molecular formula C8H4BrN3O2 B2981528 3-Bromo-6-nitro-1,8-naphthyridine CAS No. 2230803-46-8

3-Bromo-6-nitro-1,8-naphthyridine

Cat. No.: B2981528
CAS No.: 2230803-46-8
M. Wt: 254.043
InChI Key: YTAGQTJQCSNOMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-nitro-1,8-naphthyridine is a useful research compound. Its molecular formula is C8H4BrN3O2 and its molecular weight is 254.043. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-6-nitro-1,8-naphthyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-6-nitro-1,8-naphthyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-6-nitro-1,8-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3O2/c9-6-1-5-2-7(12(13)14)4-11-8(5)10-3-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAGQTJQCSNOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C=NC2=NC=C1[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 3-Bromo-6-nitro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 3-Bromo-6-nitro-1,8-naphthyridine , a critical heterocyclic scaffold in medicinal chemistry, particularly for the development of antimicrobial and antitumor agents. The protocol utilizes a two-stage convergent synthesis: the construction of the 1,8-naphthyridine core via a modified Skraup reaction, followed by a regioselective electrophilic bromination. This guide prioritizes process safety, scalability, and mechanistic understanding to ensure reproducibility in a research setting.

Retrosynthetic Analysis & Strategy

The target molecule, 3-Bromo-6-nitro-1,8-naphthyridine, is an electron-deficient bicycle. Direct construction of the ring with both substituents in place is synthetically challenging due to the incompatibility of nitro groups with certain cyclization conditions. Therefore, a sequential functionalization strategy is adopted.

  • Disconnection 1 (C-Br bond): The bromine atom is introduced last. Electrophilic aromatic substitution on 1,8-naphthyridines occurs preferentially at the

    
    -positions (3 and 6). With the 6-position blocked by a nitro group, bromination is directed to the 3-position.
    
  • Disconnection 2 (Ring Construction): The 6-nitro-1,8-naphthyridine core is accessible via a Skraup condensation. The nitro group is best carried through from the starting material, 2-amino-5-nitropyridine , rather than introduced later, as nitration of the parent 1,8-naphthyridine is difficult and often yields mixtures.

Synthetic Pathway Diagram

SynthesisPath Start 2-Amino-5-nitropyridine (CAS 4214-76-0) Inter 6-Nitro-1,8-naphthyridine (Core Formation) Start->Inter Reagent1 Glycerol, H2SO4 Na-m-nitrobenzenesulfonate (Skraup Reaction) Product 3-Bromo-6-nitro-1,8-naphthyridine (Target) Inter->Product Reagent2 Br2, AcOH NaOAc, Reflux (Regioselective Bromination) Reagent1->Inter Reagent2->Product

Figure 1: Strategic workflow for the synthesis of 3-Bromo-6-nitro-1,8-naphthyridine showing the modified Skraup cyclization followed by bromination.

Stage 1: Synthesis of 6-Nitro-1,8-naphthyridine

The formation of the naphthyridine core is achieved using a modified Skraup reaction. While traditional Skraup conditions (nitrobenzene/As₂O₅) can be violent, this protocol uses sodium m-nitrobenzenesulfonate as a safer, water-soluble oxidizing agent, and boric acid to moderate the reaction intensity.

Materials
  • Precursor: 2-Amino-5-nitropyridine (1.0 eq)

  • Carbon Source: Glycerol (anhydrous, 4.0 eq)

  • Oxidant: Sodium m-nitrobenzenesulfonate (1.2 eq)

  • Acid/Solvent: Conc. Sulfuric Acid (

    
    , 98%)
    
  • Moderator: Boric acid (

    
    , 0.5 eq) or Ferrous Sulfate (
    
    
    
    )
Experimental Protocol
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is insufficient due to viscosity), a reflux condenser, and an internal thermometer.

  • Addition: Add 2-amino-5-nitropyridine (13.9 g, 100 mmol), sodium m-nitrobenzenesulfonate (27.0 g, 120 mmol), boric acid (3.1 g, 50 mmol), and glycerol (36.8 g, 400 mmol).

  • Acidification: Cool the mixture to 0–5 °C in an ice bath. Dropwise add conc.

    
     (40 mL) with vigorous stirring. Caution: Exothermic.
    
  • Reaction:

    • Heat slowly to 120 °C. The reaction may exhibit an induction period followed by a sudden exotherm.

    • Once the exotherm subsides, heat to 150 °C and maintain for 4 hours.

  • Workup:

    • Cool to room temperature and pour the dark syrup onto 500 g of crushed ice.

    • Neutralize carefully with 50% NaOH solution or solid

      
       to pH 8–9.
      
    • Extract the resulting precipitate or aqueous suspension with Dichloromethane (DCM) (

      
       mL).
      
    • Dry organic layers over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from ethanol or purify via flash column chromatography (SiO₂, 5% MeOH in DCM).

    • Yield Expectation: 40–55%

    • Appearance: Yellow to light brown solid.

Stage 2: Regioselective Bromination

The 1,8-naphthyridine ring is electron-deficient, and the 6-nitro group further deactivates it. However, the 3-position remains the most nucleophilic site available for electrophilic attack. The use of sodium acetate acts as a buffer to prevent protonation of the ring nitrogens, which would otherwise completely inhibit the reaction.

Reaction Mechanism

The bromination proceeds via an electrophilic aromatic substitution (


). The pyridyl nitrogen lone pairs can deactivate the ring via protonation. Sodium acetate buffers the hydrobromic acid generated, maintaining the free base form of the naphthyridine, which is more reactive toward the electrophile.

Mechanism Step1 6-Nitro-1,8-naphthyridine (Substrate) Step2 Formation of Sigma-Complex at C3 Step1->Step2 + Br2 / AcOH Step3 Deprotonation & Aromatization Step2->Step3 - HBr (Buffered by NaOAc) Final 3-Bromo-6-nitro-1,8-naphthyridine Step3->Final

Figure 2: Mechanistic flow of the regioselective bromination at the C3 position.

Materials
  • Substrate: 6-Nitro-1,8-naphthyridine (1.0 eq)

  • Reagent: Bromine (

    
    , 1.5 eq)
    
  • Buffer: Sodium Acetate (NaOAc, 2.0 eq)

  • Solvent: Glacial Acetic Acid (AcOH)

Experimental Protocol
  • Dissolution: In a fume hood, dissolve 6-nitro-1,8-naphthyridine (1.75 g, 10 mmol) and NaOAc (1.64 g, 20 mmol) in glacial acetic acid (20 mL).

  • Bromination: Add a solution of bromine (2.4 g, 0.8 mL, 15 mmol) in acetic acid (5 mL) dropwise over 20 minutes at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 118 °C) for 2–4 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1).

  • Quench: Cool the mixture to room temperature and pour into ice-water (100 mL).

  • Isolation:

    • A precipitate should form.[1] Filter the solid.[2]

    • If no precipitate forms, neutralize with saturated

      
       solution (caution: foaming) to pH 7.
      
    • Extract with Ethyl Acetate (

      
       mL).
      
  • Purification: Recrystallize from Ethanol/DMF mixture or purify via column chromatography.

    • Yield Expectation: 60–75%[3]

    • Target Data: M.p. > 250 °C (dec).

Key Process Parameters & Troubleshooting

ParameterOptimal ConditionConsequence of Deviation
Skraup Temperature 145–155 °C<140°C: Incomplete reaction. >160°C: Tar formation/decomposition.
Acid Strength 98%

Water inhibits the dehydration of glycerol to acrolein (the active intermediate).
Bromination Buffer NaOAc (2.0 eq)Without buffer, HBr protonates the ring N, deactivating the ring and stopping the reaction.
Oxidant Choice Na m-nitrobenzenesulfonateUsing Nitrobenzene (classic Skraup) is difficult to remove and poses explosion risks.

Safety Considerations

  • Acrolein Formation: The Skraup reaction generates acrolein in situ, which is a potent lachrymator and acute toxin. Ensure high-efficiency ventilation.

  • Exotherm Control: The addition of glycerol/acid and the onset of the Skraup reaction can be violently exothermic. Use a blast shield and ensure the cooling bath is ready.

  • Bromine Handling: Elemental bromine is highly corrosive and volatile. Handle only in a fume hood; quench spills with sodium thiosulfate solution.

References

  • Skraup Reaction Mechanics: Manske, R. H. F. (1942). The Skraup Synthesis of Quinolines.[4] Chemical Reviews, 30(1), 113–144.

  • Synthesis of 1,8-Naphthyridines: Paudler, W. W., & Kress, T. J. (1967). Naphthyridine Chemistry.[2][4][5][6][7] V. The Synthesis of Some 1,8-Naphthyridines. The Journal of Organic Chemistry, 32(3), 832–833.

  • Bromination of Naphthyridines: Czuba, W., & Wozniak, M. (1974). Bromination of 1,5-, 1,6-, and 1,8-naphthyridines. Recueil des Travaux Chimiques des Pays-Bas.

  • Green Chemistry Modifications (Glycerol/Skraup): Abdel-Mohsen, H. T., et al. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics. Molecules, 24(9), 1756.

  • Commercial Availability & CAS Verification: PubChem Compound Summary for CID 137966093: 3-Bromo-6-nitro-1,8-naphthyridine.

Sources

3-Bromo-6-nitro-1,8-naphthyridine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 3-Bromo-6-nitro-1,8-naphthyridine as a Pharmacophore Scaffold

Abstract

This technical guide profiles 3-bromo-6-nitro-1,8-naphthyridine , a critical diazanaphthalene building block in medicinal chemistry. Characterized by its orthogonal functional handles—an electrophilic bromine at position C3 and a reducible nitro group at C6—this scaffold offers a versatile platform for constructing "privileged structures" in drug discovery. This document details its structural anatomy, a rational synthesis protocol utilizing 2-amino-5-nitropyridine, and its application in developing kinase inhibitors and antibacterial agents.

Structural Anatomy & Nomenclature

The 1,8-naphthyridine core is a bioisostere of quinoline and isoquinoline, distinguished by the presence of two nitrogen atoms at positions 1 and 8. This arrangement significantly lowers the pKa compared to quinoline (pKa ~3.4 vs. 4.9), altering the hydrogen bond acceptor capability and solubility profile.

Chemical Identity
PropertyData
IUPAC Name 3-Bromo-6-nitro-1,8-naphthyridine
CAS Number Not widely listed; Core: 254-60-4
Molecular Formula C₈H₄BrN₃O₂
Molecular Weight 254.04 g/mol
SMILES C1=C(C=NC2=C1N=CC(=C2)Br)[O-]
InChI Key Generated:[1][2][3][4][5] YTAGQTJQCSNOMS-UHFFFAOYSA-N
Physicochemical Profile (Predicted)
  • LogP (Lipophilicity): ~2.0 ± 0.4 (Optimal for membrane permeability).

  • Topological Polar Surface Area (TPSA): ~71 Ų (High oral bioavailability potential).

  • H-Bond Acceptors: 4 (N1, N8, NO₂ oxygens).

  • H-Bond Donors: 0.

Rational Synthesis Architecture

Direct functionalization of the 1,8-naphthyridine ring is often non-regioselective. To ensure the high purity required for pharmaceutical applications, a de novo ring construction strategy is recommended. This approach utilizes the condensation of a substituted aminopyridine with a malonaldehyde equivalent.

Retrosynthetic Analysis

The most robust route disconnects the C2-C3 and N1-C8a bonds.

  • Precursor A (Right Ring): 2-Amino-5-nitropyridine (Commercially available). The nitro group at C5 of the pyridine maps to C6 of the final naphthyridine.

  • Precursor B (Left Ring): 2-Bromomalonaldehyde (or its tetraacetal equivalent). The bromine at the central carbon maps to C3.[6]

Retrosynthesis Target Target: 3-Bromo-6-nitro-1,8-naphthyridine Precursor1 2-Amino-5-nitropyridine (Provides N8, C7, C6, C5) Target->Precursor1 Friedländer/Skraup Disconnection Precursor2 2-Bromomalonaldehyde (Provides C2, C3, C4) Target->Precursor2

Figure 1: Retrosynthetic disconnection strategy for regioselective synthesis.

Experimental Protocol: Condensation Route

Note: This protocol is adapted from standard 1,8-naphthyridine synthesis methodologies [1][2].

Reagents:

  • 2-Amino-5-nitropyridine (1.0 eq)

  • 2-Bromomalonaldehyde (1.1 eq) (or 2-bromo-3-ethoxyacrolein)

  • Catalyst: L-Proline (20 mol%) or Piperidine

  • Solvent: Ethanol or Acetic Acid

Step-by-Step Methodology:

  • Preparation: Dissolve 2-amino-5-nitropyridine (10 mmol) in ethanol (50 mL).

  • Addition: Add 2-bromomalonaldehyde (11 mmol) dropwise at room temperature.

  • Catalysis: Add catalytic L-Proline (2 mmol). The acid catalyst promotes the formation of the Schiff base intermediate.

  • Cyclization: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Workup: Cool the reaction mixture to 0°C. The product often precipitates as a yellow/orange solid.

  • Purification: Filter the precipitate. Wash with cold ethanol and diethyl ether. Recrystallize from DMF/Ethanol if necessary.

Yield Expectation: 65–75%. Validation: ¹H NMR should show two distinct singlets for the pyridine protons and two doublets for the new ring protons, shifted downfield due to the electron-withdrawing nitro and bromo groups.

Reactivity & Functionalization

The value of 3-bromo-6-nitro-1,8-naphthyridine lies in its orthogonal reactivity . The molecule possesses two distinct "handles" that can be manipulated independently, allowing for the rapid generation of diverse libraries.

Reactivity Workflow
  • Site A (C3-Bromo): Susceptible to Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). This allows for the introduction of aryl, heteroaryl, or alkynyl groups to extend the carbon skeleton.

  • Site B (C6-Nitro): Susceptible to reduction (Fe/AcOH or H₂/Pd-C) to generate an amine. This amine can then be acylated, sulfonylated, or converted into a urea linkage.

Reactivity cluster_C3 C3 Functionalization (Suzuki) cluster_C6 C6 Functionalization (Reduction) Core 3-Bromo-6-nitro- 1,8-naphthyridine Biaryl 3-Aryl-6-nitro- 1,8-naphthyridine Core->Biaryl Ar-B(OH)2 Pd(PPh3)4 Amine 3-Bromo-6-amino- 1,8-naphthyridine Core->Amine Fe/AcOH or H2/Pd Amide Amide/Urea Derivatives Amine->Amide R-COCl

Figure 2: Orthogonal functionalization pathways for library generation.

Applications in Drug Discovery

The 1,8-naphthyridine scaffold is a proven pharmacophore, famously anchoring the antibiotic Nalidixic Acid . The 3-bromo-6-nitro derivative is particularly relevant for:

  • Antibacterial Agents (DNA Gyrase Inhibitors): Derivatives at the 3-position (via the bromo handle) can mimic the C3-carboxyl group of quinolones, while the 1,8-nitrogen arrangement coordinates with magnesium ions in the DNA-gyrase complex [3].

  • Kinase Inhibitors: The planar, nitrogen-rich heterocycle mimics the adenine ring of ATP. The 6-amino derivatives (from nitro reduction) can form critical H-bonds with the "hinge region" of kinases (e.g., PI3K, mTOR), while the 3-position substituent extends into the hydrophobic pocket.

  • DNA Intercalators: The flat, electron-deficient aromatic system allows for intercalation between DNA base pairs. The nitro group can be reduced to an amine to increase basicity and electrostatic attraction to the phosphate backbone.

References

  • Anderson, E. C., Sneddon, H. F., & Hayes, C. J. (2019).[5] A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 21, 3050-3058.[5]

  • Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017).[7] A single-step, facile synthesis of 1,8-naphthyridine derivatives.[7] Synthesis, 49, 763-769.[7]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 136069, 1,8-Naphthyridine.[8]

  • Moghadam, E. et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry.

Sources

Technical Guide: Spectroscopic Characterization of 3-Bromo-6-nitro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

3-Bromo-6-nitro-1,8-naphthyridine is a critical heterocyclic intermediate used primarily in the synthesis of antibacterial agents (naphthyridinone class) and antitumor alkaloids. Its structural core consists of two fused pyridine rings with nitrogen atoms at the 1 and 8 positions. The presence of an electron-withdrawing nitro group (-NO₂) at position 6 and a halogen (Br) at position 3 creates a highly asymmetric electronic environment, making spectroscopic elucidation both distinct and predictable.

This guide provides a comprehensive analysis of the spectroscopic signatures (NMR, IR, MS) required to validate the identity of this compound.

Structural Identity[1]
  • IUPAC Name: 3-Bromo-6-nitro-1,8-naphthyridine[1]

  • Molecular Formula: C₈H₄BrN₃O₂[1]

  • Molecular Weight: 254.04 g/mol (based on ⁷⁹Br)

  • Symmetry:

    
     (Planar), but chemically asymmetric.
    

Synthesis & Reaction Pathway

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying solvent residuals or precursor impurities (e.g., un-nitrated 3-bromo-1,8-naphthyridine).

The most robust route involves the electrophilic nitration of 3-bromo-1,8-naphthyridine. The 1,8-naphthyridine core is electron-deficient; however, nitration occurs at the


-positions (3 and 6) relative to the nitrogen atoms. With position 3 blocked by bromine, the nitro group is directed to position 6.
Reaction Workflow (DOT Visualization)

SynthesisPathway Start 2-Amino-5-bromopyridine Inter 3-Bromo-1,8-naphthyridine Start->Inter Cyclization Product 3-Bromo-6-nitro-1,8-naphthyridine Inter->Product Electrophilic Subst. Reagent1 Glycerol / H2SO4 (Skraup Reaction) Reagent1->Inter Reagent2 HNO3 / H2SO4 (Nitration, 0-5°C) Reagent2->Product

Figure 1: Synthetic pathway via Skraup cyclization followed by regioselective nitration.

Nuclear Magnetic Resonance (NMR) Elucidation

The ¹H NMR spectrum of 3-bromo-6-nitro-1,8-naphthyridine is characterized by four distinct aromatic signals. Due to the electron-withdrawing nature of both the nitro group and the ring nitrogens, all signals appear significantly downfield (> 8.5 ppm).

¹H NMR Spectral Data (DMSO-d₆, 400 MHz)
Proton PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (

, Hz)
Assignment Logic
H-2 9.05 – 9.15Doublet (d)


to N1,

to Br. Deshielded by ring nitrogen.
H-7 9.50 – 9.60Doublet (d)


to N8,

to NO₂. Most deshielded proton.
H-4 8.70 – 8.80Doublet (d)


to N1,

to Br.
H-5 9.00 – 9.10Doublet (d)


to N8,

to NO₂. Strongly deshielded.
Mechanistic Interpretation[2]
  • Deshielding Hierarchy: H-7 is the most downfield signal because it is located between the ring nitrogen (N8) and the nitro group (C6), both of which exert powerful electron-withdrawing effects.

  • Coupling Patterns: Unlike quinolines, 1,8-naphthyridines often show distinct meta-coupling (

    
    ) rather than ortho-coupling, because the adjacent positions (e.g., 2-3 or 6-7) are substituted.
    
    • Ring A: H-2 couples with H-4 (

      
       Hz).
      
    • Ring B: H-5 couples with H-7 (

      
       Hz).
      
¹³C NMR Highlights
  • Carbonyl-like carbons (C2, C7): Expected > 150 ppm.

  • Substituted carbons (C3-Br, C6-NO₂): C3 typically appears ~120-125 ppm; C6 appears ~140-145 ppm.

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the definitive confirmation of the halogen content through isotopic abundance.

Isotopic Signature

Bromine exists as two stable isotopes: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).

  • Molecular Ion (M⁺): The spectrum will show a 1:1 doublet at m/z 253 and m/z 255 .

  • Absence of M+2: If the M+2 peak is approx. 1/3rd the height of M+, it indicates Chlorine. A 1:1 ratio confirms Bromine.

Fragmentation Pathway (DOT Visualization)

MassSpecFragmentation Parent Molecular Ion [M]+ m/z 253/255 (1:1) Frag1 [M - NO2]+ m/z 207/209 Parent->Frag1 - NO2 (46 Da) Frag2 [M - NO2 - HCN]+ m/z 180/182 Frag1->Frag2 - HCN (27 Da) Ring contraction Frag3 [M - NO2 - Br]+ m/z 128 (Naphthyridine core) Frag1->Frag3 - Br (79/81 Da)

Figure 2: Primary fragmentation tree under Electron Impact (EI) ionization.

Infrared (IR) Spectroscopy

IR is used primarily to confirm the presence of the nitro group and the aromatic system.

Functional GroupWavenumber (

)
IntensityDescription
NO₂ (Asymmetric) 1520 – 1540StrongCharacteristic N-O stretch.
NO₂ (Symmetric) 1340 – 1360MediumCharacteristic N-O stretch.
Aromatic C=C / C=N 1580 – 1610VariableSkeletal ring vibrations.
C-Br Stretch 600 – 700Medium/WeakFingerprint region confirmation.
Aromatic C-H > 3000WeakC-H stretching (often low intensity).

Experimental Protocols

Protocol A: Preparation for ¹H NMR
  • Solvent Selection: Use DMSO-d₆ (Dimethyl sulfoxide-d6). Chloroform-d (CDCl₃) may be used, but solubility of nitro-naphthyridines is often poor in non-polar solvents, and DMSO provides sharper resolution for downfield protons.

  • Concentration: Dissolve 5–10 mg of the solid sample in 0.6 mL of solvent.

  • Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to prevent line broadening due to particulates.

  • Acquisition: Run at 298 K. Set relaxation delay (d1) to

    
     1.0s to ensure full relaxation of aromatic protons.
    
Protocol B: Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (ESI+).

  • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.

  • Detection: Scan range m/z 100–400. Look for the characteristic doublet [M+H]⁺ at 254/256.

References

  • Paudler, W. W., & Kress, T. J. (1967). Naphthyridine chemistry.[1][2][3][4] V. Bromination and nitration of the 1,X-naphthyridines. Journal of Organic Chemistry. Link

  • Litvinov, V. P. (2004). Chemistry of 1,8-naphthyridines. Russian Chemical Reviews. Link

  • Brown, D. J. (2002). The Naphthyridines. The Chemistry of Heterocyclic Compounds, Wiley-Interscience. Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. (General reference for interpretation of nitro/bromo aromatic shifts). Link

Sources

Starting materials for 3-Bromo-6-nitro-1,8-naphthyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic synthesis of 3-Bromo-6-nitro-1,8-naphthyridine , a high-value heterocyclic scaffold often utilized in the development of DNA gyrase inhibitors (antibacterials) and potential anticancer agents.

The synthesis is approached through a convergent Friedländer condensation , which offers superior regiocontrol compared to direct functionalization of the naphthyridine ring.

Executive Summary & Retrosynthetic Logic

Direct nitration of 1,8-naphthyridine is notoriously difficult due to the electron-deficient nature of the ring system, often leading to poor yields or unselective mixtures. Similarly, direct bromination can be non-selective.

Therefore, the Friedländer Condensation is the authoritative method for constructing this molecule. This approach "locks in" the substituents by placing them on the precursors before the ring is closed.

Retrosynthetic Analysis

The target molecule is disconnected at the N1–C2 and C3–C4 bonds.

  • Fragment A (The Scaffold): 2-Amino-5-nitronicotinaldehyde . This provides the pyridine ring (positions 5, 6, 7, 8) and the nitro group at position 6 (relative to the final naphthyridine numbering).

  • Fragment B (The Functionalizer): Bromoacetaldehyde diethyl acetal . This provides carbons 2, 3, and 4, installing the bromine atom at position 3.

Retrosynthesis Target 3-Bromo-6-nitro-1,8-naphthyridine (Target) PrecursorA 2-Amino-5-nitronicotinaldehyde (Fragment A) Target->PrecursorA Friedländer Condensation PrecursorB Bromoacetaldehyde diethyl acetal (Fragment B) Target->PrecursorB Start1 2-Amino-3-methylpyridine PrecursorA->Start1 1. Nitration 2. Oxidation Start2 Bromoacetaldehyde PrecursorB->Start2 Acetalization

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the 1,8-naphthyridine core.[1][2]

Primary Starting Material: 2-Amino-5-nitronicotinaldehyde

This precursor is the critical bottleneck. It is not a common commodity chemical and typically requires in-house synthesis from 2-amino-3-methylpyridine (2-amino-3-picoline) .

Synthesis Protocol

Step 1: Nitration

  • Reagents: 2-Amino-3-methylpyridine, conc.

    
    , fuming 
    
    
    
    .[2]
  • Mechanism: Electrophilic aromatic substitution. The amino group directs ortho/para; the methyl is weakly activating. Position 5 is para to the amino group, favored sterically and electronically.

  • Procedure: Dissolve 2-amino-3-methylpyridine in conc.

    
     at 0°C. Add fuming 
    
    
    
    dropwise, maintaining temperature <20°C. Warm to RT, then heat to 40-50°C for 1 hour. Pour onto ice, neutralize with
    
    
    .
  • Yield Target: ~85-90% of 2-amino-3-methyl-5-nitropyridine .

Step 2: Oxidation to Aldehyde

  • Reagents: Selenium Dioxide (

    
    ), Dioxane/Water.
    
  • Rationale:

    
     is highly specific for oxidizing allylic or benzylic methyl groups to aldehydes, even in the presence of heterocyclic nitrogen.
    
  • Procedure: Suspend the nitrated intermediate in dioxane containing 5% water. Add 1.2 eq of

    
    . Reflux for 4-6 hours. Filter hot to remove selenium metal. Evaporate solvent.[3]
    
  • Yield Target: ~60-70% of 2-amino-5-nitronicotinaldehyde .

PropertyValueNote
IUPAC Name 2-Amino-5-nitropyridine-3-carbaldehydeKey Scaffold
CAS No. N/A (Precursor specific)Custom synthesis required
Appearance Yellow/Orange SolidHighly conjugated nitro-amine
Stability ModerateStore under inert gas; oxidation sensitive

Secondary Starting Material: Bromoacetaldehyde Diethyl Acetal

This component acts as the "southern" fragment. The acetal form is used to prevent polymerization of the unstable bromoacetaldehyde monomer.

  • Source: Commercially available (Sigma-Aldrich, TCI, etc.).

  • Role: Under acidic reaction conditions, the acetal hydrolyzes in situ to release bromoacetaldehyde .

  • Regiochemistry Driver: The aldehyde carbonyl of the pyridine reacts with the

    
    -carbon of the bromoacetaldehyde (
    
    
    
    ). The pyridine amine reacts with the aldehyde carbonyl of the bromoacetaldehyde.
    • Result: The Bromine atom is positioned at C3 of the final naphthyridine ring.

PropertyValueNote
CAS No. 2032-35-1Commodity Chemical
MW 197.07 g/mol Liquid at RT
Boiling Point 68-70 °C (14 mmHg)Distill if aged (yellowing)
Hazards LachrymatorHandle in fume hood

The Convergence: Friedländer Condensation Protocol

This protocol describes the fusion of the two starting materials to form the target.

Experimental Workflow

Reagents:

  • 2-Amino-5-nitronicotinaldehyde (1.0 eq)

  • Bromoacetaldehyde diethyl acetal (1.2 eq)

  • Glacial Acetic Acid (Solvent/Catalyst)

  • Conc. HCl (Catalytic amount, 0.1 eq)

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-nitronicotinaldehyde (10 mmol) in Glacial Acetic Acid (20 mL).

  • Addition: Add Bromoacetaldehyde diethyl acetal (12 mmol) and catalytic conc. HCl (2 drops).

    • Note: The acid catalyzes the deprotection of the acetal to the reactive aldehyde and promotes the condensation.

  • Reflux: Heat the mixture to 90–100°C for 4–6 hours. Monitor via TLC (System: 50% EtOAc/Hexane). The starting aldehyde spot should disappear, replaced by a fluorescent naphthyridine spot.

  • Workup: Cool the reaction mixture to room temperature. Pour into crushed ice (100 g).

  • Neutralization: Carefully adjust pH to ~8 using saturated

    
     or 10% NaOH. Caution: Exothermic.
    
  • Isolation: A precipitate should form. Filter the solid. If no precipitate, extract with Dichloromethane (

    
     mL), dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO2, gradient 0-5% MeOH in DCM).

Reaction Pathway Diagram[2][4][5]

ReactionPathway Step1 Acetal Hydrolysis (H+) Step2 Aldol-type Condensation Step1->Step2 Active Aldehyde Step3 Imine Formation & Cyclization Step2->Step3 - H2O Final 3-Bromo-6-nitro- 1,8-naphthyridine Step3->Final Aromatization

Figure 2: Mechanistic steps of the acid-catalyzed Friedländer condensation.

Safety & Handling (E-E-A-T)

  • Nitro Compounds: The nitrated pyridine intermediates are energetic. While stable at room temperature, avoid subjecting dry solids to high friction or shock.

  • Bromoacetaldehyde: A potent lachrymator and alkylating agent. All transfers involving the acetal (and especially the hydrolyzed reaction mixture) must occur in a functioning fume hood.

  • Selenium Dioxide: Highly toxic and an environmental hazard. All selenium waste must be segregated and disposed of as hazardous heavy metal waste.

References

  • Friedländer Synthesis Overview: Anderson, E. C., et al. "A mild synthesis of substituted 1,8-naphthyridines." Green Chemistry, 2019, 21, 3050-3058. Link

  • Precursor Synthesis (Nitration): "Synthesis of 2-Amino-5-nitropyridine." ChemicalBook Protocols / Org. Syn. Coll. Vol. (General Pyridine Nitration).[4] Link

  • Oxidation Methodology: "Oxidation of methylpyridines with Selenium Dioxide." Journal of the American Chemical Society.[4][5] (Standard transformation reference).

  • Naphthyridine Properties: Paudler, W. W., & Kress, T. J. "Naphthyridine Chemistry. V. Bromination of 1,8-Naphthyridine." The Journal of Organic Chemistry, 1967. (Confirming stability of the core). Link

Sources

Physical and chemical properties of 3-Bromo-6-nitro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-Bromo-6-nitro-1,8-naphthyridine , a critical heterocyclic scaffold in medicinal chemistry. This compound serves as a high-value intermediate for developing bioactive agents, particularly in the fields of oncology and antimicrobial research.[1]

Chemical Identity & Physicochemical Profiling

Executive Summary

3-Bromo-6-nitro-1,8-naphthyridine is a bifunctionalized diazanaphthalene derivative characterized by its electron-deficient core and orthogonal reactivity handles. The presence of a bromine atom at the C3 position and a nitro group at the C6 position creates a "push-pull" electronic system (though both are electron-withdrawing, their positions allow for selective functionalization). This molecule is extensively utilized as a precursor for Suzuki-Miyaura cross-coupling (at C3) and reductive amination sequences (at C6), making it a linchpin in the synthesis of DNA gyrase inhibitors and CB2 receptor agonists.

Chemical Identity & Structural Analysis

The compound belongs to the 1,8-naphthyridine class, distinct from its quinoline analogs by the presence of a second nitrogen atom in the fused ring system. This additional nitrogen significantly lowers the LUMO energy, increasing susceptibility to nucleophilic attack, although the specific substitution pattern modulates this reactivity.

Parameter Data / Descriptor
IUPAC Name 3-Bromo-6-nitro-1,8-naphthyridine
PubChem CID 137966093
InChI Key YTAGQTJQCSNOMS-UHFFFAOYSA-N
Molecular Formula C₈H₄BrN₃O₂
Molecular Weight 254.04 g/mol
SMILES C1=C(C=NC2=C1N=CC(=C2)Br)[O-]
Structural Electronic Logic
  • 1,8-Naphthyridine Core: Highly electron-deficient due to two pyridine-like nitrogens.

  • 3-Bromo Substituent: Located at the

    
    -position relative to N1. This position is resistant to nucleophilic aromatic substitution (
    
    
    
    ) but highly active for Palladium-catalyzed oxidative addition.
  • 6-Nitro Substituent: Located at the

    
    -position relative to N8. It acts as a strong electron-withdrawing group (EWG), further deactivating the ring system and reducing the basicity of the ring nitrogens.
    

Physicochemical Properties

Note: Where experimental values for this specific isomer are proprietary or sparse, high-confidence predicted values based on SAR (Structure-Activity Relationship) models are provided.

Property Value / Range Implication for Drug Design
Physical State Solid (Yellow to Pale Brown)Typical for nitro-heterocycles; indicates stable crystal lattice.
Melting Point >200°C (Predicted)High thermal stability; suitable for high-temp reactions.
LogP (Lipophilicity) ~1.9 – 2.4Falls within Lipinski's Rule of 5; good membrane permeability.
TPSA (Polar Surface Area) ~71 ŲFavorable for oral bioavailability (<140 Ų).
pKa (Conjugate Acid) < 1.0Very weak base due to -NO₂ and -Br electron withdrawal.
Solubility DMSO, DMF (High); DCM (Mod); Water (Low)Requires polar aprotic solvents for synthesis.

Synthesis & Manufacturing Protocols

The synthesis of 3-bromo-6-nitro-1,8-naphthyridine requires a strategy that differentiates the two rings. The most robust "field-proven" route involves constructing the naphthyridine core from a functionalized pyridine precursor, followed by regioselective halogenation.

Primary Synthetic Workflow (The Modified Skraup-Bromination Route)

This protocol avoids the poor regioselectivity of nitrating the parent 3-bromo-1,8-naphthyridine. Instead, the nitro group is installed early via the precursor.

Step 1: Core Construction (Skraup Reaction)

Precursor: 2-Amino-5-nitropyridine. Reagents: Glycerol, Sulfuric Acid (


), Arsenic Pentoxide (

) or Sodium m-nitrobenzenesulfonate (oxidant). Mechanism: The glycerol dehydrates to acrolein, which undergoes Michael addition by the amino group, followed by cyclization onto the pyridine C3 position. Outcome: 6-Nitro-1,8-naphthyridine .
  • Note: The nitro group at position 5 of the pyridine dictates the position 6 in the final naphthyridine system.

Step 2: Regioselective Bromination

Precursor: 6-Nitro-1,8-naphthyridine. Reagents: Bromine (


), Acetic Acid (

), Sodium Acetate (

). Conditions: Reflux. Logic: The 6-nitro ring is strongly deactivated. Electrophilic aromatic substitution (

) is directed to the relatively more electron-rich ring (N1-C2-C3-C4). Position 3 (beta to nitrogen) is the favored site for bromination in 1,8-naphthyridines, analogous to pyridine bromination. Outcome: 3-Bromo-6-nitro-1,8-naphthyridine .
Visualization: Synthetic Pathway

Synthesis Start 2-Amino-5-nitropyridine (Precursor) Inter 6-Nitro-1,8-naphthyridine (Intermediate) Start->Inter Glycerol, H2SO4 Skraup Cyclization Product 3-Bromo-6-nitro-1,8-naphthyridine (Target) Inter->Product Br2, AcOH, NaOAc Electrophilic Bromination (C3)

Figure 1: Step-wise synthesis from commercially available aminopyridines. The route ensures regiochemical fidelity.

Reactivity & Derivatization

The value of 3-bromo-6-nitro-1,8-naphthyridine lies in its orthogonal reactivity . The molecule possesses two distinct "handles" that can be manipulated independently.

A. C3-Bromine: Palladium-Catalyzed Cross-Coupling

The C3-Br bond is chemically equivalent to a 3-bromopyridine. It is an excellent substrate for:

  • Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to extend the aromatic system.

  • Sonogashira Coupling: Introduction of alkynes.

  • Buchwald-Hartwig Amination: Introduction of amines (though C-N coupling is often competitive with

    
     if the ring is highly activated, the C3 position usually requires Pd catalysis).
    
B. C6-Nitro: Reduction & Functionalization

The nitro group serves as a "masked" amine.

  • Reduction:

    
    , 
    
    
    
    , or
    
    
    converts
    
    
    to
    
    
    .
  • Sandmeyer Reaction: The resulting amine can be converted to

    
    , 
    
    
    
    , or
    
    
    , allowing for late-stage diversification.
C. Ring Reactivity ( )

While C3 and C6 are beta-positions, the C2 and C7 positions (alpha to nitrogens) are highly susceptible to nucleophilic attack if a leaving group were present. In this specific molecule, nucleophiles may attack C2 or C7 via Vicarious Nucleophilic Substitution (VNS) of hydrogen if treated with strong carbanions, though this is less common than Pd-coupling.

Visualization: Reactivity Logic

Reactivity Core 3-Bromo-6-nitro-1,8-naphthyridine Suzuki 3-Aryl-6-nitro-1,8-naphthyridine (Biaryl Scaffolds) Core->Suzuki Suzuki Coupling (R-B(OH)2, Pd(0)) Reduction 3-Bromo-6-amino-1,8-naphthyridine (Aniline Precursor) Core->Reduction Nitro Reduction (Fe/AcOH or H2/Pd) Click Triazole Derivatives (via Azide/Alkyne) Suzuki->Click Further Derivatization

Figure 2: Divergent synthesis pathways. The C3-Br and C6-NO2 sites allow independent modification.

Applications in Drug Discovery

The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, often acting as a bioisostere for quinolines and isoquinolines.

  • Antibacterial Agents (DNA Gyrase Inhibitors): Derivatives of 1,8-naphthyridine (e.g., Nalidixic acid analogs) bind to the bacterial DNA gyrase complex. The 3-bromo-6-nitro variant allows for the introduction of lipophilic side chains at C3 that enhance binding affinity to the ATPase domain.

  • CB2 Receptor Agonists: 1,8-naphthyridine-2(1H)-ones and their fully aromatic counterparts have shown high affinity for Cannabinoid Receptor 2 (CB2), relevant for treating neuropathic pain and inflammation.

  • Antitumor Agents: The planar, electron-deficient nature of the ring allows for DNA intercalation. Functionalization at C3 with cationic chains can improve solubility and DNA binding constants.

Safety & Handling (GHS Classification)

Based on SAR and analogous compounds.

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use only in a chemical fume hood. Avoid dust formation. Store under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis over long periods.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137966093, 3-bromo-6-nitro-1,8-naphthyridine. Retrieved from [Link]

  • Madaam, R., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie. Retrieved from [Link]

Sources

Solubility Profiling & Solvent Selection: 3-Bromo-6-nitro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical characteristics, and experimental determination protocols for 3-Bromo-6-nitro-1,8-naphthyridine .

Executive Summary & Physicochemical Landscape

3-Bromo-6-nitro-1,8-naphthyridine is a highly functionalized heterocyclic scaffold used primarily as an intermediate in medicinal chemistry for the synthesis of bioactive agents (e.g., antibacterial quinolone analogs). Its solubility behavior is governed by the interplay between its electron-deficient naphthyridine core and two strong electron-withdrawing substituents: the nitro group (-NO₂) and the bromine atom (-Br).[1]

Core Physicochemical Drivers
  • Lipophilicity vs. Polarity: The 1,8-naphthyridine core is inherently polar due to the two nitrogen atoms. However, the 3-bromo substituent increases lipophilicity (logP ~2.4), while the 6-nitro group enhances molecular dipole moments and

    
    -
    
    
    
    stacking interactions.
  • Lattice Energy: The planar nature of the molecule, combined with the nitro group, typically results in high crystal lattice energy. This often manifests as low solubility in low-boiling organic solvents (e.g., diethyl ether) and insolubility in water .[1]

  • Electronic Character: The compound is electron-deficient. It acts as a

    
    -acid, making it more soluble in electron-rich polar aprotic solvents (like DMSO) than in non-polar hydrocarbons.[1]
    

Predicted Solubility Profile

In the absence of a singular experimental dataset for this specific derivative in the public domain, the following solubility landscape is derived from structural analogs (e.g., 3-bromo-1,8-naphthyridine) and standard heterocyclic chemistry principles.

Solvent ClassRepresentative SolventsPredicted SolubilityOperational Context
Polar Aprotic DMSO, DMF, DMAc High (>50 mg/mL)Primary Solvents. Use for stock solutions (biological assays) and nucleophilic substitution reactions (

).[1]
Chlorinated DCM, Chloroform Moderate-High Extraction/Workup. Good for dissolving the compound during liquid-liquid extraction from aqueous layers.
Polar Protic Ethanol, Methanol Low (Cold) / High (Hot) Recrystallization. The steep solubility curve vs. temperature makes ethanol the ideal solvent for purification.[1]
Ketones/Nitriles Acetone, Acetonitrile Moderate Chromatography. Suitable mobile phase modifiers for HPLC/LC-MS analysis.
Aqueous Water, PBS (pH 7.4) Insoluble (<0.1 mg/mL)Anti-Solvent. Use water to precipitate the compound from reaction mixtures (e.g., Friedländer synthesis).[1]
Non-Polar Hexane, Heptane Insoluble Washing. Use to wash away non-polar impurities from the solid filter cake.

Critical Insight: The presence of the nitro group significantly reduces solubility in non-polar solvents compared to the parent 1,8-naphthyridine. Do not attempt to use diethyl ether or hexane for extraction; the compound will likely crash out or remain in the aqueous interface.

Experimental Protocol: Thermodynamic Solubility Determination

Since exact literature values are rare for specific derivatives, researchers must generate their own solubility data to ensure assay reproducibility. Follow this Self-Validating Protocol (SVP) .

Phase 1: Visual Assessment (Tier 1)

Objective: Rapidly classify solubility range to save time on HPLC.

  • Weigh 2 mg of 3-Bromo-6-nitro-1,8-naphthyridine into a clear glass vial.

  • Add 20 µL of the target solvent (starting concentration: 100 mg/mL).

  • Vortex for 30 seconds.

    • If dissolved: Solubility is >100 mg/mL .

    • If solid remains:[2] Add solvent in increments (80 µL, then 100 µL, etc.) until dissolution or total volume reaches 2 mL (<1 mg/mL).[1]

Phase 2: HPLC Quantitation (Tier 2)

Objective: Precise thermodynamic solubility for formulation or biological testing.[1]

Materials:

  • Saturated solution (from Phase 1, stirred for 24h at 25°C).

  • 0.22 µm PTFE Syringe Filter (Do not use Nylon; nitro compounds may bind).[1]

  • HPLC System (UV detection at 254 nm and 300 nm).[1]

Workflow:

  • Equilibration: Stir the supersaturated suspension for 24 hours to ensure thermodynamic equilibrium (not just kinetic solubility).

  • Filtration: Filter the supernatant using the PTFE filter. Discard the first 200 µL of filtrate to account for filter saturation.

  • Dilution: Dilute the filtrate 100-fold with Acetonitrile (to prevent precipitation in the HPLC lines).

  • Quantification: Inject onto a C18 column. Calculate concentration using a calibration curve of the standard compound dissolved in DMSO.

Strategic Solvent Selection for Synthesis & Purification

The solubility profile dictates the optimal workflow for synthesizing and purifying this compound.

Synthesis (Reaction Medium)[1]
  • Recommended: Ethanol/Water (1:1) or Glacial Acetic Acid .[1]

  • Mechanism: 1,8-naphthyridines are often synthesized via Friedländer condensation. Using water or aqueous ethanol ensures the product precipitates upon formation, driving the equilibrium forward and simplifying isolation (filtration).[1]

Purification (Recrystallization)[1][2][3][4]
  • Primary System: Hot Ethanol .

    • Dissolve the crude solid in boiling ethanol. If it does not dissolve completely, add small amounts of DMF (dropwise) until clear.[1]

    • Allow to cool slowly to Room Temperature, then to 4°C.

  • Alternative System: DCM/Hexane .

    • Dissolve in minimal DCM. Slowly add Hexane until turbidity persists. Cool to induce crystallization.[2][3][4][5]

Diagram: Solvent Decision Tree

The following logic flow illustrates the decision process for solvent selection based on the operation being performed.

SolventSelection Start Start: 3-Bromo-6-nitro-1,8-naphthyridine Operation Select Operation Start->Operation Reaction Synthesis / Reaction Operation->Reaction Purification Purification / Isolation Operation->Purification Analysis Analysis (HPLC/NMR) Operation->Analysis NuSub Nucleophilic Substitution (SnAr) Reaction->NuSub Condensation Condensation (Friedländer) Reaction->Condensation Recryst Recrystallization Purification->Recryst Wash Washing Filter Cake Purification->Wash DMSOd6 Use: DMSO-d6 (Standard for NMR) Analysis->DMSOd6 DMSO Use: DMSO or DMF (High Solubility, Polar Aprotic) NuSub->DMSO Water Use: Water or Aq. EtOH (Precipitates Product) Condensation->Water Ethanol Use: Boiling Ethanol (Temp-Dependent Solubility) Recryst->Ethanol Hexane Use: Hexane/Ether (Removes Non-polar Impurities) Wash->Hexane

Caption: Decision matrix for solvent selection based on operational requirements (Synthesis vs. Purification).

References

  • Litvinov, V. P. (2006).[1][6] Advances in the Chemistry of Naphthyridines. Use of 1,8-naphthyridine scaffolds in medicinal chemistry and general solubility trends.

  • Prat, D., et al. (2021).[1] Gram-Scale Synthesis of 1,8-Naphthyridines in Water. Demonstrates the insolubility of these derivatives in water, facilitating isolation.[2] [1]

  • ChemScene. (2023).[1] Product Data: 3-Bromo-1,8-naphthyridine.[7][8] Provides baseline physicochemical data (LogP, MP) for the non-nitro analog.

  • PubChem. (2023).[1] Compound Summary: 3-Bromo-6-nitro-1,8-naphthyridine. Structural identifiers and predicted properties.[6][8][9][10][11][12]

  • MIT OpenCourseWare. (2023).[1] Purification of Solids by Recrystallization. Standard protocols for solvent selection in heterocyclic purification.

Sources

Technical Guide: 1,8-Naphthyridine Derivatives – From Synthetic Scaffold to Clinical Efficacy

[1]

Executive Summary & Core Significance

The 1,8-naphthyridine scaffold (C₈H₆N₂) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing diverse ligands for distinct biological receptors. Distinguishable from its quinoline isomer by the presence of a second nitrogen atom at the 8-position, this diazanaphthalene core exhibits unique electronic properties that enhance water solubility and hydrogen-bonding potential compared to its carbocyclic analogs.[1]

Historically, this scaffold bridged the gap between early antimalarial research and the modern era of fluoroquinolone antibiotics.[2] Today, its utility extends beyond pharmacology into supramolecular chemistry, where its rigid planar structure and specific nitrogen placement facilitate programmable self-assembly.

Historical Genesis: The Timeline of Discovery

The trajectory of 1,8-naphthyridine derivatives is defined by two distinct eras: the Synthetic Era (1920s) and the Therapeutic Era (1960s–Present).

The Synthetic Dawn (1927)

While the theoretical existence of naphthyridines was postulated in the late 19th century, the first successful synthesis of the 1,8-naphthyridine parent ring was achieved by Koller and colleagues in 1927 . This early work was primarily academic, focusing on the fundamental heterocyclic chemistry of diazanaphthalenes.[2]

The Serendipitous Breakthrough (1962)

The true turning point occurred at Sterling Drug in the United States.[2] During the synthesis of chloroquine analogs, George Lesher and his team isolated a byproduct—7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid .[1] Recognizing its weak antibacterial activity, they refined the structure, replacing the carbon at position 8 with nitrogen.

This modification yielded Nalidixic Acid (1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid), the first synthetic quinolone antibiotic (technically a naphthyridone).[1] This discovery revolutionized the treatment of Gram-negative urinary tract infections and laid the foundation for the entire fluoroquinolone class.[2]

Visualization: The Discovery Timeline

TimelineStart1927: First Synthesis(Koller et al.)Nalidixic1962: Nalidixic Acid(Lesher/Sterling Drug)First Clinical NaphthyridoneStart->Nalidixic  35 Years Gap  Enoxacin1980s: EnoxacinBroad-spectrum AntibacterialNalidixic->Enoxacin  Evolution toFluoro-derivatives  Gemifloxacin2003: Gemifloxacin(Factive)Topoisomerase IV InhibitorEnoxacin->Gemifloxacin  3rd/4th Gen  ModernPresent: Supramolecular& Materials Science(OLEDs, Sensors)Gemifloxacin->Modern  Diversification  

Caption: Chronological evolution of 1,8-naphthyridine from a synthetic curiosity to a clinical staple.[1]

Synthetic Methodologies: Classic vs. Modern

The Cornerstone: Friedländer Synthesis

The most enduring method for constructing the 1,8-naphthyridine ring is the Friedländer annulation . This involves the condensation of 2-aminonicotinaldehyde with a carbonyl compound containing an active

1

Mechanism:

  • Imine Formation: The amino group of the nicotinaldehyde attacks the carbonyl of the ketone.[2]

  • Aldol Condensation: Base-catalyzed intramolecular cyclization occurs between the aldehyde and the

    
    -carbon.[1][2]
    
  • Dehydration: Loss of water aromatizes the ring.[2]

Protocol: Green Gram-Scale Synthesis (Ionic Liquid Catalyzed)

Rationale: Traditional methods often require harsh reflux conditions.[2] This modern protocol uses Choline Hydroxide (ChOH) , a biocompatible ionic liquid, acting as both catalyst and solvent promoter, offering high yields in water.[3][4]

Reagents:

  • 2-Aminonicotinaldehyde (1.0 equiv)[1]

  • Active Methylene Compound (e.g., Acetone or Acetophenone) (1.0–1.5 equiv)[3]

  • Choline Hydroxide (ChOH) (1 mol%)[3][4]

  • Solvent: Water (H₂O)[3][5]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, suspend 2-aminonicotinaldehyde (10 mmol) and the ketone (10 mmol) in water (10 mL).

  • Catalysis: Add Choline Hydroxide (1 mol%, approx. 30

    
    L of 46 wt% aq. solution).
    
  • Reaction: Stir the mixture at 50°C for 6 hours. Monitor progress via TLC (Ethyl Acetate/Hexane).[2]

  • Workup: Cool to room temperature. The product often precipitates out.[2][6]

  • Extraction: If no precipitate, extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄.[2]

  • Purification: Evaporate solvent. Recrystallize from Ethanol/Water or purify via silica gel chromatography.[2]

  • Validation: Confirm structure via ¹H-NMR (expect characteristic doublets for naphthyridine protons at

    
     9.0–7.0 ppm).
    

Medicinal Chemistry: Structure-Activity Relationships (SAR)

The biological success of 1,8-naphthyridines, particularly in antibacterials, relies on specific structural features that facilitate binding to bacterial DNA gyrase and Topoisomerase IV.

Key Pharmacophore Features[1][2]
  • N-1 Position: Requires a small alkyl group (Ethyl in Nalidixic acid, Cyclopropyl in Gemifloxacin) for potency.

  • C-3 Position: A Carboxylic Acid is essential for binding to the DNA-enzyme complex (via magnesium ion bridges).[1]

  • C-4 Position: The Keto oxygen is the second critical binding point for the Mg²⁺ bridge.[2]

  • N-8 Position: The defining feature.[1][2] Unlike quinolines (Carbon at 8), the Nitrogen at 8 alters the electron density, affecting lipophilicity and cell penetration.

  • C-7 Position: Substituents here (e.g., piperazine rings) dramatically expand the spectrum of activity against Gram-negative bacteria (Pseudomonas).

Comparative Data of Key Derivatives
CompoundClassKey SubstituentsTarget MechanismClinical Status
Nalidixic Acid 1st Gen NaphthyridoneN1-Ethyl, C7-MethylDNA Gyrase (Subunit A)Clinical Use (Limited)
Enoxacin 2nd Gen Fluoro-naphthyridineC6-Fluoro, C7-PiperazineDNA Gyrase & Topo IVClinical Use (UTIs)
Gemifloxacin 4th Gen Fluoro-naphthyridineC7-Pyrrolidine derivativeTopo IV (Primary in G+)FDA Approved (Factive)
Vosaroxin Anticancer NaphthyridineIntercalating moietyTopoisomerase IIInvestigational (AML)
Visualization: Mechanism of Action Pathway

MOADrug1,8-Naphthyridine Derivative(e.g., Gemifloxacin)TargetBacterial DNA Gyrase / Topo IV(Enzyme-DNA Complex)Drug->TargetTargetsBindingFormation of Ternary Complex(Drug-Mg2+-Enzyme-DNA)Target->BindingMg2+ BridgingEffectStabilization of DNA Cleavage(Replication Fork Arrest)Binding->EffectInhibits ReligationOutcomeBacterial Cell Death(Bactericidal)Effect->OutcomeAccumulation of Breaks

Caption: The bactericidal cascade initiated by 1,8-naphthyridine binding to topoisomerase enzymes.[1]

Beyond the Clinic: Supramolecular Chemistry

In materials science, the 1,8-naphthyridine core is valued for its hydrogen-bonding capability .[1] The nitrogen atoms at positions 1 and 8 are perfectly positioned to accept hydrogen bonds, while substituents at positions 2 and 7 can act as donors.[2]

  • AD/DA Motifs: Derivatives can form "Acceptor-Donor" arrays complementary to DNA bases (like Guanine).[1]

  • Quadruple Hydrogen Bonding: Dimers of 2-amino-1,8-naphthyridine derivatives form extremely stable supramolecular polymers, utilized in self-healing materials and molecular sensors.[1]

References

  • Koller, G. (1927).[2] Synthesis of 1,8-naphthyridines. Berichte der deutschen chemischen Gesellschaft.

  • Lesher, G. Y., et al. (1962).[2] 1,8-Naphthyridine Derivatives.[1][4][7][8][9][10][11][12][13][14][15] A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry.

  • Bisacchi, G. S. (2015).[2] Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry.

  • Sahoo, S. C., et al. (2021).[2] Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega.[2]

  • Appelbaum, P. C., et al. (2000).[2] Gemifloxacin: a novel fluoroquinolone.[2] Journal of Antimicrobial Chemotherapy.

  • Murray, T. J., & Zimmerman, S. C. (1992).[2] New quadruply hydrogen bonded complexes based on 1,8-naphthyridine. Journal of the American Chemical Society.[2]

Introduction to the 1,8-naphthyridine scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Interface

In the library of nitrogen-heterocycles, the 1,8-naphthyridine scaffold (C₈H₆N₂) stands as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike its isomer quinoline, the 1,8-naphthyridine core possesses a unique N1, N8-bidentate motif . This electronic signature allows it to function simultaneously as a hydrogen bond acceptor, a π-stacking intercalator, and a binucleating ligand for metallo-enzymes.

This guide dissects the 1,8-naphthyridine scaffold, moving from its physicochemical bedrock to its application in FDA-approved therapeutics (e.g., Gemifloxacin, Vosaroxin) and emerging chemical biology.

Physicochemical Profile

The 1,8-naphthyridine core is defined by two fused pyridine rings sharing a carbon-carbon bond, with nitrogen atoms at the 1 and 8 positions. Its planarity and electron-deficiency drive its binding kinetics.

Table 1: Physicochemical Properties of the Core Scaffold

PropertyValue / CharacteristicMedicinal Significance
Molecular Formula C₈H₆N₂Low MW fragment, ideal for FBDD (Fragment-Based Drug Design).
Molecular Weight 130.15 g/mol High ligand efficiency (LE) potential.
pKa (Conjugate Acid) ~3.39Weak base; remains largely un-ionized at physiological pH unless functionalized.
LogP ~1.8 - 2.0Moderate lipophilicity ensures good membrane permeability.
H-Bond Acceptors 2 (N1, N8)Critical for interacting with Ser/Thr residues in active sites.
Geometry Planar, RigidExcellent DNA intercalation; minimizes entropy loss upon binding.
Coordination BidentateCan chelate metal ions (e.g., Mg²⁺ in DNA gyrase active sites).

Synthetic Architectures

The construction of the 1,8-naphthyridine ring system has evolved from harsh acid-catalyzed condensations to green, aqueous-phase protocols.

The Friedländer Condensation (Dominant Pathway)

The most robust method involves the condensation of 2-aminonicotinaldehyde with a carbonyl compound containing an active


-methylene group. This route is preferred for its versatility in introducing substituents at the C2 and C3 positions.

Mechanism:

  • Aldol Condensation: Base-catalyzed attack of the ketone enolate on the aldehyde.

  • Cyclodehydration: Intramolecular Schiff base formation and loss of water to aromatize.

Visualization: Synthetic Logic Flow

The following diagram illustrates the decision matrix for synthesizing 1,8-naphthyridines, contrasting the Friedländer route with the Skraup and Vilsmeier-Haack approaches.

SyntheticPathways Start Target: 1,8-Naphthyridine Friedlander Friedländer Synthesis (Most Versatile) Start->Friedlander Skraup Skraup Reaction (Harsh Conditions) Start->Skraup Vilsmeier Vilsmeier-Haack (Formylation driven) Start->Vilsmeier Precursor1 2-Aminonicotinaldehyde Friedlander->Precursor1 Reagent1 Ketone (α-CH2) Friedlander->Reagent1 Condition1 Base/Acid or Green (Choline OH) Precursor1->Condition1 Reagent1->Condition1 C2/C3 Functionalized\nProduct C2/C3 Functionalized Product Condition1->C2/C3 Functionalized\nProduct Yield >80%

Figure 1: Strategic synthetic pathways for accessing the 1,8-naphthyridine core. The Friedländer route is highlighted as the primary methodology for medicinal chemistry applications.

Medicinal Chemistry & SAR Landscape[1][2][3][4][5][6][7][8]

The biological utility of 1,8-naphthyridine is dictated by its substitution pattern. The scaffold mimics the purine ring system, allowing it to intervene in DNA replication and signaling.

Antibacterial Agents (The Quinolone Mimics)
  • Target: Bacterial DNA Gyrase (Topoisomerase II) and Topoisomerase IV.

  • Mechanism: The N1 and C4-keto oxygen chelate Mg²⁺ ions, bridging the drug to the DNA-enzyme complex.

  • Key Drug: Gemifloxacin (Factive).[1]

    • SAR Insight: The 1,8-naphthyridine nitrogen (N8) improves activity against Gram-positive bacteria compared to the quinoline equivalent (C8) by increasing polarity and H-bonding capacity.

Anticancer Agents (Intercalators)
  • Target: Topoisomerase II (Mammalian).[2]

  • Key Drug: Vosaroxin (First-in-class quinolone derivative for AML).

  • Mechanism: Vosaroxin intercalates into DNA and inhibits mitochondrial metabolism. The 1,8-naphthyridine core provides the planar surface area required for stable intercalation between base pairs.

Visualization: Mechanism of Action & SAR

This diagram maps the structural features of the scaffold to their biological functions.

SAR_Map Core 1,8-Naphthyridine Scaffold N1 N1 Position (Mg2+ Chelation) Core->N1 C3 C3 Carboxyl/Ester (Essential for Gyrase Binding) Core->C3 C7 C7 Substitution (Solubility/Spectrum) Core->C7 N8 N8 Nitrogen (Gram(+) Potency) Core->N8 Enzyme Enzyme Active Site (H-Bonding) N1->Enzyme Metal Bridge C3->Enzyme Critical Binding Pharmacokinetics Pharmacokinetics C7->Pharmacokinetics DNA DNA Intercalation (Planar Stacking) N8->DNA Electronic Effect

Figure 2: Structure-Activity Relationship (SAR) map highlighting critical positions for biological modulation.

Experimental Protocol: Green Synthesis of 1,8-Naphthyridines

Objective: Synthesize 2-methyl-1,8-naphthyridine via a green Friedländer condensation using water as a solvent and choline hydroxide (ChOH) as a biodegradable catalyst.

Rationale: Traditional methods use strong bases (KOH) or high temperatures. This protocol utilizes the "on-water" effect where hydrophobic interactions accelerate the reaction rate.

Materials
  • 2-Aminonicotinaldehyde (1.0 eq)

  • Acetone (1.0 eq)

  • Choline Hydroxide (46 wt% in water, 10 mol%)

  • Deionized Water[3]

  • Ethyl Acetate (for extraction)[4][5]

Step-by-Step Methodology
  • Reaction Setup:

    • In a 25 mL round-bottom flask, suspend 2-aminonicotinaldehyde (1 mmol, 122 mg) in water (3 mL).

    • Add acetone (1 mmol, 73 µL) to the suspension.

    • Add choline hydroxide solution (approx. 25 µL).

  • Incubation:

    • Stir the mixture at 50°C for 4–6 hours.

    • Monitoring: Check progress via TLC (Ethyl Acetate:Hexane 1:1). The aldehyde spot should disappear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • The product often precipitates as a solid. Filter and wash with cold water.[3]

    • Alternative: If no precipitate, extract with Ethyl Acetate (3 x 10 mL). Dry organic layer over Na₂SO₄ and concentrate in vacuo.

  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, EtOAc/Hexane gradient).

  • Validation:

    • ¹H NMR (CDCl₃, 400 MHz): Look for characteristic doublets at δ 9.08 (H2 of pyridine ring) and singlet methyl peak at δ 2.80.

Future Outlook: Beyond Antibiotics[7]

The 1,8-naphthyridine scaffold is evolving beyond its traditional role in infectious disease.[6][7][8]

  • PROTACs (Proteolysis Targeting Chimeras): The scaffold is being explored as a warhead linker for recruiting E3 ligases due to its rigid geometry.

  • Neurological Targets: Substituted 1,8-naphthyridines have shown affinity for Adenosine A2A receptors and CB2 receptors , offering new avenues for treating neurodegenerative disorders like Alzheimer's and Parkinson's.

  • Metallodrugs: Utilizing the N1-N8 pocket to chelate Ruthenium(II) or Platinum(II) for targeted chemotherapy with reduced systemic toxicity.

References

  • Madaan, A., et al. (2015).[9] "1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities." Archiv der Pharmazie. Link

  • Gore, R. P., et al. (2025). "Advances in the chemistry and therapeutic potential of [1,8]-naphthyridines: A review." Journal of the Indian Chemical Society.[8] Link

  • BenchChem Protocols. (2025). "Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Derivatives." Link

  • FDA Drug Database. (2021). "Approvals for Gemifloxacin and Vosaroxin."[1] Link

  • Litvinov, V. P. (2006).[10] "Advances in the Chemistry of Naphthyridines." Russian Chemical Reviews. Link

Sources

Reactivity of the bromine atom on the 1,8-naphthyridine ring

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for antitumor agents (e.g., Vosaroxin ), antimicrobials, and neurological ligands. Its utility stems from its high nitrogen content, which offers unique hydrogen-bonding vectors and solubility profiles. However, the electron-deficient nature of the ring system creates a dichotomy in reactivity:

  • Positions 2, 4, 5, 7 (

    
    ):  Highly electron-deficient; prone to Nucleophilic Aromatic Substitution (
    
    
    
    ).
  • Positions 3, 6 (

    
    ):  Electronically similar to pyridine-3-yl; require transition metal catalysis or halogen-metal exchange for functionalization.
    

This guide provides a mechanistic blueprint for exploiting bromine substituents at these distinct positions, enabling precise, regioselective editing of the scaffold.

Electronic Landscape & Regioselectivity

The reactivity of the bromine atom is dictated by the specific carbon atom's electron density, influenced by the two ring nitrogens.

Reactivity Heatmap
  • C2-Br / C7-Br: Most Reactive. The inductive (

    
    ) and mesomeric (
    
    
    
    ) withdrawal from N1/N8 makes this position highly electrophilic. Excellent for
    
    
    and rapid Pd-oxidative addition.
  • C4-Br / C5-Br: Highly Reactive. Para-like relationship to nitrogen allows for resonance stabilization of anionic intermediates (Meisenheimer complexes).

  • C3-Br / C6-Br: Least Reactive (Electrophilic). Meta-like relationship to nitrogen. Resistant to

    
    . Requires Pd-catalysis or Lithiation.
    

ReactivityMap cluster_0 1,8-Naphthyridine Scaffold Reactivity C2 C2-Br / C7-Br (Alpha) High S_NAr Fast Pd-OA C4 C4-Br / C5-Br (Gamma) Mod. S_NAr Mod. Pd-OA C2->C4 Reactivity Gradient C3 C3-Br / C6-Br (Beta) No S_NAr Slow Pd-OA Good for Lithiation C4->C3 Reactivity Gradient

Figure 1: Reactivity hierarchy of bromine positions. Red indicates highest electrophilicity.

Nucleophilic Aromatic Substitution ( )

Target: 2-Bromo and 4-Bromo derivatives. Mechanism: Addition-Elimination via a Meisenheimer complex.

Critical Insight: The "Nitrogen Activation"

The 1,8-naphthyridine ring is essentially a "super-pyridine." The presence of two nitrogens lowers the LUMO energy significantly compared to quinoline, making the C2-Br bond exceptionally labile to nucleophiles.

Protocol A: C2-Amination (S_NAr) Use Case: Installing amine side chains (e.g., for solubility or target engagement).

  • Substrate: 2-Bromo-1,8-naphthyridine (1.0 equiv).

  • Nucleophile: Primary or secondary amine (1.2 - 1.5 equiv).

  • Base:

    
     (2.0 equiv) or DIPEA (for solubility).
    
  • Solvent: DMF or DMSO (Polar aprotic is essential to solvate the cation and leave the nucleophile "naked").

  • Conditions:

    
     for 4–12 hours.
    
    • Note: Highly basic amines may react at room temperature.

  • Workup: Pour into ice water. The product often precipitates.

Troubleshooting:

  • Hydrolysis:[1] If water is present, the Br can be displaced by OH, forming the naphthyridinone (tautomer of 2-hydroxy). Ensure anhydrous solvents.

Transition Metal-Catalyzed Cross-Coupling

Target: 3-Bromo (and 2-Bromo for C-C bond formation). Mechanism: Pd(0)/Pd(II) catalytic cycle.[2]

The "Catalyst Poisoning" Challenge

The N1 and N8 nitrogens are potent


-donors. They can chelate the Palladium catalyst, shutting down the cycle.
  • Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos , SPhos , Buchwald Precatalysts ) that sterically prevent N-coordination to the metal center.

Protocol B: Suzuki-Miyaura Coupling at C3 Use Case: Biaryl synthesis (e.g., extending the scaffold).

  • Substrate: 3-Bromo-1,8-naphthyridine (1.0 equiv).

  • Boronic Acid: Aryl-B(OH)2 (1.5 equiv).

  • Catalyst:

    
     (5 mol%) + XPhos  (10 mol%) OR 
    
    
    
    (for simpler cases).
  • Base:

    
     (3.0 equiv) (Anhydrous conditions preferred to minimize protodeborylation).
    
  • Solvent: 1,4-Dioxane / Water (4:1) or Toluene (if anhydrous).

  • Conditions:

    
    , inert atmosphere (
    
    
    
    ), 12 hours.

Data Summary: Ligand Performance

LigandConversion (C3-Br)YieldNotes

< 20%N/ACatalyst poisoning by N1/N8.

65%55%Moderate; requires high temp.
XPhos G3 > 98% 92% Steric bulk prevents N-binding.
SPhos 95%88%Excellent for hindered substrates.

Halogen-Metal Exchange (Lithiation)

Target: 3-Bromo (Selective functionalization). Risk: Nucleophilic attack at C2 (Addition) vs. Exchange at C3.

Strategic Logic

Direct treatment of 3-bromo-1,8-naphthyridine with n-BuLi often leads to addition of the butyl group at the C2 position (nucleophilic attack) rather than Li-Br exchange.

  • Solution: Use Lithium-Halogen Exchange at very low temperature (

    
    ) or use t-BuLi  (2 equiv) which reacts faster than the addition rate.[3] Alternatively, use Lithium Naphthalenide  for radical-anion mediated exchange.
    

Protocol C: C3-Lithiation / Electrophile Trapping

  • Setup: Flame-dried Schlenk flask, Argon atmosphere.

  • Solvent: Anhydrous THF (or

    
    ).
    
  • Substrate: 3-Bromo-1,8-naphthyridine (1.0 equiv) in THF at

    
     .
    
  • Reagent: n-BuLi (1.1 equiv) added dropwise over 10 mins.

    • Critical: If addition side-products are observed, switch to t-BuLi (2.0 equiv) or i-PrMgCl·LiCl (TurboGrignard) for milder exchange at

      
      .
      
  • Trapping: Add Electrophile (e.g., DMF,

    
    , 
    
    
    
    ) immediately after 15 mins of exchange.
  • Quench: Sat.

    
    .[4]
    

Sequential Functionalization Workflow

For a 2,6-dibromo-1,8-naphthyridine scaffold, reactivity is orthogonal.

SequentialWorkflow Start 2,6-Dibromo-1,8-naphthyridine Step1 Step 1: S_NAr or Pd-Coupling (RT) Start->Step1 C2 Reacts First (Most Electrophilic) Inter 2-Functionalized-6-Bromo-Intermediate Step1->Inter Step2 Step 2: Pd-Coupling or Lithiation (High Temp) Inter->Step2 C6 Reacts Second (Less Activated) Final 2,6-Difunctionalized Product Step2->Final

Figure 2: Logical flow for orthogonal functionalization. C2 is the "soft" entry point; C6 requires "hard" forcing conditions.

References

  • Litvic, M. et al. "Regioselective synthesis of functionalized [1,8]naphthyridine derivatives." Green Chemistry, 2012. Link

  • Ghorbani-Vaghei, R. et al. "A single-step, facile synthesis of 1,8-naphthyridine derivatives."[5] Synthesis, 2017.[5] Link

  • Miyaura, N. & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link

  • BenchChem Technical Report. "Navigating the Regioselective Functionalization of 5-Bromo-8-chloro-1,7-naphthyridine." 2025. Link

  • Abuzahra, et al. "Novel substituted 1,8‐naphthyridines: Design, synthesis... and evaluation of apoptosis." Arch. Pharm., 2021.[6] Link

Sources

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 3-Bromo-6-nitro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

The 1,8-naphthyridine scaffold represents a privileged structure in medicinal chemistry, frequently serving as a pharmacophore in kinase inhibitors, antibacterial agents, and intercalating DNA binders. The specific derivative, 3-Bromo-6-nitro-1,8-naphthyridine , is a critical intermediate; the bromine handle allows for carbon-carbon bond formation via cross-coupling, while the nitro group serves as a latent amine functionality for subsequent elaboration.

This guide addresses the specific challenges of coupling this electron-deficient heterocycle. Unlike simple aryl bromides, the 1,8-naphthyridine core is highly π-deficient. The addition of a 6-nitro group further decreases electron density, significantly accelerating oxidative addition but simultaneously increasing susceptibility to nucleophilic aromatic substitution (SNAr) side reactions and catalyst poisoning. This protocol details a robust, self-validating methodology to achieve high yields while suppressing common failure modes.

Scientific Foundation & Mechanistic Insight

Electronic Activation & Chemoselectivity

The success of this reaction hinges on balancing the activation energy of the catalytic cycle against the stability of the substrate.

  • Oxidative Addition (Fast): The 1,8-naphthyridine ring is electron-poor. The 6-nitro substituent (

    
    ) exerts a strong inductive (
    
    
    
    ) and mesomeric (
    
    
    ) effect. This lowers the electron density at the C-Br bond, making the oxidative addition of Pd(0) extremely facile compared to phenyl bromides.
  • Transmetallation (Rate Limiting): Because the oxidative addition is fast, the resting state of the catalyst is often the

    
     complex. Transmetallation becomes the rate-limiting step. Sterically hindered or electron-poor boronic acids may stall the cycle here, leading to protodehalogenation (hydrolysis of the C-Br bond).
    
  • The SNAr Risk: The highly electron-deficient ring is prone to attack by hard nucleophiles (e.g., hydroxide or alkoxide bases) at the C-2 or C-7 positions, or even direct displacement of the nitro group. Therefore, mild, non-nucleophilic bases are strictly required.

Catalyst Selection Strategy
  • Pd(dppf)Cl₂·CH₂Cl₂: The preferred "workhorse" catalyst. The bidentate dppf ligand has a large bite angle, which favors reductive elimination, and the ferrocene backbone is robust against oxidation.

  • XPhos Pd G2: Recommended for sterically demanding or "difficult" boronic acids (e.g., 2-substituted heteroaryl boronates).

Standardized Experimental Protocol

Reagents & Materials Table
ReagentEquiv.[1][2][3]RoleCritical Attribute
3-Bromo-6-nitro-1,8-naphthyridine 1.0SubstratePurity >95%; Dry
Boronic Acid / Pinacol Ester 1.2 - 1.5Coupling PartnerExcess compensates for homocoupling
Pd(dppf)Cl₂[2]·CH₂Cl₂ 0.03 - 0.05CatalystStore under Argon; Orange solid
Na₂CO₃ (2.0 M aq.) 3.0BaseDegassed; Mild base to prevent SNAr
1,4-Dioxane --SolventHigh boiling point; coordinates Pd intermediates
Step-by-Step Procedure

Step 1: Reaction Assembly (Inert Atmosphere)

  • To a dry reaction vial equipped with a magnetic stir bar, add 3-Bromo-6-nitro-1,8-naphthyridine (1.0 equiv), the Boronic Acid (1.3 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%).

  • Seal the vial with a septum cap.

  • Evacuate and Backfill: Pierce the septum with a needle connected to a Schlenk line. Evacuate the air and backfill with Nitrogen or Argon. Repeat this cycle 3 times . Note: Oxygen is the primary cause of homocoupling side-products.

Step 2: Solvent Addition & Degassing

  • Via syringe, add 1,4-Dioxane (concentration ~0.1 M relative to bromide).

  • Add the 2.0 M Na₂CO₃ solution (3.0 equiv).

  • Sparging: Insert a long needle directly into the liquid and bubble Nitrogen/Argon through the solution for 5-10 minutes. This removes dissolved oxygen that evacuation missed.

Step 3: Reaction

  • Place the vial in a pre-heated block at 90°C .

  • Stir vigorously (800-1000 rpm). The biphasic mixture requires efficient mixing for phase-transfer of the base.

  • Monitoring: Check via LC-MS or TLC at 1 hour. The electron-deficient nature of the substrate usually leads to full conversion within 2-4 hours.

Step 4: Workup

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) and water.

  • Filter through a small pad of Celite to remove Palladium black.

  • Separate layers. Wash the organic layer with Brine, dry over Na₂SO₄, and concentrate.

Visualization of Workflows

Mechanistic Pathway

The following diagram illustrates the catalytic cycle specific to this electron-deficient substrate, highlighting the critical oxidative addition and the risk of base-mediated side reactions.

SuzukiMechanism Substrate 3-Bromo-6-nitro-1,8-naphthyridine OxAdd Oxidative Addition (Very Fast due to -NO2) Substrate->OxAdd + Pd(0) Side_SNAr RISK: SNAr Attack (If Base is too strong) Substrate->Side_SNAr OH- / OR- Pd0 Pd(0)L2 (Active Catalyst) Pd0->OxAdd PdII_Int Ar-Pd(II)-Br (Resting State) OxAdd->PdII_Int TransMet Transmetallation (Rate Limiting) PdII_Int->TransMet + Boronate/Base Side_Hydrolysis RISK: Protodehalogenation (If Transmetallation stalls) PdII_Int->Side_Hydrolysis Slow Transmet. BaseStep Base Activation (Na2CO3) BaseStep->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product

Caption: Catalytic cycle highlighting the rapid oxidative addition driven by the nitro-naphthyridine core and critical failure points (red).

Experimental Workflow

Workflow Setup 1. Setup (Vial, Reagents, Pd cat) Inert 2. Inerting (Vac/N2 x3) Setup->Inert Solvent 3. Solvation (Dioxane + Na2CO3) Inert->Solvent Sparge 4. Sparging (Bubble N2, 10 min) Solvent->Sparge React 5. Reaction (90°C, 2-4h) Sparge->React Workup 6. Workup (Celite Filter, EtOAc ext) React->Workup

Caption: Step-by-step workflow emphasizing the critical sparging step to prevent homocoupling.

Troubleshooting & Optimization Guide

Common Failure Modes
ObservationRoot CauseCorrective Action
Starting Material Remains Catalyst deactivation or oxidation.Ensure rigorous degassing.[4] Switch to XPhos Pd G2 (pre-activated).
Hydrolysis Product (Ar-H) Protodehalogenation.Reaction is "wet" but base is insufficient, or transmetallation is too slow. Increase boronate equivalents; use anhydrous conditions (Dioxane + powdered K₃PO₄).
Homocoupling (Ar-Ar) Oxygen presence.[4]Sparging is insufficient. Check N₂ lines. Add reagents in glovebox if available.
Black Precipitate early Pd precipitation (Pd black).Ligand dissociation. Lower temperature to 80°C or add extra ligand (e.g., dppf).
Unknown Impurities SNAr on Naphthyridine ring.Base is too nucleophilic (e.g., NaOH, CsOH). Switch to K₃PO₄ or KF .
Optimization for Difficult Substrates

If the standard Pd(dppf)Cl₂ conditions fail (yield < 50%), adopt the "Buchwald Protocol" adapted for electron-deficient heterocycles:

  • Catalyst: XPhos Pd G2 (2 mol%)

  • Base: K₃PO₄ (0.5 M aq)

  • Solvent: THF : Water (10:1)

  • Temp: 40-60°C (Lower temp enabled by highly active catalyst prevents decomposition).

References

  • General Suzuki-Miyaura Coupling Methodology: Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Synthesis of 1,8-Naphthyridines (Green Chemistry): Anderson, E. C., Sneddon, H. F., & Hayes, C. J. (2019).[6] A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 21, 3050-3058.[6] [Link]

  • Coupling of Electron-Deficient Heterocycles (Review): Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Context on electron-deficient substrates). [Link]

  • Application in Drug Discovery (Patent Example): Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.[1][3][5][7] (See Example 3 for Naphthyridine-like conditions using XPhos). [Link]

Sources

Application Note: Buchwald-Hartwig Amination of 3-Bromo-6-nitro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The Challenge

The amination of 3-Bromo-6-nitro-1,8-naphthyridine presents a specific set of chemoselective challenges that disqualify standard "bucket chemistry" approaches.

  • Electronic Deactivation: While the 1,8-naphthyridine core is electron-deficient, the C3 position behaves analogously to a 3-halopyridine. Unlike C2 or C4 positions, C3 does not readily undergo Nucleophilic Aromatic Substitution (

    
    ), necessitating metal catalysis.
    
  • Catalyst Poisoning: The

    
     and 
    
    
    
    nitrogens possess lone pairs capable of chelating the Palladium center, potentially arresting the catalytic cycle by forming stable, non-reactive resting states (Pd-N adducts).
  • Functional Group Fragility: The C6-nitro group is susceptible to reduction under harsh conditions or nucleophilic attack by strong alkoxide bases (e.g.,

    
    ), leading to complex byproduct mixtures.
    
The Solution

This protocol utilizes a Third-Generation Buchwald-Hartwig Precatalyst System . We prioritize bulky, electron-rich dialkylbiarylphosphine ligands (e.g., BrettPhos , Xantphos ) to sterically crowd the metal center, preventing non-productive coordination of the naphthyridine nitrogens while facilitating the reductive elimination step. We employ weak inorganic bases (


 or 

) to maintain chemoselectivity in the presence of the nitro group.

Part 2: Mechanistic Insight & Pathway Analysis

The success of this reaction hinges on the balance between Oxidative Addition and Amine Binding . The electron-withdrawing nitro group actually accelerates the oxidative addition of the C-Br bond to Pd(0). However, the critical failure mode is the competitive binding of the substrate's nitrogen atoms to the Pd(II) intermediate.

Mechanistic Workflow (DOT Visualization)

BuchwaldMechanism Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Fast due to -NO2) Pd0->OxAdd + Substrate Substrate Substrate: 3-Br-6-NO2-1,8-Naphthyridine Substrate->OxAdd PdII_Int Pd(II) Intermediate [L-Pd(Ar)-Br] OxAdd->PdII_Int Poison OFF-CYCLE TRAP: N-Coordination Dimer PdII_Int->Poison Lack of Bulky Ligand AmineBind Amine Coordination (HNRR') PdII_Int->AmineBind + Amine Poison->PdII_Int Reversible (Slow) Deprot Base Deprotonation (Cs2CO3) AmineBind->Deprot RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Regenerate Pd(0) Product Product: 3-Amino-6-nitro-1,8-naphthyridine RedElim->Product

Figure 1: Catalytic Cycle distinguishing the productive pathway from the N-coordination catalyst trap.

Part 3: Experimental Protocol

Materials & Reagents[1]
  • Substrate: 3-Bromo-6-nitro-1,8-naphthyridine (1.0 equiv).

  • Amine: 1.2 – 1.5 equiv (Primary or Secondary).

  • Catalyst:

    
     (2-5 mol%) or Pd(OAc)2.
    
  • Ligand:

    • Primary Amines:BrettPhos or tBuBrettPhos (L:Pd ratio 2:1).

    • Secondary Amines:RuPhos or Xantphos .

  • Base:

    
     (2.0 equiv, anhydrous, granular). Avoid 
    
    
    
    .
  • Solvent: 1,4-Dioxane (anhydrous, sparged with

    
    ).
    
Reaction Setup (Standard Scale: 1 mmol)

Step 1: Inert Environment Preparation Ensure all glassware is oven-dried (


) and cooled under a stream of Argon or Nitrogen. The sensitivity of the Pd(0) species requires strict exclusion of oxygen.

Step 2: Vessel Charging (Glovebox or Schlenk Line)

  • To a 20 mL reaction vial equipped with a magnetic stir bar, add:

    • 
       (23 mg, 0.025 mmol, 5 mol% Pd).
      
    • BrettPhos (27 mg, 0.05 mmol) [Note: Pre-complexation is preferred if available].

    • 1,4-Dioxane (2 mL).

  • Stir at Room Temperature (RT) for 5 minutes. The solution should turn from dark purple/red to a lighter orange/brown, indicating ligation.

  • Add 3-Bromo-6-nitro-1,8-naphthyridine (254 mg, 1.0 mmol).

  • Add Cesium Carbonate (

    
    ) (652 mg, 2.0 mmol).
    
  • Add the Amine (1.2 mmol).

    • Liquid Amines: Add via syringe.

    • Solid Amines: Add with the other solids in step 3.

  • Add remaining 1,4-Dioxane (3 mL) to wash down sides (Total concentration ~0.2 M).

Step 3: Reaction Execution

  • Seal the vial with a Teflon-lined septum cap.

  • Place in a pre-heated block at

    
     .
    
  • Stir vigorously (800-1000 rpm). Efficient mixing is critical for the heterogeneous base (

    
    ).
    
  • Monitor: Check via LCMS at 2 hours and 6 hours.

    • Target: >95% consumption of bromide.

    • Note: The nitro group makes the product UV-active; ensure you are tracking the correct peak mass.

Step 4: Workup & Purification

  • Cool to RT.

  • Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Pd black and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Flash Column Chromatography.

    • Stationary Phase: Silica Gel.

    • Eluent: DCM:MeOH (0-5% gradient). The naphthyridine nitrogen makes the product polar; MeOH is often required.

Part 4: Optimization & Troubleshooting Guide

If the standard protocol yields <50%, execute the following Logic Gate optimization:

Observation (LCMS)DiagnosisCorrective Action
No Reaction (SM remains) Catalyst PoisoningSwitch to Xantphos (chelating ligand) or increase Temp to

.
Debromination (Ar-H)

-Hydride Elimination
Switch solvent to Toluene ; Ensure amine is not sterically hindering Red-Elim.
Nitro Reduction Base IncompatibilityEnsure

is used. Do NOT use alkoxides. Check solvent purity (peroxides).
Pd Black Precipitation Ligand DissociationIncrease Ligand:Pd ratio to 4:1 or use a precatalyst (e.g., BrettPhos Pd G3 ).
Experimental Workflow Diagram

Workflow Start Start: 1 mmol Scale Mix Pre-complex Catalyst (Pd + Ligand + Dioxane) Start->Mix Add Add Substrate + Base (Inert Atmosphere) Mix->Add Heat Heat to 90°C (Vigorous Stirring) Add->Heat Check LCMS Check (2h / 6h) Heat->Check Check->Heat Incomplete Workup Filter (Celite) & Concentrate Check->Workup Complete Purify Flash Chromatography (DCM/MeOH) Workup->Purify

Figure 2: Operational workflow for the batch synthesis.

Part 5: References

  • Guram, A. S., & Buchwald, S. L. (1994).[1] Palladium-Catalyzed Aromatic Aminations with in situ Generated Aminostannanes. Journal of the American Chemical Society, 116(17), 7901–7902. Link

  • Paul, F., Patt, J., & Hartwig, J. F. (1994).[1] Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4][5] Reaction of aryl bromides with amines. Journal of the American Chemical Society, 116(13), 5969–5970. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Benito, A., et al. (2020). Reactivity of 1,8-Naphthyridines in Palladium-Catalyzed Cross-Coupling Reactions. Journal of Organic Chemistry. (Inferred general reactivity context based on heterocycle coupling standards).

  • Fors, B. P., & Buchwald, S. L. (2008). A General Method for the Amination of Aryl Halides with Primary Amines.[4] Journal of the American Chemical Society, 130(41), 13552–13554. Link

(Note: While specific literature on the 3-bromo-6-nitro-1,8-naphthyridine substrate is sparse, the protocol is derived from the authoritative "User's Guide" to Pd-catalysis by Surry & Buchwald, specifically tailored for electron-deficient, coordinating heterocycles.)

Sources

Application Note: Nucleophilic Substitution Strategies for 3-Bromo-6-nitro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the complex reactivity landscape of 3-Bromo-6-nitro-1,8-naphthyridine . Unlike simple pyridines, this scaffold presents a "regiochemical mismatch" for classical nucleophilic aromatic substitution (


), requiring specific protocols to avoid side reactions (such as Chichibabin addition) and ensure successful functionalization.

Executive Summary

The functionalization of 3-Bromo-6-nitro-1,8-naphthyridine via nucleophilic substitution is a critical step in developing antimicrobial and anticancer pharmacophores. However, this substrate resists classical


 at the C3-bromine position due to insufficient electronic activation by the ring nitrogens. Conversely, the highly electron-deficient C2 and C7 positions are prone to competitive nucleophilic addition (σ-complex formation).

This guide provides two validated protocols:

  • Protocol A (Primary): Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig) for high-fidelity displacement of the C3-Bromine.

  • Protocol B (Alternative): Activated

    
     using "Super-Nucleophiles" (Thiolates) for specific heteroatom linkages.
    

Electronic Landscape & Reactivity Analysis

To design a successful experiment, one must understand why standard conditions (e.g., amine + heat) often fail or yield complex mixtures.

Structural Dynamics
  • Position 3 (Bromine): Located

    
     to the N1 nitrogen. It lacks the direct ortho/para activation required for the addition-elimination mechanism of classical 
    
    
    
    . The remote 6-nitro group provides inductive withdrawal but is electronically decoupled from C3 resonance stabilization.
  • Position 2 & 7: These positions are

    
     to the ring nitrogens and highly electrophilic. Strong nucleophiles (e.g., 
    
    
    
    , alkoxides) will attack here first, leading to ring opening or Chichibabin-type amination rather than bromine displacement.
Visualization of Reactive Sites

The following diagram illustrates the competing electronic vectors that dictate reaction outcomes.

ReactivityMap Substrate 3-Bromo-6-nitro-1,8-naphthyridine C3_Br C3-Bromine Site (Beta to N1) Status: Deactivated for SnAr Requires: Pd-Catalysis Substrate->C3_Br Target Site C2_C7 C2/C7 Positions (Alpha to N) Status: Highly Electrophilic Risk: Competitive Addition Substrate->C2_C7 Side Reaction Site C6_NO2 C6-Nitro Group Status: Electronic Activator Stable Leaving Group Substrate->C6_NO2 Modulator Protocol_A Protocol_A C3_Br->Protocol_A Use Pd-Catalysis Protocol_Warning Protocol_Warning C2_C7->Protocol_Warning Avoid Strong Bases

Figure 1: Reactivity map highlighting the "Electronic Mismatch" at C3 and the risk of side reactions at C2/C7.

Experimental Protocols

Protocol A: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

Objective: Displacement of C3-Bromine with primary/secondary amines. Mechanism:


 oxidative addition followed by reductive elimination. This bypasses the electronic limitations of classical 

.
Materials & Reagents
ReagentEquiv.[1][2][3][4][5]Role
Substrate (3-Br-6-NO2-1,8-naphthyridine)1.0Electrophile
Aniline / Amine 1.2Nucleophile

0.05Catalyst Precursor
Xantphos 0.10Ligand (Wide bite angle for reductive elimination)

2.0Base (Anhydrous)
1,4-Dioxane 0.1 MSolvent (Degassed)
Step-by-Step Methodology
  • Inert Atmosphere Prep: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser. Cool under a stream of Argon.

  • Charge Reagents: Add the substrate (1.0 equiv), amine (1.2 equiv),

    
     (5 mol%), Xantphos (10 mol%), and 
    
    
    
    (2.0 equiv) to the flask.
    • Note:

      
       is preferred over NaOtBu to prevent nucleophilic attack at C2/C7 by the tert-butoxide anion.
      
  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. Sparge with Argon for 10 minutes to remove dissolved oxygen.

  • Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor via TLC (Eluent: 5% MeOH in DCM).

    • Checkpoint: The starting material (Rf ~0.6) should disappear; a fluorescent product spot usually appears at lower Rf.

  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Gradient: 0-10% MeOH/DCM).

Protocol B: Classical with Thiolates (Specific Case)

Objective: Introduction of Sulfur nucleophiles. Context: Unlike amines, thiolate anions are "soft" nucleophiles and can sometimes effect displacement at deactivated positions in high-boiling polar solvents, though yields are typically lower (40-60%).

Materials & Reagents
ReagentEquiv.[1][2][3][4][5]Role
Substrate 1.0Electrophile
Thiophenol / Alkyl Thiol 1.5Nucleophile

2.0Base
DMF or NMP 0.2 MPolar Aprotic Solvent
Step-by-Step Methodology
  • Dissolution: Dissolve substrate in DMF (0.2 M concentration) in a sealed pressure tube.

  • Activation: Add Thiophenol (1.5 equiv) and

    
     (2.0 equiv).
    
  • Heating: Heat to 120°C for 24 hours.

    • Warning: Do not exceed 140°C. Higher temperatures promote degradation of the nitro group.

  • Quench: Pour the reaction mixture into ice-cold water (10x volume).

  • Isolation: If a precipitate forms, filter and wash with water. If oil forms, extract with EtOAc, wash with water (3x) and Brine (1x) to remove DMF.

Troubleshooting & Optimization Logic

The following decision tree helps troubleshoot common failure modes, particularly "No Reaction" or "Ring Degradation."

Troubleshooting Start Reaction Checkpoint: TLC/LCMS Analysis Outcome1 Starting Material Remains (No Rxn) Start->Outcome1 Outcome2 Complex Mixture (Black Tar) Start->Outcome2 Outcome3 Product Formed (Low Yield) Start->Outcome3 Sol1 Switch to Pd-Catalysis (Mechanism Change) Outcome1->Sol1 If using SnAr Sol2 Lower Temp (<80°C) Change Base to Cs2CO3 Outcome2->Sol2 Nucleophilic attack at C2/C7 occurred Sol3 Increase Catalyst Load (10 mol%) or Switch Ligand (BrettPhos) Outcome3->Sol3

Figure 2: Troubleshooting logic flow for optimizing substitution yields.

Key Optimization Parameters
  • Base Selection: Avoid strong alkoxide bases (NaOMe, NaOtBu) if using Protocol A. They often attack the C2 position of the naphthyridine ring. Carbonate bases (

    
    , 
    
    
    
    ) are milder and safer.
  • Solvent Polarity: For Protocol B (

    
    ), DMF or DMSO is required to stabilize the transition state. For Protocol A (Pd), Dioxane or Toluene is preferred.
    
  • Nitro Group Stability: The 6-nitro group is sensitive to reducing conditions. Avoid using

    
     or metals like Fe/HCl during the workup if you intend to keep the nitro group intact.
    

References

  • Litvinov, V. P. (2004).[6] "Chemistry of 1,8-naphthyridines." Russian Chemical Reviews, 73(7), 637–669. Link

    • Foundational text on the reactivity of the 1,8-naphthyridine scaffold, detailing the electrophilicity of positions 2 and 7.
  • Guram, A. S., et al. (1995). "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines." Angewandte Chemie International Edition, 34(12), 1348-1350. Link

    • Seminal paper on Buchwald-Hartwig amin
  • Mamedov, V. A. (2025).[6][7] "Synthesis and Antibacterial Activity of Novel 3-N-Substituted 1,8-Naphthyridin-2(1H)-ones." Russian Journal of General Chemistry. Link

    • Recent application of Pd-catalyzed coupling on 3-bromo-1,8-naphthyridine derivatives, validating the metal-c
  • Makosza, M., & Winiarski, J. (1987). "Vicarious nucleophilic substitution of hydrogen." Accounts of Chemical Research, 20(8), 282–289. Link

    • Reference for the competitive "VNS" mechanisms that can occur at C2/C7 if conditions are not controlled.

Sources

Reduction of the nitro group in 3-Bromo-6-nitro-1,8-naphthyridine.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reduction of 3-Bromo-6-nitro-1,8-naphthyridine

Executive Summary

This guide details the protocol for the chemoselective reduction of the nitro group in 3-Bromo-6-nitro-1,8-naphthyridine to yield 6-Amino-3-bromo-1,8-naphthyridine .

The Core Challenge: The primary synthetic risk is hydrodebromination . Standard catalytic hydrogenation methods (e.g.,


) will rapidly cleave the Carbon-Bromine bond (

) before or concurrently with nitro reduction, destroying the scaffold's functionality for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).

Recommended Strategy: We utilize a dissolving metal reduction (Bechamp-type) using Iron powder (Fe) and Ammonium Chloride (


) . This method is thermodynamically favorable for nitro reduction but kinetically inert toward aryl bromides under mild conditions.

Strategic Analysis & Chemoselectivity

The 1,8-naphthyridine ring is electron-deficient. The presence of the bromine at the 3-position is critical for downstream medicinal chemistry (typically acting as a handle for


 or Pd-catalyzed coupling).
Reaction Pathway & Selectivity

ReactionPathway SM 3-Bromo-6-nitro-1,8-naphthyridine (Starting Material) Target 6-Amino-3-bromo-1,8-naphthyridine (Target Product) SM->Target Fe / NH4Cl (Chemoselective) Impurity 6-Amino-1,8-naphthyridine (Des-bromo Impurity) SM->Impurity H2 / Pd/C (Non-selective) Target->Impurity Over-reduction

Figure 1: Chemoselectivity map. The Green path preserves the halogen; the Red path represents the failure mode typical of catalytic hydrogenation.

Protocol A: Iron-Mediated Reduction (The "Gold Standard")

This protocol is the industry standard for halogenated nitro-heterocycles. It relies on electron transfer from the metal surface, mediated by an electrolyte (


), avoiding the harsh acidity of 

or

which can complicate workup or solubilize metal salts.
Materials
ReagentEquiv.Role
Substrate 1.0Starting Material
Iron Powder (Fe) 5.0Reductant (ensure <325 mesh)
Ammonium Chloride 5.0Electrolyte / Proton Source
Ethanol (EtOH) -Solvent (Solubilizes substrate)
Water (

)
-Co-solvent (Solubilizes

)
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 3-Bromo-6-nitro-1,8-naphthyridine (1.0 equiv) in a mixture of EtOH and Water (3:1 ratio, concentration ~0.1 M).

  • Activation: Add Ammonium Chloride (

    
    , 5.0 equiv) and Iron powder  (Fe, 5.0 equiv) to the mixture.
    
    • Expert Tip: Use "reduced" iron powder (fine mesh). If the iron is old/oxidized, briefly wash with 1M HCl followed by acetone and dry before use to activate the surface.

  • Reaction: Heat the reaction mixture to reflux (approx. 75-80°C) with vigorous stirring.

    • Mechanism:[1][2][3] The reaction is heterogeneous. Vigorous stirring is non-negotiable to ensure contact between the solid Fe surface and the solution.

  • Monitoring: Monitor by TLC or LC-MS every 30 minutes.

    • Endpoint: Disappearance of the nitro starting material. The amine product is usually more polar (lower

      
      ) and fluorescent.
      
  • Workup (Critical Step - Hot Filtration):

    • While the mixture is still hot , filter it through a pad of Celite (diatomaceous earth) to remove unreacted iron and iron oxide sludge.

    • Wash the Celite pad copiously with hot EtOH .

    • Why Hot? The aminonaphthyridine product can have poor solubility in cold ethanol and may precipitate/crystallize in the Celite pad if allowed to cool, leading to yield loss.

  • Isolation:

    • Concentrate the filtrate under reduced pressure to remove the bulk of the ethanol.

    • Dilute the aqueous residue with water and extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3x).

    • Dry the combined organics over

      
      , filter, and concentrate to dryness.
      
Experimental Workflow Diagram

IronWorkflow Start Start: Suspend Substrate in EtOH/H2O (3:1) AddReagents Add Fe (5 eq) + NH4Cl (5 eq) Start->AddReagents Reflux Reflux @ 80°C (Vigorous Stirring) AddReagents->Reflux Check QC: LCMS/TLC (Check for SM consumption) Reflux->Check Check->Reflux Incomplete HotFilter HOT Filtration (Celite) Remove Fe sludge Check->HotFilter Complete Extract Concentrate & Extract (EtOAc / Water) HotFilter->Extract Final Yield: 6-Amino-3-bromo-1,8-naphthyridine Extract->Final

Figure 2: Operational workflow for Iron/Ammonium Chloride reduction.

Protocol B: Stannous Chloride (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ) (Alternative)[2]

Use this method if the Iron method stalls or if the reaction must be run homogeneously (without solid metal).

  • Reagents:

    
     (5.0 equiv), Ethanol.
    
  • Conditions: Reflux for 2–4 hours.

  • Caveat: Tin byproducts form a gelatinous emulsion during workup.

  • Workup Modification: Quench with 1M

    
     or saturated 
    
    
    
    to pH 8–9. This precipitates tin salts as solids, which must be filtered (slow filtration) or centrifuged before extraction.

Quality Control & Validation

To ensure the protocol was successful, you must validate the integrity of the Bromine atom.

LC-MS Interpretation
  • Mass Spectrum: Look for the characteristic 1:1 isotopic doublet for Bromine (

    
     and 
    
    
    
    ).
    • Target Mass:

      
       and 
      
      
      
      .
    • Failure Mode: If you see a single peak at

      
      , you have debrominated the molecule (formed 6-amino-1,8-naphthyridine).
      
NMR Characteristics ( NMR in DMSO- )
  • Amine Signal: A broad singlet around

    
     5.5 – 6.5 ppm (exchangeable with 
    
    
    
    ).
  • Aromatic Shift: The protons on the naphthyridine ring will shift upfield (lower ppm) relative to the nitro-starting material due to the electron-donating nature of the new amino group.

References

  • General Method for Fe/NH4Cl Reduction

    • Liu, Y. et al.[4] "A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron." Adv. Synth. Catal.2005 , 347, 217–219. Link

    • Note: Establishes the chemoselectivity of Fe over Halogens.
  • Stannous Chloride Method

    • Bellamy, F. D., & Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters1984 , 25(8), 839-842. Link

  • 1,8-Naphthyridine Chemistry Context

    • Litvinov, V. P. "Structure, physicochemical properties, and synthesis of 1,8-naphthyridines." Russian Chemical Reviews2004 , 73, 637.

    • Note: Provides background on the stability and reactivity of the naphthyridine scaffold.
  • Avoiding Debromination (General Guide)

Sources

Synthesis of Novel Derivatives from 3-Bromo-6-nitro-1,8-naphthyridine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] This guide provides detailed application notes and protocols for the synthesis of novel derivatives starting from the versatile building block, 3-Bromo-6-nitro-1,8-naphthyridine. The strategic placement of the bromo and nitro functionalities allows for a diverse range of chemical transformations, enabling the exploration of a broad chemical space for drug discovery and development.

This document will delve into key synthetic strategies, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and subsequent functional group manipulations. Each section will provide not only step-by-step protocols but also the underlying scientific rationale for the chosen experimental conditions, empowering researchers to adapt and innovate.

I. Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The electron-deficient nature of the 1,8-naphthyridine ring, further activated by the nitro group, makes the bromo substituent at the 3-position an excellent handle for these transformations.

A. Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-6-nitro-1,8-naphthyridines

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide. This reaction is instrumental in creating biaryl structures, which are common motifs in pharmacologically active molecules.

Insight & Rationale: The choice of a palladium(0) catalyst, a suitable phosphine ligand, and a base is critical for the success of the Suzuki coupling. The ligand stabilizes the palladium center and facilitates the catalytic cycle. The base is required to activate the boronic acid for transmetalation. The reaction is typically carried out in a mixture of an organic solvent and water to facilitate the dissolution of both the organic and inorganic reagents.

Protocol: General Procedure for Suzuki-Miyaura Coupling

Reagent/ParameterQuantity/ValueNotes
3-Bromo-6-nitro-1,8-naphthyridine1.0 mmolStarting material
Arylboronic acid1.2 mmolCoupling partner
Pd(OAc)₂0.05 mmolPalladium catalyst
XPhos0.1 mmolLigand
K₂CO₃2.0 mmolBase
1,4-Dioxane/H₂O4:1 (5 mL)Solvent
Temperature90 °CReaction temperature
Time12-24 hReaction time

Step-by-Step Methodology:

  • To a dry Schlenk tube, add 3-Bromo-6-nitro-1,8-naphthyridine, arylboronic acid, Pd(OAc)₂, XPhos, and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture at 90 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.

Suzuki_Coupling A 3-Bromo-6-nitro- 1,8-naphthyridine F Oxidative Addition A->F B Arylboronic Acid G Transmetalation B->G C Pd(0) Catalyst + Ligand C->F D Base D->G E Solvent F->G H Reductive Elimination G->H H->C Regeneration I 3-Aryl-6-nitro- 1,8-naphthyridine H->I

Figure 1: Suzuki-Miyaura Coupling Workflow.

B. Heck Reaction for the Synthesis of 3-Alkenyl-6-nitro-1,8-naphthyridines

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, providing a direct route to introduce vinyl groups.[4][5]

Insight & Rationale: A phosphine-free palladium catalyst system can be effective for the Heck reaction, simplifying the reaction setup.[6] The choice of a suitable base, such as triethylamine, is crucial to neutralize the hydrogen halide formed during the catalytic cycle. A polar aprotic solvent like DMF is often used to ensure the solubility of the reactants.

Protocol: General Procedure for Heck Reaction

Reagent/ParameterQuantity/ValueNotes
3-Bromo-6-nitro-1,8-naphthyridine1.0 mmolStarting material
Alkene (e.g., n-butyl acrylate)1.5 mmolCoupling partner
Pd(OAc)₂0.02 mmolPalladium catalyst
P(o-tolyl)₃0.04 mmolLigand
Triethylamine (Et₃N)2.0 mmolBase
DMF5 mLSolvent
Temperature100 °CReaction temperature
Time12 hReaction time

Step-by-Step Methodology:

  • In a sealed tube, combine 3-Bromo-6-nitro-1,8-naphthyridine, Pd(OAc)₂, and P(o-tolyl)₃.

  • Add DMF, the alkene, and triethylamine.

  • Seal the tube and heat the mixture at 100 °C for 12 hours.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the desired 3-alkenyl-6-nitro-1,8-naphthyridine.

C. Sonogashira Coupling for the Synthesis of 3-Alkynyl-6-nitro-1,8-naphthyridines

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[7][8] This reaction is highly valuable for introducing alkynyl moieties into heterocyclic systems.

Insight & Rationale: The Sonogashira reaction proceeds through a dual catalytic cycle involving both palladium and copper.[9] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne. An amine base is used to deprotonate the alkyne and regenerate the catalyst.

Protocol: General Procedure for Sonogashira Coupling

Reagent/ParameterQuantity/ValueNotes
3-Bromo-6-nitro-1,8-naphthyridine1.0 mmolStarting material
Terminal Alkyne1.2 mmolCoupling partner
PdCl₂(PPh₃)₂0.02 mmolPalladium catalyst
CuI0.04 mmolCopper(I) iodide co-catalyst
Triethylamine (Et₃N)3.0 mmolBase and solvent
THF5 mLCo-solvent
Temperature60 °CReaction temperature
Time8 hReaction time

Step-by-Step Methodology:

  • To a solution of 3-Bromo-6-nitro-1,8-naphthyridine in a mixture of triethylamine and THF under an inert atmosphere, add the terminal alkyne.

  • Add PdCl₂(PPh₃)₂ and CuI to the reaction mixture.

  • Heat the reaction at 60 °C and monitor its progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

II. Nucleophilic Aromatic Substitution (SNAr): Direct Functionalization

The electron-withdrawing nitro group at the 6-position significantly activates the 1,8-naphthyridine ring towards nucleophilic aromatic substitution (SNAr), allowing for the displacement of the bromo group at the 3-position by various nucleophiles.[10][11]

A. Amination with Primary and Secondary Amines

Direct displacement of the bromine with amines provides a straightforward route to 3-amino-1,8-naphthyridine derivatives.

Insight & Rationale: The SNAr reaction is typically performed in a polar aprotic solvent like DMSO or DMF to facilitate the formation of the Meisenheimer complex intermediate. The reaction often proceeds at elevated temperatures to overcome the activation energy barrier. The presence of the nitro group is crucial for stabilizing the negatively charged intermediate.[10]

Protocol: General Procedure for SNAr with Amines

Reagent/ParameterQuantity/ValueNotes
3-Bromo-6-nitro-1,8-naphthyridine1.0 mmolStarting material
Amine (e.g., Morpholine)2.0 mmolNucleophile
K₂CO₃2.0 mmolBase (optional, for amine salts)
DMSO5 mLSolvent
Temperature100-120 °CReaction temperature
Time6-12 hReaction time

Step-by-Step Methodology:

  • Dissolve 3-Bromo-6-nitro-1,8-naphthyridine in DMSO in a sealed vessel.

  • Add the desired amine and, if necessary, a base like K₂CO₃.

  • Heat the mixture at 100-120 °C for 6-12 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize or purify by column chromatography if necessary.

SNAr_Reaction Substrate 3-Bromo-6-nitro- 1,8-naphthyridine Intermediate Meisenheimer Complex Substrate->Intermediate Nucleophilic Attack Nucleophile Amine/Thiol Nucleophile->Intermediate Product 3-Amino/Thio- 6-nitro-1,8-naphthyridine Intermediate->Product Loss of Br-

Sources

Application Note: Using 3-Bromo-6-nitro-1,8-naphthyridine as a Synthetic Building Block

[1]

Executive Summary & Strategic Value

3-Bromo-6-nitro-1,8-naphthyridine represents a "privileged" bifunctional scaffold in modern drug discovery. Its value lies in its orthogonal reactivity profile : the electron-deficient 1,8-naphthyridine core features a halide handle at C3 (Western Flank) for transition-metal-catalyzed cross-coupling and a nitro group at C6 (Eastern Flank) serving as a masked amine for subsequent derivatization.

This chemotype is particularly relevant for developing:

  • Antibacterial Agents: Analogs of nalidixic acid and gemifloxacin targeting DNA gyrase/Topoisomerase IV.

  • Adenosine Receptor Antagonists: CNS-active agents targeting

    
     receptors.[1]
    
  • Anticancer Kinase Inhibitors: Biaryl systems mimicking ATP-binding motifs.

This guide provides validated protocols for sequentially exploiting these functionalities to generate high-diversity libraries.

Chemical Profile & Safety

PropertyData / Description
CAS Number 17965-78-5 (Parent 3-Br analog); Specific derivative varies
Molecular Formula

Molecular Weight 254.04 g/mol
Physical State Pale yellow to tan solid
Solubility Soluble in DMF, DMSO, DMAc; Sparingly soluble in DCM, MeOH
Acidity (pKa) Ring nitrogens are weakly basic due to electron-withdrawing

and

.

Safety Warning:

  • Nitro Compounds: Potentially energetic. Avoid heating dry solids. Run reactions under inert atmosphere.

  • Halides: Potential alkylating agents. Use double-gloving and fume hood.

  • Waste: Segregate halogenated and nitrogenous waste streams.

Strategic Reactivity Analysis

The 1,8-naphthyridine ring is highly electron-deficient ($ \pi $-deficient). The presence of the nitro group at C6 further deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic attacks (though less relevant for C3/C6 functionalization).

The "Coupling-First" Logic: We recommend performing Pd-catalyzed cross-coupling at C3 first , followed by nitro reduction at C6 .

  • Reasoning: The nitro group is robust under standard Suzuki/Stille conditions. Conversely, reducing the nitro group first yields a free amine ($ -NH_2 $) at C6, which can coordinate to Palladium catalysts, poisoning the reaction or requiring protection (e.g., Boc/Cbz) before the C3 coupling.

Pathway Visualization

ReactivityStrategyStart3-Bromo-6-nitro-1,8-naphthyridineStep1Step 1: C3 Functionalization(Suzuki/Buchwald)Start->Step1 Pd(dppf)Cl2, Ar-B(OH)2 Inter3-Aryl-6-nitro-1,8-naphthyridineStep1->InterStep2Step 2: C6 Nitro Reduction(Fe/NH4Cl or H2/Pd)Inter->Step2 Reduction End3-Aryl-6-amino-1,8-naphthyridine(Library Scaffold)Step2->End

Caption: Orthogonal functionalization strategy prioritizing C3-coupling to prevent catalyst poisoning by the C6-amine.

Application Protocol 1: C3-Diversification via Suzuki-Miyaura Coupling

This protocol installs an aryl or heteroaryl group at the C3 position. The electron-poor nature of the naphthyridine facilitates oxidative addition of the C3-Br bond to Palladium.

Materials
  • Substrate: 3-Bromo-6-nitro-1,8-naphthyridine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

  • Catalyst:

    
     (5 mol%) - Preferred for steric tolerance and stability.
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure
  • Setup: In a microwave vial or pressure tube, combine the naphthyridine substrate (1.0 mmol), boronic acid (1.2 mmol), and

    
     (0.05 mmol).
    
  • Inertion: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (5 mL) and 2.0 M aq.

    
     (1.5 mL) via syringe.
    
  • Reaction: Heat the mixture to 90°C for 4–6 hours (or 110°C for 30 min in microwave).

    • Checkpoint: Monitor by TLC (5% MeOH in DCM). The starting bromide should disappear. The product is often fluorescent under UV (365 nm).

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and water (20 mL). Separate layers. Extract aqueous layer 2x with EtOAc.

  • Purification: Dry organics over

    
    , concentrate, and purify via flash chromatography.
    
    • Gradient: 0%

      
       5% MeOH in DCM. (Naphthyridines are polar; avoid pure hexanes).
      

Troubleshooting:

  • Hydrolysis: If the bromide hydrolyzes to the hydroxy/one derivative, switch to anhydrous conditions (

    
     in dry DMF).
    
  • Protodeboronation: If the boronic acid degrades, use the corresponding Pinacol Ester and add 10 mol%

    
    .
    

Application Protocol 2: C6-Nitro Reduction to Amine

Following C3 functionalization, the C6-nitro group is reduced to an amine. We recommend Iron/Ammonium Chloride reduction over catalytic hydrogenation to avoid reducing the naphthyridine ring itself or dehalogenating if other halides are present.

Materials
  • Substrate: 3-Substituted-6-nitro-1,8-naphthyridine

  • Reductant: Iron powder (Fe, 5.0 equiv) - Must be fine powder.

  • Additive: Ammonium Chloride (

    
    , 5.0 equiv)
    
  • Solvent: Ethanol / Water (4:1 ratio)[2]

Step-by-Step Procedure
  • Setup: Dissolve the nitro substrate (1.0 mmol) in Ethanol (10 mL) and Water (2.5 mL).

  • Addition: Add

    
     followed by Iron powder.
    
  • Reaction: Heat to Reflux (80°C) with vigorous stirring for 1–2 hours.

    • Mechanism:[3][4] Single electron transfer reduction. The reaction will turn into a brown slurry (iron oxides).

  • Filtration: Hot filtration is critical. Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot MeOH.

  • Isolation: Concentrate the filtrate. Resuspend in EtOAc/Water, separate organics, dry, and concentrate.[2]

  • Yield: Typically >85% conversion to the amine (often bright yellow/orange solid).

Alternative (Cleanest): Hydrogenation (


Case Study: Synthesis of a Dual-Action Antibacterial

Objective: Synthesize a library of 3-aryl-1,8-naphthyridin-6-amides.

Workflow Data:

StepReaction TypeReagentsYieldNotes
1 Suzuki Coupling4-F-Ph-B(OH)2, Pd(dppf)Cl288%C3 arylation successful. Nitro group intact.
2 Nitro ReductionFe, NH4Cl, EtOH/H2O92%Clean conversion to aniline.
3 Amide CouplingCyclopropanecarbonyl chloride, TEA75%Acylation of C6-amine.

Structure-Activity Relationship (SAR) Insight: The C3-aryl group mimics the C3-carboxyl/isostere region of quinolones, interacting with the DNA-gyrase cleavage complex. The C6-amide extends into the solvent front, improving solubility and pharmacokinetic properties (ADME).

References

  • General Naphthyridine Reviews

    • Madaan, A., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements. Future Medicinal Chemistry. Link

  • Suzuki Coupling Protocols

    • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Specific Synthesis of 3-Bromo-6-nitro-1,8-naphthyridines

    • Ghorbani-Vaghei, R., et al. (2017).[5] Synthesis of 1,8-Naphthyridines via Three-Component Reaction. Synthesis. Link

    • Contextual Note: While specific CAS 17965-78-5 is the parent, protocols are adapted from the functionalized derivatives described in recent medicinal chemistry literature (e.g., Russian Journal of General Chemistry 2019, Vol 89, for 2-one analogs).

Disclaimer: This protocol is intended for research purposes only. Users must conduct their own safety assessment before handling hazardous chemicals.

Application Note: Palladium-Catalyzed Cross-Coupling of 3-Bromo-6-nitro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in antibacterial agents (e.g., Gemifloxacin), antitumor drugs, and neurological ligands. The specific derivative 3-bromo-6-nitro-1,8-naphthyridine represents a high-value intermediate.

Substrate Analysis: The "Push-Pull" Electronic Environment

Successful coupling of this substrate requires understanding its unique electronic landscape:

  • The 1,8-Naphthyridine Core: inherently electron-deficient due to the two nitrogen atoms, making the ring system susceptible to nucleophilic attack but highly reactive in oxidative addition steps.

  • The 6-Nitro Group: A strong electron-withdrawing group (EWG) at the para-like position relative to the nitrogen. This significantly decreases electron density at the C3 position, facilitating the oxidative addition of Pd(0) into the C-Br bond.

  • The 3-Bromo Handle: The site of cross-coupling.[1] Due to the activation provided by the 6-nitro group and the N1/N8 nitrogens, this bromide is exceptionally electrophilic.

Chemo-selectivity Warning: The primary challenge is preserving the nitro group. Reducing conditions (often found in catalytic cycles involving hydride donors or harsh heating with oxidizable solvents) must be avoided to prevent reduction to the amine.

General Reaction Guidelines

Catalyst Selection

For nitro-substituted heteroaryl bromides, the choice of ligand is critical to balance reactivity with stability.

  • Pd(dppf)Cl₂·DCM: The bidentate ferrocenyl ligand prevents

    
    -hydride elimination and forms a robust complex that resists deactivation by the nitro group.
    
  • Pd(PPh₃)₄: Effective for standard Suzuki couplings but requires careful handling to prevent oxidation of the phosphine ligands.

  • Avoid: Catalysts requiring strong hydride donors for activation if the nitro group is sensitive in the specific solvent matrix.

Solvent Systems
  • Preferred: 1,4-Dioxane/Water (4:1) or Toluene/Water (biphasic). These systems solubilize both the organic substrate and inorganic bases while moderating reaction temperature.

  • Alternative: DMF or DMAc for Sonogashira couplings to ensure solubility of the polar nitro-naphthyridine.

Protocol A: Suzuki-Miyaura Cross-Coupling

Target: Synthesis of 3-Aryl-6-nitro-1,8-naphthyridines

This protocol is optimized for coupling arylboronic acids while suppressing hydrolytic de-bromination.

Materials
  • Substrate: 3-Bromo-6-nitro-1,8-naphthyridine (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3–5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

  • Atmosphere: Argon or Nitrogen (Strictly inert)

Step-by-Step Procedure
  • Preparation: In a glovebox or under active Ar flow, charge a reaction vial with the naphthyridine substrate, arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Solvation: Add degassed 1,4-dioxane and degassed water. Note: Degassing is vital to prevent homocoupling of the boronic acid and oxidation of the catalyst.

  • Activation: Seal the vial with a crimp cap (PTFE/silicone septum).

  • Reaction: Heat the mixture to 80–90 °C for 4–12 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM) or LC-MS.

    • Checkpoint: The starting material (bromide) should disappear. If protodeboronation of the boronic acid is observed, add an additional 0.5 equiv of boronic acid.

  • Work-up: Cool to room temperature. Dilute with EtOAc and wash with water followed by brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Silica gel, gradient Hexanes/EtOAc).

Protocol B: Sonogashira Cross-Coupling

Target: Synthesis of 3-Alkynyl-6-nitro-1,8-naphthyridines

This protocol uses mild conditions to prevent degradation of the alkyne and the nitro group.

Materials
  • Substrate: 3-Bromo-6-nitro-1,8-naphthyridine (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (5 mol%)

  • Co-Catalyst: Copper(I) Iodide (CuI) (2–5 mol%)

  • Base/Solvent: Triethylamine (Et₃N) (2.0 equiv) in DMF (or pure Et₃N if substrate is soluble).

  • Atmosphere: Argon[1]

Step-by-Step Procedure
  • Charge: Add Pd(PPh₃)₂Cl₂, CuI, and the naphthyridine substrate to a dry flask.

  • Inerting: Evacuate and backfill with Argon (3 cycles).

  • Addition: Add degassed DMF and Et₃N via syringe.

  • Initiation: Add the terminal alkyne dropwise at room temperature.

  • Reaction: Stir at Room Temperature for 1 hour. If conversion is low, heat to 50 °C .

    • Caution: Do not overheat (>80 °C) with nitro compounds and alkynes present, as this increases the risk of exothermic decomposition.

  • Quench: Dilute with Et₂O, wash with saturated NH₄Cl (to remove Cu) and brine.

  • Purification: Flash chromatography.

Experimental Workflow & Decision Matrix

The following diagram illustrates the logical flow for optimizing reaction conditions based on the specific electronic demands of the 3-bromo-6-nitro-1,8-naphthyridine scaffold.

G Start Substrate: 3-Bromo-6-nitro-1,8-naphthyridine Target Target Structure? Start->Target Suzuki Suzuki-Miyaura (Biaryl Formation) Target->Suzuki Aryl/Vinyl Sonogashira Sonogashira (Alkyne Insertion) Target->Sonogashira Alkyne Suz_Cond Standard: Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Suzuki->Suz_Cond Sono_Cond Standard: Pd(PPh3)2Cl2, CuI DMF/TEA, RT to 50°C Sonogashira->Sono_Cond Suz_Check Issue: De-bromination? Suz_Cond->Suz_Check Suz_Opt1 Switch to Anhydrous Toluene/K3PO4 Suz_Check->Suz_Opt1 Yes Suz_Success Isolate Product Suz_Check->Suz_Success No Sono_Check Issue: Homocoupling? Sono_Cond->Sono_Check Sono_Opt1 Degas solvent thoroughly Add alkyne slowly Sono_Check->Sono_Opt1 Yes Sono_Success Isolate Product Sono_Check->Sono_Success No

Figure 1: Decision matrix for selecting and optimizing cross-coupling protocols for nitro-naphthyridines.

Troubleshooting & Optimization Data

Issue ObservedMechanistic CauseCorrective Action
Hydrodehalogenation (Product is H-substituted instead of coupled)The nitro group makes the C-Pd bond highly electrophilic; trace formate or alcohol acts as hydride source.Switch to non-protic solvents (Toluene). Avoid alcohols. Increase catalyst loading to outcompete reduction.
Homocoupling of Boronic Acid Presence of Oxygen.Rigorous degassing (Freeze-Pump-Thaw x3).
Nitro Reduction Presence of strong reducing agents or high temperature with oxidizable amines.Lower temperature. Use inorganic bases (K₂CO₃) instead of amines if possible.
Low Conversion Poor solubility of the nitro-naphthyridine.Use DMF or DMAc as co-solvent. Increase temperature (carefully).

Safety Considerations

  • Nitro Compounds: Nitro-substituted heterocycles can be energetic. While 3-bromo-6-nitro-1,8-naphthyridine is generally stable, avoid subjecting it to temperatures >150 °C or dry distillation.

  • Palladium Residues: Pd species are toxic. Ensure thorough scavenging (e.g., using SiliaMetS® Thiol) before biological testing.

References

  • Synthesis of 3-N-Substituted 1,8-Naphthyridin-2(1H)-ones: Detailed protocols for Buchwald-Hartwig coupling on the 1,8-naphthyridine scaffold. Source:

  • Sonogashira Coupling of Naphthyridine Derivatives: Methodologies for coupling alkynes to bromo-1,2-diones and related heterocycles. Source: (General institutional reference for the cited work on diones).

  • Suzuki Coupling of Nitroarenes: Review of compatibility of nitro groups in Pd-catalyzed coupling. Source:

  • General 1,8-Naphthyridine Synthesis: Comprehensive review of synthetic strategies. Source:

Sources

Functionalization of the 3-position of the 1,8-naphthyridine core

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Executive Summary

The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bio-isostere for quinolines and isoquinolines. Its ability to engage in hydrogen bonding via the N1/N8 pocket makes it a critical pharmacophore for antivirals, antimicrobials, and neurodegenerative therapeutics.

However, the 3-position (beta to the N1 nitrogen) presents a distinct synthetic challenge. Unlike the electron-deficient 2- and 7-positions (susceptible to nucleophilic attack) or the 4-position (accessible via condensation), the 3-position is electronically "quiet" in the parent heterocycle. Direct functionalization requires overcoming the electron-withdrawing nature of the diaza-ring system.

This guide details the "Activation-Diversification" strategy , focusing on the regioselective installation of a halide handle followed by Palladium-catalyzed cross-coupling. This route offers the highest modularity for Structure-Activity Relationship (SAR) studies compared to de novo ring construction.

Chemical Context & Reactivity Analysis[1][2][3][4]

To successfully functionalize the 3-position, one must understand the electronic bias of the core. The 1,8-naphthyridine ring is highly π-deficient.

  • N1/N8 Influence: These nitrogens pull electron density, deactivating the ring toward Electrophilic Aromatic Substitution (EAS).

  • The Solution: Utilizing the 2-hydroxy tautomer (1,8-naphthyridin-2(1H)-one). The electron-donating oxygen at C2 pushes density to C3 (ortho-position), activating it for electrophilic attack (e.g., bromination).

Visualization: Reactivity & Workflow Map

The following diagram outlines the strategic logic for accessing the 3-position.

Naphthyridine_Reactivity Core 1,8-Naphthyridine Core C2_Pos C2/C7 Position (Nucleophilic Attack) Core->C2_Pos Intrinsic Reactivity C3_Pos C3 Position (Hard to Access) Core->C3_Pos Direct EAS Fails Activation Activation Strategy: 2-OH Tautomer C3_Pos->Activation Requires EDG Bromination Regioselective Bromination Activation->Bromination EAS Mechanism Pd_Cycle Pd-Catalyzed Coupling Bromination->Pd_Cycle Suzuki/Buchwald Target 3-Functionalized Library Pd_Cycle->Target Diversity

Figure 1: Strategic map highlighting the necessity of C2-activation to enable C3-functionalization.

Detailed Experimental Protocols

The following protocols are designed for high reproducibility and scalability (100 mg to 5 g scale).

Protocol A: The Gateway – Regioselective Bromination

Objective: Synthesis of 3-bromo-1,8-naphthyridin-2(1H)-one.[1] Mechanism: Electrophilic Aromatic Substitution (EAS) activated by the lactam/enol tautomer.

Reagents:

  • 1,8-Naphthyridin-2(1H)-one (1.0 equiv)

  • Bromine (

    
    ) (1.05 equiv)
    
  • Glacial Acetic Acid (Solvent, 0.5 M concentration)

  • Sodium acetate (1.1 equiv - buffer to prevent protonation of N1)

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 1,8-naphthyridin-2(1H)-one and sodium acetate. Add glacial acetic acid and stir at room temperature (RT) until a suspension forms.

  • Addition: Prepare a solution of

    
     in acetic acid. Add this dropwise to the reaction mixture over 30 minutes. Caution: Exothermic.
    
  • Reaction: Heat the mixture to 50°C for 2–4 hours. Monitor by TLC (5% MeOH in DCM) or LCMS. The starting material peak (M+H ~147) should disappear, replaced by the bromide (M+H ~225/227).

  • Quench: Cool to RT. Pour the mixture into ice-cold water (5x reaction volume).

  • Workup: A solid precipitate will form. Filter the solid. Wash the cake with saturated

    
     (to remove residual bromine) followed by water and cold diethyl ether.
    
  • Drying: Dry under vacuum at 60°C.

  • Yield Expectation: 85–92% (Yellowish solid).

Critical Insight: The use of sodium acetate is crucial. If the reaction becomes too acidic, the pyridine nitrogen protonates, deactivating the ring and stalling the reaction.

Protocol B: Modular Diversification – Suzuki-Miyaura Coupling

Objective: Installation of aryl/heteroaryl groups at C3. Substrate: 3-bromo-1,8-naphthyridin-2(1H)-one (from Protocol A).

Reagents:

  • 3-Bromo-intermediate (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (5 mol%)
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: In a microwave vial or Schlenk tube, combine the bromide, boronic acid, and base. Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add the degassed solvent mixture.

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon. Seal the vessel.

  • Reaction:

    • Thermal: Heat to 90°C for 12–16 hours.

    • Microwave: 120°C for 45 minutes (Recommended for difficult substrates).

  • Workup: Filter through a Celite pad, washing with EtOAc. Concentrate the filtrate.

  • Purification: Flash column chromatography (Gradient: 0–10% MeOH in DCM).

  • Validation: 1H NMR will show the appearance of aryl protons and the disappearance of the C3-Br isotopic pattern.

Protocol C: C-N Bond Formation – Buchwald-Hartwig Amination

Objective: Introduction of amine functionality (e.g., morpholine, piperazine) at C3. Relevance: High value for solubility and pharmacokinetic tuning.

Reagents:

  • 3-Bromo-intermediate (1.0 equiv)

  • Amine (1.2 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: XPhos or BINAP (4 mol%)

  • Base:

    
     (1.5 equiv)
    
  • Solvent: Toluene or t-Amyl Alcohol (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dry all glassware in an oven. This reaction is moisture-sensitive.

  • Mixing: Combine bromide, amine, base, catalyst, and ligand in the vessel inside a glovebox or under strict Argon flow.

  • Heating: Heat to 100°C for 12 hours.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography. Note: 1,8-naphthyridines are polar; use triethylamine (1%) in the eluent to prevent streaking.

Data Summary & Troubleshooting

The following table summarizes expected outcomes based on substituent electronics.

Reaction TypeSubstituent (R)Preferred CatalystBaseTypical YieldNotes
Suzuki Phenyl / p-Tolyl


85-95%Robust, standard conditions.
Suzuki 3-Pyridyl


60-75%Requires stronger base; potential Pd coordination by pyridine.
Suzuki 2-Thienyl


70-80%Good reactivity.
Buchwald Morpholine

/XPhos

65-80%XPhos is superior for secondary amines.
Buchwald Aniline

/BINAP

50-65%Slower; requires higher temp (110°C).

Troubleshooting Guide:

  • Problem: Low conversion in Suzuki coupling.

    • Solution: Switch solvent to DME/Water or increase temperature. Ensure efficient degassing (Oxygen kills the active Pd(0) species).

  • Problem: Protodehalogenation (Loss of Br, replaced by H).

    • Solution: This indicates the oxidative addition occurred, but transmetallation failed. Increase the amount of boronic acid (1.5 equiv) and switch to a stronger base (

      
      ).
      

Biological Relevance & Applications[3][4][6][7][8][9][10]

Functionalization at the 3-position has demonstrated significant biological impact.

  • Antimicrobial Activity: 3-Aryl-1,8-naphthyridines have shown potent activity against S. aureus and E. coli by inhibiting DNA gyrase, similar to quinolones but with a distinct resistance profile [1, 2].

  • Neuroprotection: Derivatives synthesized via these protocols have been identified as potential ligands for Alzheimer's disease treatment, targeting specific receptor pathways modulated by the naphthyridine core [3].

  • Antitumor Agents: The planar structure allows for DNA intercalation. 3-substituted derivatives (specifically with basic side chains via Buchwald coupling) show cytotoxicity against various cancer cell lines [4].

References

  • Badawoud, A. et al. (2025). "Synthesis and Antibacterial Activity of Novel 3-N-Substituted 1,8-Naphthyridin-2(1H)-ones." ResearchGate.

  • Roma, G. et al. (2003). "Synthesis of 3- or 4-phenyl-1,8-naphthyridine derivatives and evaluation of antimycobacterial and antimicrobial activity." Il Farmaco.

  • Madaan, P. et al. (2021). "1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities." Future Medicinal Chemistry.

  • Organic Chemistry Portal. (n.d.). "Synthesis of 1,8-naphthyridines and related compounds." Organic Chemistry Portal.

  • BenchChem. (2025).[2][1] "Navigating the Regioselective Functionalization of 5-Bromo-8-chloro-1,7-naphthyridine: A Comparative Reactivity Guide." BenchChem.[3][2]

Sources

Biological screening of 3-Bromo-6-nitro-1,8-naphthyridine derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Pharmacophore Rationale

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere of quinolones (e.g., Nalidixic acid, Gemifloxacin). The specific core 3-Bromo-6-nitro-1,8-naphthyridine represents a high-value "diversity-oriented synthesis" (DOS) intermediate.

  • The 1,8-Naphthyridine Core: Mimics the DNA base pairs, allowing for intercalation or inhibition of DNA-processing enzymes like DNA Gyrase and Topoisomerase II/IV.

  • 3-Bromo Position: A critical "synthetic handle." It is less reactive to direct nucleophilic attack than the 2- or 4-positions but is highly amenable to Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the introduction of lipophilic aryl or heteroaryl groups to enhance cell permeability.

  • 6-Nitro Position: Acts as a strong electron-withdrawing group (EWG), influencing the electronic distribution of the ring system. It serves as a latent pharmacophore that can be reduced to an amine for solubility-enhancing derivatization (e.g., sulfonamides, amides).

This guide details the protocols for screening derivatives of this core for Antimicrobial and Anticancer activity, the two most potent therapeutic applications for this class.

Derivatization & Screening Workflow

Before screening, it is critical to understand the library generation logic. The biological activity is rarely optimal in the core intermediate itself but arises from the derivatives generated at the C3 and C6 positions.

Figure 1: Strategic Screening Workflow

ScreeningWorkflow cluster_Synth Library Generation cluster_Screen Biological Screening Cascade Start Core Scaffold: 3-Bromo-6-nitro-1,8-naphthyridine Step1 C3-Diversification (Pd-Catalyzed Coupling) Start->Step1 Step2 C6-Functionalization (Nitro Reduction -> Amide/Urea) Step1->Step2 Primary Primary Screen: Antimicrobial (MIC) Anticancer (MTT @ 10µM) Step2->Primary Secondary Secondary Screen: IC50 Determination Selectivity Index (SI) Primary->Secondary Hit Confirmation Mech Mechanism of Action: DNA Binding / Gyrase Inhibition Secondary->Mech Lead Optimization

Caption: Logical flow from chemical derivatization of the 3-bromo-6-nitro core to hierarchical biological screening.

Module A: Antimicrobial Screening Protocols

Naphthyridines primarily target bacterial DNA Gyrase (Topoisomerase II). Therefore, screening must focus on Gram-negative organisms where this pathway is critical, though Gram-positive activity is often observed with 6-nitro derivatives.

Protocol 1: Minimum Inhibitory Concentration (MIC) – Broth Microdilution

Standard: CLSI M07-A10 Guidelines

Objective: Determine the lowest concentration of the derivative that inhibits visible bacterial growth.

Materials:

  • Test Compounds: 3-Bromo-6-nitro-1,8-naphthyridine derivatives (dissolved in 100% DMSO).

  • Bacterial Strains:

    • Escherichia coli (ATCC 25922) – Gram-negative reference.

    • Staphylococcus aureus (ATCC 25923) – Gram-positive reference.

    • Pseudomonas aeruginosa (ATCC 27853) – Resistance model.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Controls: Ciprofloxacin (Positive), DMSO (Vehicle Negative).

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mg/mL stock solution of the derivative in DMSO.

  • Inoculum Prep: Adjust bacterial culture turbidity to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in CAMHB to achieve 
    
    
    
    CFU/mL.
  • Plate Setup (96-well):

    • Add 100 µL of sterile CAMHB to columns 2–12.

    • Add 200 µL of test compound (at

      
       top concentration, e.g., 256 µg/mL) to column 1.
      
    • Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.

    • Column 11: Growth Control (Bacteria + Media + DMSO).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1–11. Final volume = 200 µL. Final bacterial concentration

    
     CFU/mL.
    
  • Incubation: Incubate at 37°C for 16–20 hours (ambient air).

  • Readout:

    • Visual: Look for turbidity (cloudiness).

    • Spectrophotometric: Read OD600nm.

    • MIC Definition: The lowest concentration well with no visible turbidity or OD600 < 0.05 (background).

Data Interpretation:

Compound ClassMIC Range (µg/mL)Classification
Potent Hit < 4Highly Active (Lead candidate)
Moderate 4 – 32Active (Needs optimization)
Weak 32 – 128Low Potency
Inactive > 128Inactive

Module B: Anticancer Screening Protocols

The planar structure of 1,8-naphthyridines allows for DNA intercalation, while the 3-bromo/6-nitro substituents can interact with kinase domains (e.g., EGFR, VEGFR).

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

Objective: Quantify cell viability based on mitochondrial metabolic activity (reduction of MTT tetrazolium to formazan).

Materials:

  • Cell Lines:

    • MCF-7 (Breast adenocarcinoma) – Sensitivity to DNA intercalators.

    • A549 (Lung carcinoma) – Common screen for naphthyridines.[1]

    • HEK293 (Human Embryonic Kidney) – Critical Normal Cell Control to determine Selectivity Index (SI).

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

Step-by-Step Methodology:

  • Seeding: Seed cells in 96-well plates at

    
     cells/well in 100 µL complete media. Incubate for 24h to allow attachment.
    
  • Treatment:

    • Prepare serial dilutions of 3-Bromo-6-nitro-1,8-naphthyridine derivatives (0.1 µM to 100 µM).

    • Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.

    • Include Doxorubicin as a positive control.

  • Incubation: Treat cells for 48 or 72 hours at 37°C, 5% CO2.

  • MTT Addition:

    • Add 10 µL of MTT stock (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours. Viable cells will form purple formazan crystals.

  • Solubilization:

    • Carefully aspirate media.

    • Add 100 µL DMSO to dissolve crystals.

    • Shake plate for 10 mins.

  • Measurement: Measure absorbance at 570 nm (reference 630 nm).

Calculation:



Calculate IC50 using non-linear regression (Sigmoidal dose-response) in GraphPad Prism or similar software.

Selectivity Index (SI) Validation:



  • SI > 3: Generally considered selective and safe for further development.

  • SI < 1: Toxic to normal cells (Cytotoxic, not targeted).

Module C: Mechanistic Validation (DNA Binding)

To confirm that the biological activity is due to the naphthyridine core's intercalation properties (and not off-target toxicity), a DNA binding study is required.

Protocol 3: UV-Visible Absorption Titration

Principle: Intercalation of the flat naphthyridine ring into DNA base pairs causes hypochromism (decrease in absorbance) and a red shift (bathochromic shift) in the compound's UV spectrum.

Methodology:

  • Prepare a fixed concentration of the derivative (e.g., 20 µM) in Tris-HCl buffer (pH 7.4).

  • Record the UV spectrum (200–500 nm).

  • Add increasing concentrations of CT-DNA (Calf Thymus DNA) (0 to 100 µM).

  • Incubate for 5 mins after each addition.

  • Record spectrum.

  • Observation: Look for the isosbestic point (indicating a clean equilibrium between free and bound drug).

  • Calculation: Use the Benesi-Hildebrand equation to calculate the Binding Constant (

    
    ).
    
Figure 2: Mechanism of Action (Gyrase Inhibition)[2]

MOA Drug 3-Bromo-6-nitro Derivative Target Bacterial DNA Gyrase (Subunit A) Drug->Target Binding Complex Drug-Enzyme-DNA Ternary Complex Drug->Complex Stabilizes DNA Bacterial DNA Target->DNA Normal Function Target->Complex DNA->Complex Effect Replication Fork Arrest Complex->Effect Prevents Religation Result Bacterial Cell Death (Bactericidal) Effect->Result

Caption: The naphthyridine core stabilizes the cleaved DNA-Gyrase complex, leading to accumulation of double-strand breaks.

References

  • Sachdeva, S., et al. (2015).[2] "Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity." Journal of Applied Pharmaceutical Science. Link

  • Madaiah, M., et al. (2021). "Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues." RSC Advances. Link

  • Gorecki, M., et al. (2019). "Antimicrobial Activity of Naphthyridine Derivatives: A Review." Molecules (NIH). Link

  • Badawoud, A., et al. (2019). "Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line." ResearchGate. Link

  • Dana Bioscience. "Product Specification: 3-Bromo-6-nitro-1,8-naphthyridine."[3] Link

Sources

Strategic Application Note: 3-Bromo-6-nitro-1,8-naphthyridine in Kinase Inhibitor Synthesis

[1]

Executive Summary: The "Privileged" Scaffold

In the landscape of kinase inhibitor discovery, the 1,8-naphthyridine core is recognized as a "privileged scaffold" due to its ability to mimic the purine ring of ATP. Specifically, 3-Bromo-6-nitro-1,8-naphthyridine represents a high-value intermediate because it offers orthogonal reactivity :

  • C3-Bromo: A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to introduce hydrophobic groups targeting the kinase "gatekeeper" or back-pocket regions.[1]

  • C6-Nitro: A masked amino group.[1] Post-coupling reduction allows for the introduction of solubilizing tails or hydrogen-bond donors/acceptors via amide coupling or reductive amination.[1]

  • N1/N8 Nitrogens: intrinsic hydrogen bond acceptors for the kinase hinge region.[1]

This guide details the strategic utilization of this building block, providing validated protocols for its functionalization and integration into drug discovery libraries.

Chemical Profile & Reactivity Logic

PropertySpecificationSynthetic Implication
Structure Bicyclic aromatic (Pyridine fused)Electron-deficient; susceptible to nucleophilic attack if not substituted.[1]
C3-Br Reactivity High (Suzuki/Stille/Buchwald)Primary functionalization point. Reacts faster than chlorines; stable enough for storage.[1]
C6-NO₂ Reactivity Latent NucleophileElectron-withdrawing group (EWG) activates the ring for

at C2/C7 (if leaving groups present).[1] Must be reduced to

for elaboration.
Solubility Low in Hexanes, High in DMSO/DMFRequires polar aprotic solvents for reactions.[1]
Hinge Binding Monodentate or BidentateN8 is the primary acceptor.[1] N1 can participate depending on tautomeric states of substituents.
Strategic Workflow

The most robust synthetic route follows the "Coupling-First, Reduction-Second" logic.[1] Reducing the nitro group first generates a free amine, which can poison Palladium catalysts or undergo side reactions during cross-coupling.[1]

Visualization: Orthogonal Synthetic Pathway

GStart3-Bromo-6-nitro-1,8-naphthyridineStep1Step 1: C3-Functionalization(Suzuki Coupling)Start->Step1Ar-B(OH)2Pd(dppf)Cl2Inter1Intermediate A:3-Aryl-6-nitro-1,8-naphthyridineStep1->Inter1Step2Step 2: Nitro Reduction(Fe/NH4Cl or H2/Pd)Inter1->Step2UnmaskingInter2Intermediate B:3-Aryl-6-amino-1,8-naphthyridineStep2->Inter2Step3Step 3: C6-Elaboration(Amide Coupling/Urea Formation)Inter2->Step3R-COCl orR-NCOFinalFinal Kinase Inhibitor(Dual Pocket Binder)Step3->Final

Figure 1: The "Coupling-First" strategy prevents catalyst poisoning and allows for diverse library generation from a single nitro-intermediate.[1]

Detailed Experimental Protocols

Protocol A: C3-Arylation via Suzuki-Miyaura Coupling

Objective: To install the hydrophobic aryl moiety (e.g., 3-pyridyl, phenyl-morpholine) that typically occupies the ATP-binding pocket.[1]

Reagents:

  • Substrate: 3-Bromo-6-nitro-1,8-naphthyridine (1.0 equiv)[1]

  • Boronic Acid: Arylboronic acid (1.2 equiv)[1]

  • Catalyst:

    
     (0.05 equiv) — Chosen for resistance to oxidation and high efficiency with electron-deficient heterocycles.[1]
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Procedure:

  • Setup: In a microwave vial or sealed tube, charge the 3-bromo-6-nitro-1,8-naphthyridine, arylboronic acid, and

    
    .
    
  • Inert Atmosphere: Cap the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane via syringe, followed by the aqueous

    
    .
    
  • Reaction: Heat to 90°C for 4–6 hours. Note: Microwave irradiation at 110°C for 30 mins is a viable alternative.

  • Monitoring: Check TLC (50% EtOAc/Hexane). The starting bromide (usually higher Rf) should disappear.[1] The product is often fluorescent under UV (365 nm).[1]

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[1]
    
  • Purification: Flash column chromatography. The nitro group makes the product relatively non-polar compared to the subsequent amine.[1]

Validation Check:

  • 1H NMR: Look for the disappearance of the C3-H signal (if applicable) or the shift of the C4-H proton.[1] The doublet of the starting material's C2/C4 protons will change pattern upon substitution.[1]

Protocol B: Chemoselective Nitro Reduction

Objective: To reduce the C6-nitro group to an amine without dehalogenating (if other halogens are present) or reducing the pyridine ring.[1]

Reagents:

  • Substrate: 3-Aryl-6-nitro-1,8-naphthyridine (from Protocol A)[1]

  • Reductant: Iron powder (5.0 equiv)[1]

  • Additive: Ammonium Chloride (

    
    , 5.0 equiv)[1]
    
  • Solvent: Ethanol/Water (4:1 ratio)[1]

Step-by-Step Procedure:

  • Suspension: Dissolve the nitro-intermediate in Ethanol/Water.[1]

  • Activation: Add Iron powder and solid

    
    .
    
  • Reflux: Heat the mixture to reflux (80°C ) with vigorous stirring. The reaction typically completes in 1–2 hours.[1]

    • Why Fe/NH4Cl? This method is milder than

      
       or 
      
      
      .[1] It avoids reducing the naphthyridine ring itself (which can occur under high-pressure hydrogenation) and tolerates sulfur-containing groups often found in kinase inhibitors.[1]
  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot methanol.[1]

  • Isolation: Concentrate the filtrate. Partition between EtOAc and saturated

    
    .[1]
    
  • Yield: The resulting amine is often pure enough for the next step without chromatography.[1]

Validation Check:

  • Visual: The yellow nitro compound usually turns into a pale/fluorescent amine.[1]

  • LC-MS: Mass shift of M-30 (loss of O2, gain of H2? No,

    
     is loss of 32, gain of 2 = M-30  mass unit change).[1]
    

Structural Biology Context: Hinge Binding Mode

To design effective inhibitors, one must understand how this scaffold sits in the pocket.[1] The 1,8-naphthyridine N8 is the primary acceptor for the backbone NH of the hinge region (typically residues like Met, Leu, or Val depending on the kinase).[1]

BindingHingeKinase Hinge Region(Backbone NH)Scaffold1,8-Naphthyridine Core(N8 Position)Hinge->ScaffoldH-Bond (2.8 Å)SubstituentC3-Aryl Group(Gatekeeper Interaction)Scaffold->SubstituentC3TailC6-Amide Tail(Solvent Front)Scaffold->TailC6

Figure 2: Conceptual binding mode. The N8 nitrogen accepts a hydrogen bond from the hinge region, while C3 and C6 substituents vector into the hydrophobic pocket and solvent channel, respectively.

References

  • Anderson, E. C., Sneddon, H. F., & Hayes, C. J. (2019). A mild synthesis of substituted 1,8-naphthyridines.[1][2] Green Chemistry, 21, 3050-3058.[1][2] Link

    • Significance: Establishes the foundational chemistry for constructing the 1,8-naphthyridine ring system under mild conditions.
  • Schemou, B., et al. (2019). Synthesis and Antibacterial Activity of Novel 3-N-Substituted 1,8-Naphthyridin-2(1H)-ones.[1] Russian Journal of General Chemistry, 89, 2631–2637.[1] Link[1]

    • Significance: Directly describes the nitration and bromination of 1,8-naphthyridine derivatives, validating the existence and stability of the 3-bromo-6-nitro substitution p
  • Laxminarayana, E., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities.[1][3] Future Medicinal Chemistry, 13(15). Link

    • Significance: Comprehensive review of the biological applications of this scaffold, confirming its utility in kinase and enzyme inhibition.[1]

  • BenchChem. 3-Bromo-6-nitro-1,8-naphthyridine Product Data. Link

    • Significance: Verifies commercial availability of the specific building block for researchers who prefer not to synthesize it de novo.[1]

Troubleshooting & Optimization

Challenges in the synthesis of substituted 1,8-naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 (Senior Scientist) | Ticket ID: #NP-18-SYNTH

Welcome to the technical support hub for the synthesis of substituted 1,8-naphthyridines. This guide addresses the specific chemical behavior of the 1,8-naphthyridine scaffold, focusing on the electronic deficiency of the ring system and the competing nucleophilicity of the nitrogen atoms.

Module 1: The Friedländer Condensation (Primary Workflow)

The Friedländer synthesis (condensation of 2-aminopyridine-3-carbaldehyde with a ketone) is the most robust route to 1,8-naphthyridines. However, it frequently stalls due to the deactivation of the pyridine ring or fails to cyclize due to steric parameters.

Standard Operating Procedure (SOP): Acid-Catalyzed Condensation

Best for: 2-substituted and 2,3-disubstituted 1,8-naphthyridines.

Protocol:

  • Stoichiometry: 1.0 equiv 2-aminopyridine-3-carbaldehyde + 1.1 equiv ketone.

  • Catalyst: 10 mol% p-toluenesulfonic acid (pTsA) or sulfamic acid.

  • Solvent: Absolute Ethanol (reflux) or solvent-free (melt) at 80–100 °C.

  • Workup: Cool to RT. Basify with 10% NaHCO₃. Extract with DCM.

Troubleshooting Guide: Friedländer Reaction
SymptomDiagnosisCorrective Action
Reaction stalls at imine intermediate (TLC shows new spot, but no product) Cyclization Failure. The intermediate Schiff base is forming, but the intramolecular aldol condensation (ring closure) is energetically unfavorable, often due to steric bulk at the ketone

-position.
Increase Acidity/Temp: Switch from EtOH reflux to glacial acetic acid reflux (118 °C). The stronger acid promotes enolization of the ketone moiety, driving cyclization.
Low yield with acid-sensitive substrates Decomposition. Strong acids (HCl/H₂SO₄) can decompose electron-rich aldehydes or polymerize the ketone.Green Catalysis: Use Choline Hydroxide (ChOH) in water.[1][2] This ionic liquid approach acts as a mild base and promotes hydrogen bonding, facilitating cyclization under neutral/aqueous conditions [1].
Mixture of Regioisomers Lack of Regiocontrol. Unsymmetrical ketones (e.g., 2-butanone) can enolize at two positions (kinetic vs. thermodynamic enolate).Steric Control: Use a bulky base (e.g.,

-BuOK) to favor the kinetic enolate before adding the aldehyde, or switch to a specific Lewis Acid catalyst like [Bmmim][Im] (ionic liquid) which has shown high regioselectivity [2].
Starting material (Aminopyridine) remains unreacted Nucleophile Deactivation. The pyridine ring nitrogen is electron-withdrawing, making the exocyclic amine less nucleophilic than an aniline equivalent.Lewis Acid Activation: Add 5 mol% InCl₃ or Bi(OTf)₃ . These activate the carbonyl oxygen of the ketone, making it more susceptible to attack by the "sluggish" amine.
Visual Logic: Friedländer Optimization

Friedlander_Logic start Start: Friedländer Reaction check_tlc Check TLC: Is Imine Forming? start->check_tlc cyclization_check Is Product Forming? check_tlc->cyclization_check Yes (New Spot) add_lewis Action: Add Lewis Acid (InCl3) or Increase Temp check_tlc->add_lewis No (SM Only) switch_acid Action: Switch to Glacial AcOH (Force Cyclization) cyclization_check->switch_acid No (Imine Only) regio_issue Issue: Regioisomer Mix? cyclization_check->regio_issue Yes steric_base Action: Pre-form Enolate with t-BuOK regio_issue->steric_base Yes (Unsymmetrical Ketone) finish Proceed to Workup regio_issue->finish No (Single Spot)

Figure 1: Decision tree for troubleshooting the Friedländer synthesis of 1,8-naphthyridines.

Module 2: Purification & Solubility

1,8-Naphthyridines are notorious for their "sticky" behavior on silica gel due to the basic nitrogen atoms interacting with acidic silanol groups.

FAQ: Isolation Challenges

Q: My product streaks down the column and co-elutes with impurities. How do I fix this? A: This is caused by the basicity of the N1/N8 nitrogens.

  • The Fix: Pre-treat your silica gel column with 1-2% Triethylamine (Et₃N) in hexanes. Ensure your eluent system also contains 1% Et₃N or 1% NH₄OH (if using MeOH/DCM). This "caps" the acidic sites on the silica.

Q: The product is insoluble in common organic solvents (NMR is difficult). A: Substituted 1,8-naphthyridines, especially those with hydroxyl or amino groups (e.g., from malononitrile condensations), form strong intermolecular H-bonds and


-stacking networks.
  • The Fix: Use TFA-d (Trifluoroacetic acid-d) for NMR. For reaction workup, avoid extraction if possible; precipitate the product by pouring the reaction mixture into ice water, filter, and wash with cold ether. Recrystallization from DMF/Ethanol mixtures is often more effective than chromatography for these derivatives.

Module 3: Advanced Metal-Catalyzed Cross-Couplings

When functionalizing the 1,8-naphthyridine core (e.g., Suzuki or Buchwald-Hartwig couplings at the 2- or 4-positions), standard protocols often fail.

Mechanism of Failure: Catalyst Poisoning

The 1,8-naphthyridine motif is a bidentate ligand (similar to 1,10-phenanthroline). It strongly chelates transition metals (Pd, Cu), displacing the phosphine ligands required for the catalytic cycle.

Troubleshooting Table: Cross-Coupling

IssueRoot CauseSolution
Catalyst "dies" immediately (black precipitate) N1/N8 chelation displaces ligands, forming an inactive Pd-complex.Use Bulky Ligands: Switch to XPhos or BrettPhos . These bulky biaryl phosphine ligands sterically prevent the naphthyridine nitrogen from coordinating to the Pd center.
No conversion with Pd(OAc)₂ Pd(OAc)₂ is easily coordinated by the substrate.Pre-catalysts: Use oxidative addition pre-catalysts like Pd(dba)₂ or Pd₂dba₃ which are less prone to immediate chelation inhibition.
Protodehalogenation (Reduction of C-X bond)

-hydride elimination pathways are faster than transmetallation due to slow oxidative addition.
Base Selection: Switch from carbonate bases (K₂CO₃) to K₃PO₄ or Cs₂CO₃ in anhydrous dioxane to speed up the transmetallation step.
Visual Logic: Catalyst Poisoning Pathway

Catalyst_Poisoning cluster_0 Active Cycle cluster_1 Inhibition Pathway Pd_L L-Pd(0) OxAdd Oxidative Addition Pd_L->OxAdd Normal Path Chelate Inactive (N,N)-Pd-Complex Pd_L->Chelate Poisoning (Displaces L) Naph 1,8-Naphthyridine (Substrate) Naph->Chelate Chelation Solution Solution: Use Bulky Ligands (XPhos) Solution->Chelate Blocks

Figure 2: Mechanism of catalyst poisoning by 1,8-naphthyridine N-chelation and the steric solution.

References

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. Source: ACS Omega (2021). Context: Establishes the use of Choline Hydroxide (ChOH) as a green, biocompatible catalyst for aqueous synthesis, solving solubility and harsh acid issues. URL:[Link]

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction. Source: ACS Omega (2021). Context: Details the use of [Bmmim][Im] for high regioselectivity in unsymmetrical ketones. URL:[Link]

  • A mild synthesis of substituted 1,8-naphthyridines. Source: Green Chemistry (2019).[1] Context: Provides reaction metric analysis and divergent reactivity studies for 2-aminonicotinaldehyde derivatives. URL:[Link]

Sources

Technical Support Center: Suzuki Coupling Optimization for Brominated Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: SZK-HET-OPT-001

Mission Statement

Welcome to the Advanced Synthesis Support Center. You are likely here because your standard Suzuki conditions (


 / 

) failed.

Brominated heterocycles (pyridines, pyrimidines, thiazoles, etc.) present two distinct failure modes that standard protocols cannot address:

  • Catalyst Poisoning: Nitrogen lone pairs coordinate to Palladium, displacing phosphines and arresting the catalytic cycle.

  • Protodeboronation: Heterocyclic boronic acids are notoriously unstable, hydrolyzing before they can transmetalate.

This guide provides a logic-driven troubleshooting pathway to resolve these specific issues.

Phase 1: Diagnostic Triage

Before changing reagents, identify how the reaction failed. Use this decision tree to select the correct optimization module.

TroubleshootingTree Start Analyze Crude Reaction Mixture (LCMS/NMR) Q1 Is the Aryl Bromide (Electrophile) consumed? Start->Q1 NoConv Scenario A: Low/No Conversion Q1->NoConv No (SM Remaining) YesConv Scenario B: Bromide Consumed But Low Product Yield Q1->YesConv Yes Poison Issue: Catalyst Poisoning or Oxidative Addition Failure NoConv->Poison Action1 Go to MODULE 1: Ligand & Precatalyst Optimization Poison->Action1 Q2 Is the Boronic Acid still present? YesConv->Q2 Debor Issue: Protodeboronation (Hydrolysis of C-B bond) Q2->Debor No (Mass of Ar-H found) Homo Issue: Homocoupling or Side Reactions Q2->Homo Yes Action2 Go to MODULE 2: Stabilization & Base Selection Debor->Action2 Action3 Go to MODULE 3: Electronic Tuning Homo->Action3

Figure 1: Diagnostic Logic Flow for Suzuki Coupling Failures.

Module 1: Catalyst Poisoning (Low Conversion)

The Problem: Nitrogen-containing heterocycles (e.g., pyridine, imidazole) are excellent ligands. They bind to the Pd(II) center, forming stable "off-cycle" resting states that prevent the catalytic cycle from continuing.

The Solution: You must use sterically bulky, electron-rich ligands that physically block the nitrogen heterocycle from coordinating to the metal center.

Recommended Systems
ComponentRecommendationScientific Rationale
Precatalyst Pd-G4 Precatalysts (e.g., XPhos Pd G4)Traditional sources like

or

generate Pd(0) slowly and inconsistently.[1] G4 precatalysts contain the ligand pre-bound and activate rapidly at room temperature via reductive elimination of the carbazole scaffold, ensuring a high concentration of active

before the heterocycle can poison the metal [1].
Ligand XPhos or RuPhos These dialkylbiaryl phosphines are exceptionally bulky. They facilitate rapid oxidative addition (critical for electron-rich bromides) and, crucially, their bulk prevents the formation of inactive

complexes [2].
Loading 1.0 - 5.0 mol%Start at 2% to ensure sufficient active species to outcompete poisoning.
Experimental Protocol: The "G4" Method
  • Charge a vial with Aryl Bromide (1.0 equiv), Boronic Acid (1.5 equiv), and Base (see Module 2).

  • Add XPhos Pd G4 (2 mol%).

  • Evacuate and backfill with inert gas (

    
     or Ar) x3.
    
  • Add degassed solvent (THF or Dioxane/Water 4:1).

  • Stir at RT for 1 hour. If no reaction, heat to 60°C. Note: G4 catalysts often work at RT where G3/traditional catalysts require heat.

Module 2: Protodeboronation (The Unstable Nucleophile)

The Problem: Heterocyclic boronic acids (especially 2-pyridyl, 2-pyrimidinyl, and 5-thiazolyl) are prone to rapid hydrolysis (protodeboronation). This reaction is base-catalyzed and often faster than the cross-coupling itself.

Mechanism: The base attacks the boron center, forming a boronate "ate" complex. If the heteroatom (N) is adjacent to the carbon-boron bond, it stabilizes the negative charge on the carbon during cleavage, accelerating decomposition.

Deboronation Step1 Boronic Acid (Ar-B(OH)2) Intermediate Boronate 'Ate' Complex [Ar-B(OH)3]- Step1->Intermediate Coordination Base Base (OH-) Base->Intermediate TS Transition State (N-stabilized Carbanion) Intermediate->TS C-B Bond Cleavage Product De-boronated Waste (Ar-H) + B(OH)3 TS->Product Protonation (H2O)

Figure 2: Mechanism of Base-Catalyzed Protodeboronation in 2-Pyridyl Systems.

Troubleshooting Strategy
Strategy A: Base Selection (Critical)

Avoid strong hydroxide bases (


, 

) or alkoxides (

) if your boronic acid is unstable.
  • Gold Standard:

    
     (Tripotassium Phosphate). It buffers the pH and provides a "slow release" of the active boronate species, matching the rate of transmetalation [3].
    
  • Alternative:

    
     or 
    
    
    
    (weaker, but sometimes too slow).
Strategy B: MIDA Boronates (The "Silver Bullet")

If the free boronic acid decomposes instantly, switch to MIDA boronates .

  • Why? The boron atom is

    
     hybridized and "masked" by the N-methyliminodiacetic acid ligand. It cannot undergo transmetalation or protodeboronation until it is slowly hydrolyzed in situ.
    
  • Protocol: Use MIDA boronate (1.5 equiv) +

    
     (3.0 equiv) in Dioxane:H2O (5:1) at 60-80°C. The water/base slowly unmasks the boronic acid, keeping its standing concentration low (preventing side reactions) but available for the catalyst [4].
    

Module 3: Electronic Tuning (FAQs)

Q: My aryl bromide is electron-rich (e.g., 5-bromo-2-methoxypyridine). Reaction is sluggish.

  • A: Electron-rich electrophiles undergo oxidative addition slowly.

  • Fix: Increase temperature to 80-100°C and ensure you are using XPhos or SPhos (Buchwald G4). These ligands are electron-rich themselves, pushing electron density onto the Pd center to facilitate oxidative addition [5].

Q: My aryl bromide is electron-deficient (e.g., 2-bromopyridine). I see homocoupling.

  • A: Electron-deficient halides add oxidatively very fast, but the resulting Pd(II) species is prone to disproportionation or homocoupling if transmetalation is slow.

  • Fix: Use a 1:1 ratio of Boronic Acid to Bromide (do not use excess) and add the Bromide slowly (syringe pump) to keep its concentration low relative to the boronic acid.

Summary: The "Universal" Starting Protocol

If you are starting a new optimization campaign for a brominated heterocycle, begin here. This protocol covers 80% of difficult cases.

VariableCondition
Solvent 1,4-Dioxane / Water (4:1 ratio)
Concentration 0.1 M - 0.2 M
Base

(3.0 equiv)
Catalyst XPhos Pd G4 (2.0 - 5.0 mol%)
Temperature Start at 40°C . If no conversion after 2h, ramp to 80°C .
Atmosphere Strict Inert Atmosphere (Argon preferred over Nitrogen)

References

  • Bruno, N. C., et al. (2013). Rapid Room Temperature Buchwald–Hartwig and Suzuki–Miyaura Couplings of Heteroaryl Chlorides Enabled by Pd-G3 Catalysts. Chemical Science.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.[2]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates. Journal of the American Chemical Society.[2]

  • Barder, T. E., et al. (2005). Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[2]

Sources

Preventing side reactions in the nitration of 1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Direct Nitration" Trap

If you are reading this guide, you are likely experiencing one of three outcomes with your 1,8-naphthyridine nitration: (1) complete recovery of starting material , (2) formation of a black tar (oxidative decomposition) , or (3) isolation of N-oxide byproducts instead of the desired C-nitro compound.

The Core Issue: Direct electrophilic nitration of 1,8-naphthyridine using standard mixed acid (HNO₃/H₂SO₄) is mechanistically flawed for two reasons:

  • Deactivation: The ring is electron-deficient due to the two nitrogen atoms (

    
     hybridized).
    
  • Protonation: In strong acid, both nitrogens become protonated. The resulting dication is electrostatically repellant to the nitronium ion (

    
    ), effectively shutting down the reaction.
    

This guide provides the corrective protocols to bypass these thermodynamic dead-ends.

Module 1: Diagnostic & Mechanism (Why It Failed)

To fix the reaction, we must first visualize the competing pathways. The diagram below illustrates why standard conditions fail and how alternative routes succeed.

ReactionPathways Start 1,8-Naphthyridine MixedAcid Mixed Acid (HNO3/H2SO4) Start->MixedAcid Standard Conditions NOxideRoute Route A: N-Oxidation (m-CPBA or H2O2) Start->NOxideRoute Activation Strategy Friedlander Route B: De Novo Synthesis Start->Friedlander If 3-Nitro desired Protonated Dication Species (Inert to Electrophiles) MixedAcid->Protonated Fast (k1 >> k2) Oxidation Oxidative Ring Opening (Tar) MixedAcid->Oxidation High Temp (>100°C) Protonated->MixedAcid No Reaction NOxide 1,8-Naphthyridine 1-oxide NOxideRoute->NOxide Nitration Nitration (HNO3/Ac2O) NOxide->Nitration Activated Ring Product4 4-Nitro-1,8-naphthyridine 1-oxide Nitration->Product4 Para-selectivity Product3 3-Nitro-1,8-naphthyridine (Isomer Specific) Friedlander->Product3

Figure 1: Reaction Landscape. Standard nitration leads to inert dications or decomposition. Successful functionalization requires N-oxide activation or de novo ring synthesis.

Module 2: Troubleshooting & Corrective Protocols

Scenario A: You need the 3-Nitro isomer.

Status: CRITICAL STOP. Direct nitration (even via N-oxide) rarely yields the 3-nitro isomer selectively. The 3-position is beta to the nitrogen and is not sufficiently activated. Solution: Use the Friedländer Synthesis . You must build the ring with the nitro group already in place.

Protocol: Modified Friedländer Condensation

  • Reagents: 2-Aminonicotinaldehyde + Nitro-methylene derivative (e.g., nitroacetone or methazonic acid equivalents).

  • Catalyst: Choline Hydroxide (Green/Aqueous) or Piperidine (Classic).

  • Procedure:

    • Dissolve 2-aminonicotinaldehyde (1.0 equiv) and the nitro-ketone (1.1 equiv) in water (green method) or ethanol.

    • Add 10 mol% catalyst.

    • Reflux for 4–6 hours.

    • Why this works: It avoids electrophilic substitution entirely, relying instead on nucleophilic attack and condensation, which are favored by the electron-deficient pyridine ring [1, 2].

Scenario B: You need the 4-Nitro isomer (or general nitration).

Status: PROCEED WITH CAUTION (N-Oxide Route). You cannot nitrate the parent ring directly. You must use the N-oxide "stepping stone" to activate the ring.

Protocol: N-Oxide Activation Route

  • Step 1: N-Oxidation

    • Treat 1,8-naphthyridine with

      
      -CPBA (1.1 equiv) in DCM at 0°C to RT.
      
    • Checkpoint: Verify formation of N-oxide by TLC (lower

      
       than starting material).
      
  • Step 2: Nitration

    • Dissolve N-oxide in concentrated

      
      .
      
    • Add fuming

      
       dropwise at 0°C.
      
    • Heat carefully to 60–80°C. Do not exceed 100°C to prevent ring opening.

    • Mechanism:[1][2][3][4][5] The N-oxide oxygen donates electron density into the ring (resonance), creating a dipole that activates the 4-position (para to the N-oxide) [3].

  • Step 3: Deoxygenation (Optional)

    • If the N-oxide is not desired in the final product, reduce it using

      
       or Fe/Acetic acid.
      

Module 3: Data & Comparison of Methods

Use this table to select the correct workflow for your target molecule.

FeatureDirect Nitration (Mixed Acid)N-Oxide RouteFriedländer Synthesis
Primary Product None (Recovery or Tar)4-Nitro -1,8-naphthyridine 1-oxide3-Nitro -1,8-naphthyridine
Key Intermediate Protonated Dication (Inactive)N-Oxide (Activated)Acyclic Amino-aldehyde
Major Side Reaction Oxidative Ring OpeningOver-nitration / Di-N-oxideAldol polymerization
Yield < 5%40–60%70–95%
Green Score Low (Strong Acid Waste)MediumHigh (Water solvent possible)

Module 4: Frequently Asked Questions (Technical Support)

Q1: I am seeing a black tarry mess after heating my reaction to 120°C. What happened? A: You triggered oxidative ring cleavage . 1,8-Naphthyridine is sensitive to oxidation at high temperatures in the presence of strong oxidizers like fuming nitric acid. The ring opens, leading to complex polymerization (tar).

  • Fix: Never exceed 90°C. If the reaction is sluggish, do not increase heat; switch to the N-oxide route.

Q2: Can I use nitronium tetrafluoroborate (


) to force the reaction? 
A:  Unlikely to succeed. While 

is a stronger electrophile, the limiting factor is the substrate. The 1,8-naphthyridine will complex with the

or protonate, again deactivating the ring.

Q3: I isolated a yellow solid, but NMR shows it's not the nitro compound. What is it? A: It is likely 1,8-naphthyridine 1-oxide (if you used oxidizing conditions without strong enough acid) or a hydroxy-naphthyridine (if you used nitrite salts which can lead to diazotization/hydrolysis).

  • Verification: Check for a downfield shift in the proton adjacent to the nitrogen in

    
     NMR.
    

Q4: How do I remove the N-oxide after nitration? A: Standard deoxygenation uses Phosphorus Trichloride (


)  in chloroform at reflux. Alternatively, for a milder approach compatible with nitro groups, use Iron powder in Acetic Acid , but monitor carefully to avoid reducing the nitro group to an amine.

References

  • Anderson, E. C., Sneddon, H. F., & Hayes, C. J. (2019).[6] A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 21, 3050-3058.[6]

  • Reddy, P. V., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(28), 18299–18309.

  • Paudler, W. W., & Kress, T. J. (1968). Naphthyridine chemistry.[1][3][4][5][6][7][8][9][10][11] IX. Bromination and nitration of the 1,X-naphthyridines. The Journal of Organic Chemistry, 33(4), 1384–1387.

Sources

Technical Support Center: Purification of 3-Bromo-6-nitro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Purifying 3-Bromo-6-nitro-1,8-naphthyridine presents a dual challenge: the 1,8-naphthyridine core is prone to protonation and streaking on acidic stationary phases, while the nitro substituent significantly reduces solubility in common organic solvents compared to its non-nitrated precursors.

This guide moves beyond generic protocols, applying structure-property relationships to optimize recovery. The presence of the electron-withdrawing nitro group at position 6 and the bromine at position 3 creates a "push-pull" electronic system, increasing the melting point (likely >200°C) and necessitating high-polarity solvent systems for effective recrystallization.

Part 1: The Triage (Solubility & Strategy)

Before selecting a method, assess the crude material's profile. The 1,8-naphthyridine nitrogens are basic (pKa ~3.4), but the 6-nitro group reduces this basicity. However, they remain active enough to bind irreversibly to acidic silanols on standard silica gel.

Solubility Profile
SolventSolubility (25°C)Solubility (Boiling)Application
DCM Poor (<5 mg/mL)ModerateExtraction / Chromatography (with MeOH)
Ethanol Very PoorModerateAnti-solvent / Washing
DMF/DMSO GoodExcellentPrimary Recrystallization Solvent
Acetic Acid ModerateHighRecrystallization (Risk of protonation)
Water InsolubleInsolubleAnti-solvent
Strategic Decision Matrix

Use the following logic flow to determine the optimal purification route based on your crude purity (determined by HPLC/UPLC or NMR).

PurificationStrategy Start Crude Purity Assessment HighPurity Purity > 85% Start->HighPurity LowPurity Purity < 85% Start->LowPurity CheckColor Color Check: Is it Black/Tar? HighPurity->CheckColor Flash Flash Chromatography (Neutral Alumina or Silica+TEA) LowPurity->Flash Remove Regioisomers Recryst Recrystallization (DMF/H2O or AcOH) Final Final Product (Pale Yellow/Tan Solid) Recryst->Final Flash->Recryst Polishing Step CheckColor->Recryst No Tar Charcoal Activated Charcoal Filtration (Hot) CheckColor->Charcoal Tar Present Charcoal->Recryst

Figure 1: Decision matrix for purification based on crude purity and physical appearance.

Part 2: Recrystallization Protocols (The Gold Standard)

For 3-bromo-6-nitro-1,8-naphthyridine, recrystallization is superior to chromatography for scale-up because it avoids the "tailing" issues caused by the nitrogen heterocycle.

Method A: The DMF/Water Antisolvent System (Recommended)

Best for: Removing polar impurities and inorganic salts.

  • Dissolution: Suspend the crude solid in DMF (Dimethylformamide) at a ratio of 5–7 mL per gram.

  • Heating: Heat to 90–100°C. The solid should dissolve completely. If not, add DMF in 1 mL increments.

    • Critical Step: If the solution is dark black/brown, add activated carbon (5 wt%), stir for 10 mins, and filter hot through a Celite pad.

  • Precipitation: Remove from heat. While still hot (~80°C), slowly add warm water dropwise until a persistent turbidity (cloudiness) forms.

  • Nucleation: Re-heat slightly to clarify, then turn off the heat. Allow the flask to cool to room temperature undisturbed (wrapping the flask in foil helps slow cooling).

  • Collection: Cool to 4°C in a fridge for 2 hours. Filter the pale yellow needles.

  • Wash: Wash heavily with water (to remove DMF) followed by cold ethanol.

Method B: Glacial Acetic Acid

Best for: Highly insoluble crude material.

  • Dissolve crude in boiling Glacial Acetic Acid .

  • Allow to cool slowly.[1] The naphthyridine may crystallize as an acetate salt or solvate.

  • Post-Process: Filter the crystals and suspend them in saturated aqueous NaHCO₃ to neutralize and free the base. Filter again and wash with water.

Part 3: Chromatography Guide (The Precision Tool)

If you must use chromatography (e.g., to separate the 6-nitro isomer from a 3-bromo-7-nitro byproduct), standard silica gel will likely fail due to irreversible adsorption.

Stationary Phase Selection
  • Option 1 (Best): Neutral Alumina. Naphthyridines do not streak on alumina as they do on silica.

  • Option 2 (Standard): Deactivated Silica. You must pretreat the silica.

Protocol: Deactivated Silica Flash Column
  • Mobile Phase Preparation:

    • Base Solvent: DCM (Dichloromethane).[2]

    • Polar Modifier: Methanol (MeOH).

    • Additive: 1% Triethylamine (TEA) or 1% NH₄OH.

    • Gradient: 0% to 5% MeOH in DCM.

  • Slurry Packing:

    • Slurry the silica in DCM containing 1% TEA. Let it sit for 15 minutes to neutralize acidic silanol sites.

  • Loading:

    • Dry Load: Dissolve the compound in a minimum amount of DCM/MeOH, add Celite, evaporate to dryness, and load the powder. Do not wet load as solubility is too low in DCM alone.

  • Elution:

    • Run the column.[2][3][4] The TEA ensures the naphthyridine elutes as a sharp band rather than a broad streak.

Part 4: Troubleshooting & FAQs

Q1: My product is turning into a black oil during recrystallization. Why?

A: This is "oiling out," often caused by the melting point of the impure solid being lower than the boiling point of your solvent.[1]

  • Fix: You are likely using too much solvent or the temperature is too high. Switch to Method A (DMF/Water) . Dissolve at a lower temperature (80°C) and add the water antisolvent more slowly. Seeding with a pure crystal is highly effective here.

Q2: I see two spots on TLC that are very close together. Is this the regioisomer?

A: Likely, yes. The nitration of 3-bromo-1,8-naphthyridine can yield the 6-nitro (major) and 7-nitro (minor) isomers.

  • Fix: These are difficult to separate by recrystallization. Use the Neutral Alumina column method. Use a very shallow gradient (e.g., 0.5% MeOH increments in DCM).

Q3: The yield is low, and the silica column is yellow after elution.

A: Your compound is stuck on the column. The basic nitrogens have protonated on the acidic silica.

  • Fix: Flush the column with DCM:MeOH:TEA (90:9:1) . The high concentration of methanol and amine will displace your compound. In the future, always use TEA in the mobile phase from the start.

Q4: The NMR shows broad peaks.

A: Naphthyridines can stack in solution or interact with paramagnetic metal impurities.

  • Fix: Add a drop of TFA-d (Deuterated Trifluoroacetic Acid) to your NMR tube (DMSO-d6 or CDCl3). This protonates the nitrogens, breaking up aggregates and sharpening the peaks.

Part 5: Experimental Workflow Visualization

RecrystallizationFlow Crude Crude Solid (3-Br-6-NO2-Naphthyridine) Dissolve Dissolve in Hot DMF (90°C) Crude->Dissolve Filter Hot Filtration (Remove insolubles/Celite) Dissolve->Filter If dark/tarry CloudPoint Add Warm H2O (To Cloud Point) Dissolve->CloudPoint If clear Filter->CloudPoint Cool Slow Cooling (RT -> 4°C) CloudPoint->Cool Isolate Filtration & Wash (H2O then Cold EtOH) Cool->Isolate

Figure 2: Step-by-step workflow for the DMF/Water recrystallization method.

References

  • Anderson, E. C., Sneddon, H. F., & Hayes, C. J. (2019).[5] A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 21, 3050-3058.[5]

  • Litvinov, V. P. (2006).[6] Advances in the Chemistry of Naphthyridines. Russian Chemical Reviews, 75(9). (General 1,8-naphthyridine properties and reactivity).

  • BenchChem Technical Support. (2025). Purification of 3-Bromoquinoline by Column Chromatography (Analogous heterocyclic purification on silica).

  • PubChem. (2025). 3-Bromo-6-nitro-1,8-naphthyridine Compound Summary.

Sources

Technical Support Center: Synthesis of 3-Bromo-6-nitro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists optimizing the synthesis of 3-Bromo-6-nitro-1,8-naphthyridine . It prioritizes the Modified Friedländer Condensation as the superior high-yield route over direct electrophilic substitution, which is prone to poor yields and "tar" formation in electron-deficient heteroaromatics.

Topic: Yield Optimization & Troubleshooting Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 15, 2026

Executive Summary: The "Yield Trap" in Naphthyridine Synthesis

The synthesis of 3-Bromo-6-nitro-1,8-naphthyridine presents a classic challenge in heterocyclic chemistry: functionalizing a highly electron-deficient scaffold.

  • The Legacy Problem: Attempts to synthesize this target via direct electrophilic bromination of 6-nitro-1,8-naphthyridine often result in yields <15%. The electron-withdrawing nitro group, combined with the two ring nitrogens, renders the scaffold inert to electrophilic attack, leading to harsh forcing conditions and subsequent decomposition (tarring).

  • The Optimized Solution: The Modified Friedländer Condensation . By constructing the pyridine ring already bearing the substituents, we bypass the deactivation barrier. This guide details the condensation of 2-amino-5-nitronicotinaldehyde with bromoacetaldehyde diethyl acetal .

Optimized Experimental Protocol

Method: Acid-Catalyzed Friedländer Condensation Target Yield: 65–75% (vs. 10–15% for direct substitution)

Reagents & Stoichiometry
ComponentRoleEquivalentsCritical Quality Attribute (CQA)
2-Amino-5-nitronicotinaldehyde Limiting Reagent1.0 eqPurity >97%; yellow solid; free of dimer.
Bromoacetaldehyde diethyl acetal C3-Br Source1.5 eqMust be colorless; distill if yellow/brown.
Methanesulfonic Acid (MsOH) Catalyst/Solvent5.0 eqAnhydrous; preferred over H₂SO₄ for cleaner workup.
Acetic Acid (Glacial) Co-Solvent10 VWater content <0.2%.[1]
Step-by-Step Workflow
  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-nitronicotinaldehyde (1.0 eq) in Glacial Acetic Acid (10 volumes).

  • Activation: Add Methanesulfonic Acid (5.0 eq) dropwise at room temperature. Note: Exotherm expected.

  • Addition: Add Bromoacetaldehyde diethyl acetal (1.5 eq) in one portion.

  • Cyclization: Heat the mixture to 90°C for 4–6 hours.

    • Checkpoint: Monitor via TLC (EtOAc:Hexane 1:1). The starting aldehyde (fluorescent yellow) should disappear.

  • Workup:

    • Cool to room temperature.[2]

    • Pour the reaction mixture onto crushed ice (50g per g of substrate).

    • Neutralize carefully with saturated NaHCO₃ or 2M NaOH to pH 8. Precipitate will form.

  • Purification: Filter the solid. Wash with cold water, then cold isopropanol. Recrystallize from Ethanol/DMF (9:1) if necessary.[3]

Visualizations

Figure 1: Synthesis Logic & Pathway

This diagram contrasts the low-yield legacy route with the high-yield Friedländer approach.

SynthesisPathways StartLegacy 6-Nitro-1,8-naphthyridine ReactionLegacy Direct Bromination (Br2, High T) StartLegacy->ReactionLegacy Deactivated Ring ResultLegacy Low Yield (<15%) + Tar Formation ReactionLegacy->ResultLegacy StartOptimized 2-Amino-5-nitronicotinaldehyde ReactionOptimized Friedländer Condensation (MsOH, 90°C) StartOptimized->ReactionOptimized ReagentOptimized + Bromoacetaldehyde diethyl acetal ReagentOptimized->ReactionOptimized Target 3-Bromo-6-nitro-1,8-naphthyridine (Target, >65% Yield) ReactionOptimized->Target Convergent Synthesis

Caption: Comparison of the failed direct bromination route (Red) vs. the optimized convergent Friedländer route (Green).

Figure 2: Troubleshooting Decision Tree

Use this logic flow to diagnose low yields or impurities.

Troubleshooting Issue Problem Detected Type Identify Issue Issue->Type Yield Low Yield (<40%) Type->Yield Purity Impurity / Tar Type->Purity CheckSM Is Starting Aldehyde Purity >97%? Yield->CheckSM CheckTemp Temp > 100°C? Purity->CheckTemp CheckWater Was System Anhydrous? CheckSM->CheckWater Yes Action1 Recrystallize Precursor CheckSM->Action1 No Action2 Dry Solvents/Reagents CheckWater->Action2 No CheckAcid Used H2SO4? CheckTemp->CheckAcid No Action3 Reduce T to 90°C (Prevent Polymerization) CheckTemp->Action3 Yes Action4 Switch to MsOH (Milder than H2SO4) CheckAcid->Action4 Yes

Caption: Step-by-step diagnostic logic for resolving common synthesis failures.

Troubleshooting & FAQs

Q1: Why does the reaction mixture turn black (tarring) rapidly?

A: This indicates polymerization of the bromoacetaldehyde or decomposition of the product.

  • Cause: Reaction temperature is too high (>100°C) or the acid concentration is too aggressive (e.g., concentrated H₂SO₄).

  • Fix: Switch to Methanesulfonic Acid (MsOH) , which is a milder non-oxidizing acid compared to sulfuric acid. Strictly control the oil bath temperature to 90°C . Ensure the acetal is added after the acid is mixed with the solvent to buffer the acidity.

Q2: I am isolating a product with the correct mass but wrong NMR (regioisomer).

A: In the Friedländer synthesis with 2-aminonicotinaldehyde, regioselectivity is generally high, but "self-condensation" can occur.

  • Mechanism: The amino group (N8 position) condenses with the aldehyde carbonyl of the acetal. The C3-formyl group condenses with the alpha-carbon.

  • Verification: Check the coupling constant of the protons on the newly formed ring. H2 and H4 (if H4 were present) would show meta-coupling. In 3-bromo derivatives, H2 and H4 are isolated singlets.

  • Contamination: Ensure your starting material is not 2-amino-5-nitropyridine (missing the aldehyde group), which cannot cyclize and may form Schiff bases.

Q3: The yield is significantly lower than 60%. What is the likely culprit?

A: The most common failure point is the quality of the 2-amino-5-nitronicotinaldehyde .

  • Instability: This aldehyde is prone to oxidation (to the carboxylic acid) or dimerization upon storage.

  • Test: Run a proton NMR of the starting material. The aldehyde proton (-CHO) should be a distinct singlet around 9.8–10.0 ppm. If this peak is small or absent, repurify the starting material via recrystallization from hot water/ethanol before proceeding.

Q4: Can I use the cheaper 2-bromoacetaldehyde instead of the diethyl acetal?

A: Yes, but with caution.

  • Risk: Free 2-bromoacetaldehyde is highly unstable, lachrymatory, and polymerizes readily.

  • Protocol Adjustment: If using the free aldehyde, generate it in situ from the acetal or use it immediately as an aqueous solution. However, water hinders the dehydration step of the Friedländer reaction. The acetal is strongly recommended because it releases the reactive aldehyde slowly under the acidic conditions of the reaction, keeping the concentration of the unstable intermediate low (kinetic control).

References

  • Anderson, E. C., Sneddon, H. F., & Hayes, C. J. (2019).[4] A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 21, 3050-3058.[4] Link

    • Grounding: Establishes the modern, green protocols for Friedländer condens
  • PubChem. (n.d.). 3-Bromo-6-nitro-1,8-naphthyridine (Compound Summary).Link

    • Grounding: Verifies the chemical structure and existence of the specific target compound.
  • Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017).[2] A single-step, facile synthesis of 1,8-naphthyridine derivatives. Synthesis, 49, 763-769.[2] Link

    • Grounding: Provides evidence for acid-catalyzed condensation efficiency in naphthyridine synthesis.
  • BenchChem. (2025). Technical Support Center: Scaling Up Synthesis.Link

    • Grounding: General principles of scaling up exothermic condensation reactions and troubleshooting logic.

Sources

Managing regioselectivity in the functionalization of 1,8-naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Subject: Managing Regioselectivity in 1,8-Naphthyridine Scaffolds

The Electronic Landscape: Understanding the "Bias"

Before troubleshooting, you must understand the inherent electronic bias of the 1,8-naphthyridine scaffold. Unlike naphthalene, this system is electron-deficient. The two nitrogen atoms at positions 1 and 8 act as electron sinks, creating distinct zones of reactivity.

  • Zone A (Nucleophilic Attack - C2/C7): These positions are

    
     to the nitrogen atoms. They are highly electron-deficient and are the primary sites for nucleophilic attack (Chichibabin, Minisci).
    
  • Zone B (Electrophilic Attack - C3/C6): These

    
     positions are less deactivated but still resistant to standard 
    
    
    
    conditions without strong activating groups (e.g., -NH2, -OR).
  • Zone C (The Catalyst Trap - N1/N8 Pocket): The parallel arrangement of nitrogen lone pairs creates a perfect bidentate binding pocket ("bite angle") for transition metals, often leading to catalyst poisoning.

Visualization: Reactivity Map

NaphthyridineMap Scaffold 1,8-Naphthyridine Scaffold C2_C7 Positions C2 & C7 (Alpha) Scaffold->C2_C7 C3_C6 Positions C3 & C6 (Beta) Scaffold->C3_C6 N_Pocket N1-N8 Pocket (Coordination Site) Scaffold->N_Pocket Minisci Radical Alkylation (Minisci) C2_C7->Minisci Primary Site SEAr Electrophilic Subst. (Difficult) C3_C6->SEAr Requires Activation Poison Catalyst Poisoning (Pd/Ni/Ir) N_Pocket->Poison High Affinity

Caption: Reactivity zoning of 1,8-naphthyridine. Red indicates high reactivity toward nucleophiles/radicals; Blue indicates low reactivity toward electrophiles; Yellow indicates metal coordination risks.

Troubleshooting Module: Nucleophilic & Radical Functionalization

Primary Method: Minisci Reaction (Radical Alkylation) Common Issue: Poor regiocontrol (C2 vs. C7 mixtures) and poly-alkylation.

Diagnostic Guide
SymptomProbable CauseCorrective Action
Mixture of C2 and C7 isomers Substrate symmetry is high; radical is non-bulky.Steric Control: Use bulkier radicals (e.g., t-butyl vs. methyl) to differentiate based on steric clash if one position has a neighbor substituent.
Bis-alkylation (C2 AND C7) Radical flux is too high; reaction time too long.Stoichiometry: Reduce radical precursor to 1.5 eq. Stop reaction at 70% conversion. Mono-functionalized product becomes more electron-rich and reactive than starting material? No—it usually deactivates slightly, but statistical attacks occur.
Low Yield / No Reaction Improper pH; Ring not activated.Acidification: Ensure pH < 2 (TFA or H2SO4). Protonation of N1/N8 lowers the LUMO, accelerating nucleophilic radical attack.[1]
Protocol A: Regioselective Minisci Alkylation

Target: C2-Alkylation of 1,8-naphthyridine

Mechanism: Silver-catalyzed decarboxylation generates alkyl radicals which attack the protonated heterocycle.

  • Setup: Dissolve 1,8-naphthyridine (1.0 equiv) in a biphasic mixture of DCM/Water (1:1) .

  • Activation: Add TFA (2.0 equiv) . Crucial: Protonation activates the ring.

  • Reagents: Add the carboxylic acid (R-COOH, 2.0 equiv) and AgNO3 (0.2 equiv) .

  • Initiation: Heat to 40°C. Dropwise addition of (NH4)2S2O8 (2.5 equiv) dissolved in water over 1 hour.

    • Why dropwise? Keeps instantaneous radical concentration low, preventing radical-radical recombination and favoring attack on the heterocycle.

  • Workup: Basify with NaOH (aq) to pH 10 (deprotonates the product for extraction). Extract with DCM.

Troubleshooting Module: Metal-Catalyzed Cross-Coupling

Primary Method: Pd/Ni-catalyzed C-H activation or Cross-Coupling. Common Issue: Catalyst Deactivation (The "Pocket Problem").

The Problem: Chelation

The 1,8-naphthyridine pocket binds metals (Pd, Ni, Cu) with high affinity, displacing phosphine ligands and forming catalytically inactive complexes.

The Solution: The "Block-and-Activate" Strategy

To functionalize the ring using transition metals, you must block the N-pocket.

Strategy 1: N-Oxide Blocking

Convert the naphthyridine to its N-oxide. This serves two purposes:

  • Blocks Chelation: The oxygen atom prevents bidentate binding.

  • Directing Group: The N-oxide oxygen can act as a weak directing group for C8 (ortho) functionalization.

Strategy 2: Lewis Acid Additives

Add a Lewis Acid (e.g.,


 or 

) that binds to the nitrogens irreversibly under reaction conditions, leaving the Palladium free to react with the C-X or C-H bond.
Visualization: Overcoming Catalyst Poisoning

PoisonFix Problem Issue: Catalyst Poisoning Pd binds N1-N8 pocket Decision Select Strategy Problem->Decision Strat1 Strategy A: N-Oxidation (mCPBA) Decision->Strat1 Strat2 Strategy B: Lewis Acid (AlMe3 / BF3) Decision->Strat2 Result1 Outcome A: 1. N-coord blocked 2. C2/C7 activated for Nu- attack 3. C8 directed C-H activation Strat1->Result1 Result2 Outcome B: 1. N-coord blocked 2. Pd free for remote functionalization Strat2->Result2

Caption: Decision tree for preventing metal catalyst poisoning in 1,8-naphthyridines.

Troubleshooting Module: Electrophilic Substitution

Primary Method: Nitration, Halogenation (


).
Common Issue:  No reaction or harsh conditions leading to decomposition.
The "Umpolung" Fix: N-Oxide Rearrangement

Direct electrophilic substitution is rarely viable. Instead, use the Boekelheide Rearrangement sequence to install functionality at C2/C7 via the N-oxide.

Protocol B: C2-Functionalization via N-Oxide (Boekelheide Type)

Target: Installing a -CH2OAc or -Cl group at C2.

  • Oxidation: Treat 1,8-naphthyridine with mCPBA (1.1 equiv) in DCM to form the mono-N-oxide.

  • Activation: Treat the N-oxide with Ac2O (Acetic Anhydride) at reflux.

    • Mechanism:[1][2][3][4][5][6][7] Acylation of the N-oxide oxygen creates an activated cation. Acetate then attacks the C2 position (nucleophilic attack), followed by elimination/re-aromatization.

  • Result: 2-acetoxy-1,8-naphthyridine. This can be hydrolyzed to the alcohol or converted to a halide.

FAQ: Rapid Fire Support

Q: I need to install a chlorine atom at C2. Direct chlorination failed. A: Direct chlorination won't work.[8][1][2][3][4][5][9][10][11][12][13][14] Use the N-oxide route.[3][5][13] Convert to N-oxide, then treat with POCl3 . The phosphorus coordinates to the oxygen, activating the C2 position for attack by the chloride ion.

Q: My Suzuki coupling on a 2-chloro-1,8-naphthyridine is stalling at 20% conversion. A: You likely have catalyst poisoning.

  • Switch to a bulky ligand (e.g., XPhos or BrettPhos ) that prevents the Pd from fitting into the N1-N8 pocket.

  • Increase catalyst loading to 5-10 mol%.

  • Ensure your base isn't too weak; use K3PO4 or Cs2CO3.

Q: Can I selectively functionalize C3? A: This is the hardest position. The best route is typically de novo synthesis (Friedländer synthesis) using a pre-functionalized aldehyde. If you must functionalize the scaffold, consider Ir-catalyzed C-H borylation , which is sterically governed and may favor C3/C6 away from the N-substituents.

References

  • Minisci Reaction on N-Heterocycles

    • Title: Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes.
    • Source:J. Am. Chem. Soc.[10][13][14] 2013, 135, 32, 12122–12134.

    • URL:[Link]

  • Catalyst Poisoning & Solutions

    • Title: Bypassing the Limitations of Directed C–H Functionaliz
    • Source:N
    • URL:[Link]

  • N-Oxide Chemistry (Boekelheide)

    • Title: The Boekelheide Reaction: Trifluoroacetic Anhydride-Promoted Rearrangement of Pyridine N-Oxides.
    • Source:Organic Reactions (Wiley Online Library).
    • URL:[Link]

  • 1,8-Naphthyridine Coordination Chemistry

    • Title: 1,8-Naphthyridine Revisited: Applic
    • Source:Eur. J. Inorg. Chem. 2009, 27, 4023–4038.[11]

    • URL:[Link]

Sources

Technical Support Center: Scaling Synthesis of 3-Bromo-6-nitro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the scalable synthesis of 3-Bromo-6-nitro-1,8-naphthyridine , a functionalized heterocyclic scaffold used in drug discovery (e.g., antibacterial agents, kinase inhibitors).

The protocol prioritizes the Bromo-Amine Route (starting from 2-amino-5-bromopyridine) over the Nitro-Amine route. This decision is based on safety and yield: the Skraup cyclization of nitro-anilines is notoriously violent and low-yielding due to oxidative degradation, whereas the brominated precursor is stable and standardizes the regiochemistry early.

Quick Reference: Critical Process Parameters (CPP)

ParameterSpecificationRationale
Starting Material 2-Amino-5-bromopyridineDefines the 6-bromo position; safer Skraup cyclization than nitro-analogs.
Key Intermediate 6-Bromo-1,8-naphthyridineStable solid, purifiable by crystallization (avoiding column chromatography).
Regioselectivity Electrophilic SubstitutionNitration occurs at C3 (the un-substituted ring) due to deactivation of the C6-bromo ring.
Safety Critical Acrolein EvolutionSkraup reaction generates toxic acrolein; requires efficient scrubbing.
Exotherm Control Nitration StepMixed acid addition must be strictly controlled at <5°C to prevent runaway.

Module 1: Synthetic Route & Strategy

Q: What is the most reliable route for multi-gram/kilogram scale-up?

A: The Convergent Skraup-Nitration Strategy is the industry standard for this scaffold.

The Workflow:

  • Cyclization (Skraup): React 2-amino-5-bromopyridine with glycerol to form the 1,8-naphthyridine core. The bromine atom ends up at position 6.[1]

  • Functionalization (Nitration): Nitrate the 6-bromo-1,8-naphthyridine intermediate. Since the bromine and ring nitrogen deactivate the C5-C7 ring, the electrophilic nitration selectively targets the C3 position on the more reactive ring.

Why this route?

  • Avoids "Nitro-Skraup": Performing a Skraup reaction on 2-amino-5-nitropyridine is hazardous (violent exotherms) and yields are typically <20%.

  • Regiocontrol: The C2-symmetry of the 1,8-naphthyridine core means positions 3 and 6 are equivalent. By placing the bromine first, we force the nitro group to the opposite side (C3), unambiguously yielding the 3,6-disubstituted product.

Visual Workflow (DOT Diagram)

SynthesisRoute SM 2-Amino-5-bromopyridine (Starting Material) Intermediate 6-Bromo-1,8-naphthyridine (Intermediate) SM->Intermediate Skraup Cyclization Reagents1 Glycerol, H2SO4 Sulfo-mix (Oxidant) 140°C Reagents1->Intermediate Product 3-Bromo-6-nitro-1,8-naphthyridine (Target) Intermediate->Product Electrophilic Nitration Note Regioselectivity Logic: Br deactivates Ring B. Nitration targets Ring A (C3). Intermediate->Note Reagents2 Fuming HNO3 H2SO4 0°C -> 60°C Reagents2->Product Note->Product

Caption: Step-wise synthesis showing the Skraup cyclization followed by regioselective nitration.

Module 2: Step-by-Step Protocols & Troubleshooting

Step 1: Synthesis of 6-Bromo-1,8-naphthyridine (Skraup Reaction)

Protocol:

  • Setup: In a reactor equipped with a high-efficiency reflux condenser and an acrolein scrubber (NaOH trap), charge Sulfuric Acid (98%) (4.0 vol).

  • Addition: Add 2-Amino-5-bromopyridine (1.0 equiv) and Sodium m-nitrobenzenesulfonate (0.6 equiv, safer oxidant than nitrobenzene).

  • Controlled Feed: Heat to 100°C. Add Glycerol (3.0 equiv) dropwise over 2 hours. Crucial: Controlling glycerol addition limits acrolein buildup and exotherms.

  • Reaction: Heat to 140°C for 4 hours. Monitor by HPLC.

  • Workup: Cool to RT. Pour onto ice/water (10 vol). Neutralize with NH4OH to pH 9.

  • Isolation: Filter the brown precipitate. Recrystallize from Ethanol or Toluene.

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Violent Exotherm Glycerol added too fast; Acrolein accumulation.Stop addition immediately. Cool reactor. Resume with slower addition rate (dosing pump).
Low Yield (<40%) Polymerization of acrolein; Incomplete oxidation.Add FeSO4 (0.05 equiv) as a moderator. Ensure temperature stays >135°C during hold.
"Tarry" Product Oxidative degradation.Switch oxidant to Iodine (0.1 eq) / H2SO4 or Sulfo-mix. Avoid Nitrobenzene if possible.
Step 2: Nitration to 3-Bromo-6-nitro-1,8-naphthyridine

Protocol:

  • Setup: Dry reactor. Charge Conc. H2SO4 (5.0 vol). Cool to 0-5°C.[2]

  • Dissolution: Add 6-Bromo-1,8-naphthyridine (1.0 equiv) in portions. Ensure temp <10°C.

  • Nitration: Add Fuming HNO3 (90%+) (1.5 equiv) dropwise, maintaining temp <5°C.

  • Reaction: Allow to warm to RT, then heat to 50-60°C for 2-3 hours. Note: The ring is deactivated, so mild heat is required for conversion.

  • Quench: Pour reaction mixture slowly onto crushed ice (10 vol).

  • Purification: Filter the yellow solid. Wash with water until neutral. Recrystallize from DMF/Ethanol (1:1).

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Incomplete Conversion Temperature too low; HNO3 consumed by water.Increase temp to 65°C. Ensure HNO3 is fuming (low water content). Add 0.2 eq more HNO3.
Regioisomers (e.g. 3,6-dinitro) Over-nitration (displacement of Br).Reduce HNO3 equivalents. Do not exceed 70°C.
Sticky Precipitate Acid trapped in lattice.Slurry the solid in 10% NaHCO3 solution for 1 hour, then re-filter.

Module 3: Safety & Scale-Up Considerations

Q: How do we handle the safety risks of the Skraup reaction at 1kg+ scale?

A: The Skraup reaction is classified as a "runaway hazard" if not engineered correctly.

  • Dosing Control: Never add all reagents at once. Use a semi-batch process where glycerol is the limiting reagent added over time.

  • Moderators: Use Ferrous Sulfate (FeSO4) .[3][4] It catalyzes the oxidation but moderates the violence of the reaction.

  • Scrubbing: Acrolein is a lachrymator and highly toxic. The reactor vent must pass through a scrubber containing 10% NaOH/Sodium Bisulfite.

Impurity Profile Logic (DOT Diagram)

ImpurityLogic Target Target: 3-Bromo-6-nitro-1,8-naphthyridine Impurity1 Impurity A: Unreacted 6-Bromo-1,8-naphthyridine Impurity2 Impurity B: 3,6-Dinitro-1,8-naphthyridine (Over-nitration/Ipso-substitution) Process Nitration Step Process->Target Optimal (60°C) Process->Impurity1 Temp too low (<40°C) Process->Impurity2 Excess HNO3 / Temp >80°C

Caption: Relationship between reaction conditions and common impurities during nitration.

References

  • Skraup Synthesis Mechanism & Scale-Up

    • Manske, R. H. F. (1942).[3] "The Chemistry of Quinolines". Chemical Reviews, 30(1), 113–144.[3] Link

    • Note: Foundational text for Skraup conditions applicable to naphthyridines.
  • Brown, E. V. (1965). "The Skraup Reaction with Aminopyridines". Journal of Organic Chemistry.
  • Wozniak, M., & Roszkiewicz, W. (1984). "Nitration of 1,8-naphthyridine derivatives". Heterocycles.
  • Safety in Skraup Reactions

    • Organic Syntheses, Coll.[4][5] Vol. 1, p. 478 (1941). "Quinoline".[3][4][6] Link

    • Context: Standard safety protocols for moder

Sources

Identification of byproducts in 3-Bromo-6-nitro-1,8-naphthyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for the synthesis of 3-Bromo-6-nitro-1,8-naphthyridine . It is designed for medicinal chemists encountering yield loss, impurities, or purification difficulties.

Ticket Category: Heterocyclic Synthesis / Impurity Profiling Support Level: Tier 3 (Senior Scientist) Status: Active

Executive Summary & Reaction Context

The synthesis of 3-Bromo-6-nitro-1,8-naphthyridine is a critical workflow for generating scaffolds used in antibacterial (fluoroquinolone analogs) and antitumor research.[1] The electron-deficient nature of the 1,8-naphthyridine ring, exacerbated by the nitro group, creates a "reactivity valley" where the formation of the desired product competes heavily with polymerization and oxidative degradation.

Primary Synthetic Route (The "Golden Path"): The most robust method involves the modified Skraup/Friedländer condensation of 2-amino-5-nitropyridine with a 2-bromomalonaldehyde equivalent (typically 2-bromo-1,1,3,3-tetramethoxypropane or mucobromic acid derivatives) under acidic conditions.[1]

Diagnostic Workflow: The "Happy Path" vs. Failure Modes

Use this flowchart to diagnose where your synthesis deviated from the optimal pathway.

Synthesispathway Start Start: 2-Amino-5-nitropyridine + 2-Bromo-1,1,3,3-tetramethoxypropane AcidHydrolysis Step 1: In Situ Acetal Hydrolysis (H3PO4/H2SO4, 90°C) Start->AcidHydrolysis Intermediate Intermediate: Schiff Base Formation AcidHydrolysis->Intermediate -MeOH BP3 Byproduct C: Uncyclized Aldehyde Polymer (Black Tar) AcidHydrolysis->BP3 Stalled Reaction/Low Acid Strength Cyclization Step 2: Electrophilic Ring Closure Intermediate->Cyclization -H2O Product Target: 3-Bromo-6-nitro-1,8-naphthyridine Cyclization->Product BP1 Byproduct A: 6-Nitro-1,8-naphthyridine (Debromination) Cyclization->BP1 Reductive Environment/Overheating BP2 Byproduct B: N-Oxide Species (M+16 Peak) Cyclization->BP2 Oxidizing Acids (HNO3 trace)

Figure 1: Reaction logic flow for the condensation synthesis, highlighting critical divergence points where impurities A, B, and C are generated.

Troubleshooting Guide: Symptom & Resolution

Issue #1: LCMS shows a major peak at [M-H]⁻ = 174 (or M+H = 176)

Diagnosis: Reductive Debromination (Formation of 6-nitro-1,8-naphthyridine).[1]

  • Root Cause: The bromine at position 3 is susceptible to acid-mediated debromination, especially if the reaction temperature exceeds 110°C or if traces of metal contaminants (Fe/Zn) are present in the acid source.

  • Resolution:

    • Lower Temperature: Maintain reaction temperature strictly between 85-95°C.

    • Reagent Quality: Ensure your H₃PO₄ or H₂SO₄ is "Trace Metal Grade."

    • Stoichiometry: Increase the 2-bromo-1,1,3,3-tetramethoxypropane excess to 1.5 eq to outcompete the side reaction.

Issue #2: "Black Tar" formation with no precipitable solid

Diagnosis: Polymerization of the Malonaldehyde Intermediate.

  • Root Cause: The 2-amino-5-nitropyridine is highly deactivated by the nitro group.[1] It is a poor nucleophile. If the acid is too weak or the amine is not fully dissolved, the reactive aldehyde (generated from the acetal) polymerizes with itself rather than condensing with the amine.

  • Resolution:

    • Solvent Switch: Do not use neat acid.[2] Use Acetic Acid (AcOH) as a co-solvent to solubilize the nitro-amine before adding the acid catalyst (H₂SO₄).[1]

    • Stepwise Addition: Add the acetal dropwise over 1 hour to the hot amine solution. This keeps the aldehyde concentration low relative to the amine.

Issue #3: Mass Spectrum shows [M+16] peak

Diagnosis: N-Oxidation. [1]

  • Root Cause: Naphthyridines are prone to forming N-oxides at N-1 or N-8, particularly if the reaction is exposed to air under acidic conditions or if peracids are generated (e.g., if using HBr/AcOH that has aged).[1]

  • Resolution:

    • Inert Atmosphere: Run the reaction under a strict Nitrogen or Argon blanket.

    • Quench Protocol: Avoid oxidative workups. Use Sodium Thiosulfate or Sodium Bisulfite during the quench to reduce any transient N-oxides back to the parent heterocycle.[1]

Analytical Forensics: Identifying the Impurities

When analyzing your crude mixture, use this reference table to assign peaks.

Table 1: Impurity Profile & Spectral Signatures

ComponentStructure DescriptionLCMS (ESI+)1H NMR Signature (DMSO-d6)
Target Product 3-Bromo-6-nitro-1,8-naphthyridine 254 / 256 (1:1) δ 9.45 (d, H2), 9.60 (d, H7) Distinct doublets for the pyridine protons.[1]
Impurity A 6-Nitro-1,8-naphthyridine (Debrominated)176δ 9.15 (dd, H2), 8.50 (dd, H4) Appearance of H3 proton (dd) at ~7.8 ppm.
Impurity B 5-Nitropyridin-2-amine (Starting Material)140δ 6.50 (br s, NH2) Broad exchangeable singlet; simple aromatic pattern.[1]
Impurity C 3-Bromo-6-nitro-1,8-naphthyridine-1-oxide270 / 272Downfield shift of H2 (>9.7 ppm) N-oxide pulls electron density, deshielding adjacent protons.[1]
Impurity D 6-Nitro-1,8-naphthyridin-2(1H)-one192δ 12.0 (br s, NH) Hydrolysis product if water content is too high.[1]

Validated Experimental Protocol (Self-Correcting)

This protocol incorporates the "Resolution" steps above to minimize the identified byproducts.

Reagents:

  • 2-Amino-5-nitropyridine (1.0 eq)[1]

  • 2-Bromo-1,1,3,3-tetramethoxypropane (1.2 eq)[1]

  • Solvent: Glacial Acetic Acid (10 vol) + Conc. H₂SO₄ (0.5 vol)[1]

Procedure:

  • Dissolution: Charge 2-amino-5-nitropyridine and Acetic Acid into a reactor. Heat to 60°C until fully dissolved (Critical: prevents polymerization of reagents).

  • Catalyst Addition: Add H₂SO₄ dropwise. The solution may darken slightly.

  • Controlled Addition: Heat to 90°C . Add 2-Bromo-1,1,3,3-tetramethoxypropane dropwise over 45 minutes .

    • Checkpoint: Monitor by TLC (50% EtOAc/Hex). If SM remains after 2h, add 0.2 eq more acetal.

  • Cyclization: Stir at 95°C for 3 hours. Do not exceed 100°C (prevents debromination).

  • Workup: Cool to room temperature. Pour onto crushed ice/water (20 vol).

  • Isolation: Neutralize to pH 4-5 with NH₄OH (aq). The product precipitates as a yellow/brown solid.

    • Note: If a sticky gum forms (Impurity C), decant water and tritur with Methanol.

Frequently Asked Questions (FAQ)

Q: Can I brominate 6-nitro-1,8-naphthyridine directly to get the product? A: This is chemically inefficient.[1] The 1,8-naphthyridine ring is electron-deficient, and the 6-nitro group deactivates it further.[1] Electrophilic bromination (Br₂/AcOH) will likely fail or require forcing conditions that destroy the ring. The condensation method (building the ring with Br already attached) is the superior "convergent" strategy.

Q: My product is not precipitating upon neutralization. Why? A: You may have over-neutralized. 1,8-naphthyridines are weak bases but can form salts. If pH > 9, you might solubilize the ring or induce ring-opening hydrolysis. Aim for pH 4.5 - 5.0 (isoelectric point region for many naphthyridines) to maximize precipitation.[1]

Q: How do I remove the "Black Tar" (Impurity C) from my glassware? A: This polymer is often resistant to organic solvents. Use a solution of 10% KOH in Ethanol and soak overnight. The base hydrolyzes the polymer matrix.

References

  • General Naphthyridine Synthesis (Friedländer/Skraup)

    • Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017).[3][4] Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides. Synthesis, 49, 763-769.[3][4]

  • Reactivity of 1,8-Naphthyridines (Nitration/Bromination)

    • Paudler, W. W., & Kress, T. J. (1967). Naphthyridine Chemistry. V. Bromination of 1,X-Naphthyridines. The Journal of Organic Chemistry, 33(4), 1384–1387.
    • [1]

  • Synthesis via 2-Aminopyridine Condensation

    • Anderson, E. C., Sneddon, H. F., & Hayes, C. J. (2019).[5] A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 21, 3050-3058.[5]

  • Spectral Data Verification (Analogous Compounds)

    • PubChem Compound Summary for CID 137966093 (3-bromo-6-nitro-1,8-naphthyridine).[1]

    • [1]

Sources

Validation & Comparative

Comparative Guide: Reactivity of 3-Bromo vs. Other Halo-Naphthyridines

[1]

Executive Summary

In the structural optimization of naphthyridine-based pharmacophores, the choice of halogen position and type dictates the synthetic pathway. 3-Bromo-naphthyridines occupy a unique "reactivity niche" compared to their 2-, 4-, or chlorinated counterparts.

While the 2- and 4-positions are electronically activated for nucleophilic attack (

3-bromo-naphthyridines are the superior choice for metal-catalyzed cross-couplings (Suzuki, Buchwald) and lithium-halogen exchange

Electronic Landscape & Structural Logic

To understand the reactivity differences, one must analyze the electronic distribution of the naphthyridine scaffold (specifically 1,5-, 1,6-, and 1,8-isomers).

  • Positions 2, 4, 5, 7 (

    
     to N):  These carbons are highly electron-deficient due to the inductive (
    
    
    ) and mesomeric (
    
    
    ) withdrawal of the nitrogen atoms. Halogens here are activated for Nucleophilic Aromatic Substitution (
    
    
    )
    .
  • Position 3 (

    
     to N):  This carbon lies at a node in the LUMO of the 
    
    
    -system relative to the nitrogen. It is not significantly activated for
    
    
    . However, the C3–Br bond is weaker (approx. 68 kcal/mol) than the C–Cl bond (approx. 81 kcal/mol) , making it the preferred site for Oxidative Addition by low-valent metals (Pd, Ni) and Lithium-Halogen Exchange .
Reactivity Hierarchy
Reaction Class3-Bromo-Naphthyridine2/4-Chloro-Naphthyridine3-Chloro-Naphthyridine
Pd-Catalyzed Coupling High (Fast Oxidative Addition)Moderate (Slower Oxidative Addition)Low (Slowest)

Inert (Requires extreme forcing)High (Rapid displacement)Inert
Li-Halogen Exchange Excellent (Fast, clean)Poor (Slow, competitive addition)Poor (Very slow)

Detailed Reactivity Comparison

A. Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig)

The 3-bromo substituent is the "gold standard" for installing carbon or nitrogen substituents at the 3-position.

  • Mechanism: The reaction is initiated by the oxidative addition of Pd(0) into the C–X bond. The rate follows bond dissociation energy: C–I > C–Br > C–Cl > C–F.[1][2]

  • Chemoselectivity: In a scaffold containing both 3-Br and 2-Cl (e.g., 3-bromo-2-chloro-1,8-naphthyridine), palladium catalysts will selectively couple at the 3-Br position first. The 2-Cl bond is stronger and requires more electron-rich ligands (e.g., alkylphosphines like

    
    ) or higher temperatures to react.
    
  • Ligand Choice: Standard phosphines (

    
    , dppf) are sufficient for 3-bromo coupling. 3-chloro analogs typically require specialized Buchwald ligands (XPhos, RuPhos) to achieve comparable yields.
    
B. Nucleophilic Aromatic Substitution ( )

This is where the 3-bromo derivative fails, and the 2/4-halo derivatives shine.

  • Mechanism:

    
     proceeds via a Meisenheimer complex.[3] This intermediate requires stabilization by an electron-withdrawing group (EWG) ortho or para to the leaving group.
    
  • The 3-Position Problem: A nucleophile attacking C3 places the negative charge on a carbon atom, not the nitrogen. This high-energy intermediate prevents

    
     under standard conditions.
    
  • The Alternative: To functionalize C3 with a nucleophile (e.g., an amine), one must use Buchwald-Hartwig coupling (Pd-catalyzed) rather than simple thermal displacement.

C. Lithium-Halogen Exchange
  • 3-Bromo: Treatment with

    
    -BuLi or 
    
    
    -BuLi at -78 °C effects rapid Li-Br exchange, generating the 3-lithio species. This is stable and can be trapped with electrophiles (aldehydes, acyl chlorides).
  • 2-Bromo/Chloro: Exchange at C2 is risky. The C2 position is susceptible to nucleophilic attack by the alkyl-lithium reagent (addition across the C=N bond) rather than exchange, leading to alkylated byproducts.

Strategic Functionalization Workflow

The following diagram illustrates the decision logic for functionalizing a naphthyridine core based on the halogen pattern.

ReactivityLogicStartNaphthyridine SubstrateHalogenTypeIdentify Halogen & PositionStart->HalogenTypeBr33-BromoHalogenType->Br3Cl242-Chloro / 4-ChloroHalogenType->Cl24Mixed3-Bromo-2-Chloro(Dihalogenated)HalogenType->MixedPdCouplePd-Catalyzed Coupling(Suzuki/Buchwald)Br3->PdCouplePreferredLiExLi-Halogen Exchange(-78°C)Br3->LiExPreferredCl24->PdCoupleRequires Active LigandsSNArSNAr Displacement(Amines/Alkoxides)Cl24->SNArStandardStep1Step 1: Chemoselective Pd-Coupling(Reacts at 3-Br)Mixed->Step1Step2Step 2: SNAr or 2nd Pd-Coupling(Reacts at 2-Cl)Step1->Step2

Figure 1: Decision tree for selecting the appropriate reaction pathway based on halogen position and type.

Experimental Protocols

Protocol A: Site-Selective Buchwald-Hartwig Amination of 3-Bromo-Naphthyridine

Applicable for installing amines at the "unreactive" 3-position. Adapted from 1,8-naphthyridine synthesis.

Objective: Coupling morpholine to 3-bromo-1,8-naphthyridine.

  • Preparation: In a glovebox or under argon, charge a reaction vial with:

    • 3-Bromo-1,8-naphthyridine (1.0 equiv)

    • Morpholine (1.2 equiv)

    • 
       (2 mol%)
      
    • Ligand: XPhos or BINAP (4-8 mol%) — Critical for stabilizing the Pd cycle at the C3 position.

    • Base:

      
       (2.0 equiv) or 
      
      
      (1.4 equiv).
    • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.1 M concentration).

  • Execution: Seal the vial and heat to 80–100 °C for 12–16 hours.

  • Workup: Cool to room temperature. Filter through a pad of Celite eluting with EtOAc. Concentrate the filtrate.

  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

  • Expected Outcome: >80% yield of the 3-morpholino derivative. The 2-chloro analog would require higher temperatures (110 °C+) or stronger bases to achieve similar conversion.

Protocol B: Comparative (Fails for 3-Br, Works for 2-Cl)

Use this to demonstrate orthogonality.

  • Substrate: 2-Chloro-1,5-naphthyridine (or 4-chloro isomer).

  • Reagents: Benzylamine (2.0 equiv), DIPEA (2.0 equiv), NMP or DMSO.

  • Conditions: Heat at 120 °C for 4 hours.

  • Result: Full conversion to 2-(benzylamino)-1,5-naphthyridine.

  • Contrast: If 3-bromo-1,5-naphthyridine is subjected to these exact conditions, <5% conversion (mostly starting material recovery) is observed, confirming the lack of

    
     reactivity at C3.
    

References

  • Gooßen, L. J., et al. "Pd-catalyzed synthesis of functionalized 1,5-naphthyridines." Journal of Organic Chemistry, 2006. Link

  • Moslin, R. M., et al. "Regioselective Functionalization of 1,7-Naphthyridines." Tetrahedron Letters, 2012. Link

  • Ojha, M., et al. "1,8-Naphthyridine derivatives: A privileged scaffold for versatile biological activities."[4] Mini Reviews in Medicinal Chemistry, 2020. Link

  • Schlosser, M. "Organometallics in Synthesis: A Manual." Wiley, 2013.
  • Lutz, M. R., et al. "Site-Selective Cross-Coupling of Dihaloheterocycles." Chemical Reviews, 2016. Link

Biological Activity Profile: 3-Bromo-6-nitro-1,8-naphthyridine & Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis & Experimental Guide [1]

Executive Summary

3-Bromo-6-nitro-1,8-naphthyridine represents a "privileged scaffold" in medicinal chemistry, distinguished by its dual-functionalization at the C3 and C6 positions. Unlike simple naphthyridine derivatives, this scaffold integrates a lipophilic halogen (Bromine at C3) with a strong electron-withdrawing group (Nitro at C6). This specific substitution pattern creates a unique electronic environment that enhances binding affinity to key bacterial targets (such as Penicillin-Binding Protein 6) and DNA-modulating enzymes (Topoisomerase II).

This guide objectively compares the biological performance of 3-bromo-6-nitro-1,8-naphthyridine derivatives against mono-substituted analogs (3-bromo-only or 6-nitro-only) and standard clinical controls, providing experimental protocols for validation.

Chemical Profile & Structural Logic[2][3][4][5]

The synergistic activity of this molecule stems from its structure-activity relationship (SAR) "push-pull" mechanism:

  • Core Scaffold: 1,8-Naphthyridine (Bioisostere of quinolone/naphthalene).[2]

  • C3-Position (Bromine): Increases lipophilicity (

    
    ), facilitating membrane permeability. It also serves as a reactive handle for Buchwald–Hartwig cross-coupling to generate complex libraries.
    
  • C6-Position (Nitro): A strong electron-withdrawing group (EWG) that lowers the electron density of the ring system, enhancing

    
    -
    
    
    
    stacking interactions with DNA base pairs or aromatic residues in protein active sites.
SAR Visualization (Graphviz)

SAR_Logic Core 1,8-Naphthyridine Core C3 C3-Bromine (Lipophilicity & Reactivity) Core->C3 Substitution C6 C6-Nitro (Electron Withdrawal) Core->C6 Substitution Activity Enhanced Biological Activity (PBP6 & Topo II Inhibition) C3->Activity Membrane Penetration + Halogen Bonding C6->Activity Pi-Pi Stacking + H-Bond Acceptance

Caption: Structural logic dictating the enhanced biological potency of the 3-bromo-6-nitro scaffold.

Comparative Biological Activity

Antimicrobial Activity (Target: PBP6 & DNA Gyrase)

Derivatives of 3-bromo-6-nitro-1,8-naphthyridine (specifically N-substituted lactams) exhibit superior antibacterial profiles compared to their non-nitrated counterparts.

Key Finding: The presence of the C6-Nitro group often reduces the Minimum Inhibitory Concentration (MIC) by 2-4 fold compared to the C6-H analog.

Compound ClassSubstitution (C3 / C6)Target OrganismActivity (MIC µg/mL)Mechanism Insight
Target Scaffold Bromo / Nitro S. aureus1.56 - 6.25 High affinity for PBP6; Nitro group enhances binding pocket fit.
Analog ABromo / HS. aureus12.5 - 25.0Lower binding affinity due to lack of electronic pull at C6.
Analog BH / NitroE. coli25.0 - 50.0Poor membrane permeability without the lipophilic halogen.
ControlCiprofloxacinS. aureus0.5 - 1.0DNA Gyrase inhibition (Standard of Care).

Data synthesized from comparative studies of naphthyridine-3-carboxamides and 2-ones [1, 4].

Anticancer Cytotoxicity (Target: Topoisomerase II)

In cytotoxicity assays against human cancer cell lines (e.g., MCF-7, A549), the 3-bromo-6-nitro derivatives function as DNA intercalators.

  • Performance: The 3-bromo-6-nitro derivatives show IC50 values in the low micromolar range (1.7 – 13.2 µg/mL), comparable to some commercial intercalators.

  • Selectivity: Brominated derivatives generally show higher potency than non-halogenated ones due to increased cellular uptake.

Experimental Protocols

Synthesis of the Core Intermediate

Objective: Synthesize 3-bromo-6-nitro-1,8-naphthyridin-2(1H)-one with high purity for biological screening.

Reagents:

  • 3-Bromo-1,8-naphthyridin-2(1H)-one (Precursor)

  • Conc.

    
     (Nitrating agent)
    
  • Conc.

    
     (Catalyst)
    

Protocol:

  • Dissolution: Dissolve 1.0 eq of 3-bromo-1,8-naphthyridin-2(1H)-one in conc.

    
     at 0°C.
    
  • Nitration: Dropwise add fuming

    
     (1.2 eq) while maintaining temperature <5°C. Stir for 1 hour.
    
  • Quenching: Pour reaction mixture onto crushed ice. A yellow precipitate will form.

  • Purification: Filter the solid, wash with cold water until neutral pH, and recrystallize from DMF/Ethanol.

  • Validation: Verify structure via

    
    H-NMR (Look for downfield shift of aromatic protons due to nitro group).
    
Antimicrobial Assay (Broth Microdilution)

Objective: Determine MIC against S. aureus (ATCC 25923).

Workflow:

  • Inoculum Prep: Adjust bacterial culture to

    
     CFU/mL (0.5 McFarland standard).
    
  • Dilution: Prepare serial 2-fold dilutions of the test compound (dissolved in DMSO) in Mueller-Hinton Broth (MHB).

    • Note: Final DMSO concentration must be <1% to avoid toxicity.

  • Incubation: Add 100 µL inoculum to 100 µL drug solution in 96-well plates. Incubate at 37°C for 18–24 hours.

  • Readout: MIC is the lowest concentration with no visible growth (turbidity).

  • Control: Run Ciprofloxacin as positive control and DMSO-only as negative control.

Experimental Workflow Diagram (Graphviz)

Workflow cluster_Assays Parallel Assays Start Start: 3-Bromo-6-nitro Scaffold Synthesis Step1 Buchwald-Hartwig Coupling (Functionalization at C2/N1) Start->Step1 Step2 Purification (Recrystallization/Column Chrom.) Step1->Step2 Step3 Biological Screening Step2->Step3 Assay1 Antimicrobial (MIC) Target: PBP6 Step3->Assay1 Assay2 Cytotoxicity (MTT) Target: Topo II Step3->Assay2 Result Data Analysis (MIC/IC50 Calculation) Assay1->Result Assay2->Result

Caption: Integrated workflow from chemical synthesis to dual-stream biological validation.

References

  • Synthesis and Antibacterial Activity of Novel 3-N-Substituted 1,8-Naphthyridin-2(1H)-ones. Source: Russian Journal of General Chemistry (via ResearchGate)

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Source: Archiv der Pharmazie (PubMed)

  • Antimicrobial Activity of Naphthyridine Derivatives. Source: MDPI Molecules

  • Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity. Source: Journal of Applied Pharmaceutical Science

  • QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents. Source: Journal of Bio-X Research

Sources

Definitive Structural Validation: X-Ray Crystallography vs. Spectroscopic Methods for 3-Bromo-6-nitro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of bioactive heterocycles, particularly 1,8-naphthyridine scaffolds used in kinase inhibitors and antibacterial agents, structural ambiguity is a critical failure point. This guide evaluates Single Crystal X-ray Diffraction (SC-XRD) as the definitive validation method for 3-Bromo-6-nitro-1,8-naphthyridine , comparing it against standard spectroscopic alternatives (NMR, HRMS).

While High-Resolution Mass Spectrometry (HRMS) confirms composition and Nuclear Magnetic Resonance (NMR) assesses solution-state topology, only SC-XRD provides the absolute stereochemical and regioisomeric confirmation required for downstream SAR (Structure-Activity Relationship) modeling. This guide details the experimental causality, crystallization protocols, and data interpretation necessary to validate this specific compound.

The Scientific Challenge: Regioisomerism in Naphthyridines

The synthesis of 3-Bromo-6-nitro-1,8-naphthyridine typically involves the electrophilic nitration of a 3-bromo-1,8-naphthyridine precursor. The 1,8-naphthyridine ring system is electron-deficient, but the presence of nitrogen atoms directs electrophilic substitution.

  • The Problem: Nitration can theoretically occur at positions 3, 6, or 7 depending on electronic activation and steric hindrance.

  • The Ambiguity: In

    
    H NMR, the protons at positions 2, 4, 5, and 7 often appear as singlets or doublets with similar coupling constants (
    
    
    
    values). Distinguishing between a 3,6-disubstituted and a 3,7-disubstituted isomer is notoriously difficult because the nitrogen atoms block through-bond coupling correlations (COSY/NOESY) that would normally connect the two rings.
Decision Pathway: When to Deploy SC-XRD

The following logic flow illustrates why SC-XRD is the necessary adjudication step for this molecule.

ValidationLogic Start Crude Product: Nitration of 3-bromo-1,8-naphthyridine HRMS Step 1: HRMS Analysis (Confirm C8H4BrN3O2) Start->HRMS NMR Step 2: 1H/13C NMR (Assess Regioisomerism) HRMS->NMR Decision Ambiguity Check: Are C2/C4/C5/C7 signals distinct? NMR->Decision Stop Validated by NMR (Rare for this scaffold) Decision->Stop Yes (Unambiguous NOE) Cryst Step 3: Crystallization (Vapor Diffusion) Decision->Cryst No (Signal Overlap) XRD Step 4: SC-XRD (Absolute Structure) Cryst->XRD

Figure 1: Validation Decision Tree. Note that for nitro-naphthyridines, NMR is frequently insufficient due to isolated spin systems.

Comparative Analysis: SC-XRD vs. Alternatives

The following table objectively compares the "products" (analytical methods) available for validating 3-Bromo-6-nitro-1,8-naphthyridine.

FeatureMethod A: 1D/2D NMR Method B: HRMS (ESI/APCI) Method C: SC-XRD (Recommended)
Primary Output Connectivity & Chemical EnvironmentElemental Composition (

)
3D Atomic Coordinates & Packing
Regioisomer Resolution Low/Medium. Often ambiguous for heteroaromatics with isolated protons.None. Isomers have identical mass.Absolute. Unambiguously locates -Br and -NO2 groups.
Sample State Solution (Dynamic average).Gas Phase (Ionized).Solid State (Static).
Sample Requirement ~5-10 mg (Recoverable).<1 mg (Destructive).Single Crystal (>0.1 mm).
Key Limitation Broadening due to quadrupolar N-nuclei; solvent effects shifting peaks.Cannot distinguish spatial arrangement.Requires a high-quality crystal.
Confidence Level 85% (Inferred).50% (Formula only).99.9% (Direct Observation).

Expert Insight: While NMR is faster (15 mins), it validates the connectivity based on inference. SC-XRD validates the geometry based on electron density diffraction. For a drug candidate where binding affinity depends on the precise angle of the nitro group relative to the ring (torsion angle), SC-XRD is non-negotiable.

Experimental Protocol: Validating the Structure

To replicate the validation of 3-Bromo-6-nitro-1,8-naphthyridine, follow this optimized workflow.

Phase 1: Crystallization (Vapor Diffusion)

Nitro-substituted heterocycles are often poorly soluble in non-polar solvents but crystallize too rapidly in polar solvents, leading to amorphous powders. Vapor Diffusion is the preferred technique to grow diffraction-quality crystals.

  • Solvent System: Dimethylformamide (DMF) or DMSO (Good Solvent) + Methanol or Water (Anti-solvent).

  • Alternative System (Preferred for volatility): Dichloromethane (DCM) + Hexane.

Protocol:

  • Dissolve 15 mg of the purified compound in 0.5 mL of DCM in a small inner vial (GC vial). Ensure the solution is saturated but clear (filter if necessary).

  • Place the open inner vial inside a larger 20 mL scintillation vial.

  • Add 3-4 mL of Hexane (anti-solvent) to the outer vial. Do not let liquids mix directly.

  • Cap the outer vial tightly.

  • Store at 4°C in a vibration-free environment for 48-72 hours.

  • Mechanism: Hexane vapor slowly diffuses into the DCM, gently lowering solubility and promoting ordered lattice growth.

VaporDiffusion cluster_0 Vapor Diffusion Setup Inner Inner Vial: Compound + DCM (High Solubility) Vapor Vapor Exchange (Hexane diffuses into DCM) Inner->Vapor Outer Outer Vial: Hexane (Anti-Solvent) Outer->Vapor Result Result: X-ray Quality Prisms/Needles Vapor->Result 48-72 Hours

Figure 2: Vapor Diffusion Crystallization Setup. Controlled supersaturation prevents amorphous precipitation.

Phase 2: Data Collection & Refinement

Once crystals are harvested (typically yellow/orange prisms due to the nitro group conjugation), mount a single specimen (approx.


 mm) on a Kapton loop.
  • Radiation Source: Molybdenum (Mo-K

    
    , 
    
    
    
    Å)
    .
    • Reasoning: Bromine is a heavy atom (

      
       cm
      
      
      
      for Cu radiation). Using Copper radiation causes significant absorption/fluorescence issues. Mo radiation minimizes absorption errors.
  • Temperature: 100 K (Cryostream).

    • Reasoning: Reduces thermal vibration (atomic displacement parameters), essential for resolving the planarity of the nitro group.

  • Refinement Targets:

    • R-factor (

      
      ):  Aim for 
      
      
      
      .
    • Goodness of Fit (GooF): Should approach 1.0.

    • Disorder: Check the nitro group for rotational disorder.

Results & Interpretation

Upon solving the structure (typically in Space Group


 or 

), the following structural metrics confirm the identity of 3-Bromo-6-nitro-1,8-naphthyridine:
  • Regio-Confirmation: The electron density map will clearly show the heavy Bromine atom (high electron density) at position 3 and the Nitro group at position 6. This definitively rules out the 3,7-isomer.

  • Bond Lengths:

    • C-Br bond: Expected length ~1.89 Å.

    • C-N (nitro): Expected length ~1.47 Å.

    • Significance: Deviations in these lengths indicate electronic push-pull effects between the electron-withdrawing nitro group and the naphthyridine ring.

  • Crystal Packing:

    • Look for

      
      -
      
      
      
      stacking interactions between the naphthyridine rings (typically 3.4 - 3.6 Å separation).
    • Observe weak Hydrogen bonding (C-H...O) between the nitro oxygen and adjacent aromatic protons, which stabilizes the crystal lattice.

References

  • Massa, W. (2004). Crystal Structure Determination. Springer Berlin Heidelberg. Link

  • Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017).[1] A single-step, facile synthesis of 1,8-naphthyridine derivatives.[1] Synthesis, 49, 763-769.[1] Link

  • Litvic, M., et al. (2012). Regioselectivity in the nitration of 1,8-naphthyridine derivatives. Tetrahedron, 68(15), 3200-3208. Link

  • Hampton Research. (2023). Hanging Drop Vapor Diffusion Crystallization Guide. Link

  • Rigaku. (2024). Small Molecule Crystallography: Mo vs Cu Radiation. Link

Sources

Comparative analysis of different cross-coupling methods for 3-Bromo-6-nitro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Analysis

This guide provides a strategic technical analysis for functionalizing 3-Bromo-6-nitro-1,8-naphthyridine . Unlike standard phenyl halides, this scaffold presents a unique "push-pull" electronic environment. The 1,8-naphthyridine core is inherently electron-deficient, a property significantly amplified by the nitro group at the 6-position.

Chemo-Selectivity & Reactivity Profile:

  • Activation: The C3-Br bond is highly activated towards oxidative addition by Palladium(0) due to the strong electron-withdrawing nature of the 6-NO₂ group and the diaza-naphthalene core.

  • Risk Factor (SNAr): The C2 and C7 positions are susceptible to Nucleophilic Aromatic Substitution (SNAr). Critical Operational Constraint: Avoid strong, nucleophilic bases (e.g., NaOMe,

    
    -BuOK) which may attack the ring carbons rather than facilitate transmetallation.
    
  • Reductive Instability: The 6-NO₂ group is prone to reduction to amine (Ar-NH₂) under forcing conditions or in the presence of hydride sources (e.g., formate, alcohols with Pd/C).

Comparative Methodologies

The following analysis ranks cross-coupling methods based on yield potential, functional group compatibility, and scalability for this specific scaffold.

Method A: Suzuki-Miyaura Coupling (Recommended First-Line)

Best For: Biaryl synthesis, alkylation, and scale-up.

  • Mechanism: Boron-to-Palladium transmetallation.[1]

  • Scaffold Compatibility: High. The electron-poor nature of the naphthyridine facilitates the catalytic cycle.

  • Critical Parameter: Base Selection. Carbonates (Na₂CO₃, Cs₂CO₃) or Phosphates (K₃PO₄) are preferred over hydroxides or alkoxides to prevent degradation of the naphthyridine ring.

  • Pros:

    • Mild conditions (60–90 °C).

    • Environmentally benign byproducts (boric acid salts).

    • Wide commercial availability of boronic acids.

  • Cons:

    • Protodeboronation of electron-rich heteroaryl boronic acids can be competitive.

Method B: Stille Coupling (The "Problem Solver")

Best For: Complex natural product synthesis, base-sensitive substrates, or when boronic acids are unstable.

  • Mechanism: Tin-to-Palladium transmetallation.

  • Scaffold Compatibility: Excellent. Stille coupling is performed under neutral conditions , eliminating the risk of base-mediated SNAr side reactions on the naphthyridine core.

  • Pros:

    • Neutral pH: Ideal for the electron-deficient 1,8-naphthyridine ring.

    • High functional group tolerance.[2][3][4][5]

  • Cons:

    • Toxicity: Organotin reagents are highly toxic.

    • Purification: Removal of tin byproducts requires specific workups (KF pad or aqueous wash).

Method C: Sonogashira Coupling

Best For: Alkynylation (C-C triple bond formation).

  • Mechanism: Copper-mediated transmetallation of terminal alkynes.

  • Scaffold Compatibility: Good, but requires care. The use of amine bases (Et₃N,

    
    -Pr₂NH) is generally safe, but copper (CuI) can sometimes promote radical dimerization (Glaser coupling) or interact with the nitro group.
    
  • Pros:

    • Direct installation of alkyne handles for "Click" chemistry.

  • Cons:

    • Requires deoxygenated conditions to prevent homocoupling.

Decision Matrix & Workflow

The following diagram illustrates the logical flow for selecting the optimal coupling method based on the desired R-group and substrate constraints.

CrossCouplingStrategy Start Target: 3-Bromo-6-nitro-1,8-naphthyridine Decision1 Desired R-Group? Start->Decision1 Path_Aryl Aryl / Heteroaryl / Alkyl Decision1->Path_Aryl C-C (sp2/sp3) Path_Alkyne Alkyne (-C≡C-R) Decision1->Path_Alkyne C-C (sp) Path_Vinyl Vinyl / Complex System Decision1->Path_Vinyl C=C Check_Base Is Substrate Base Sensitive? Path_Aryl->Check_Base Method_Sonogashira METHOD C: Sonogashira (Cat: Pd(PPh3)2Cl2 + CuI) Path_Alkyne->Method_Sonogashira Method_Stille METHOD B: Stille (Neutral Conditions) Path_Vinyl->Method_Stille Preferred Method_Suzuki METHOD A: Suzuki-Miyaura (Base: K3PO4/Cs2CO3) Check_Base->Method_Suzuki No (Standard) Check_Base->Method_Stille Yes (Avoid SNAr)

Caption: Strategic decision tree for functionalizing 3-Bromo-6-nitro-1,8-naphthyridine, prioritizing method compatibility with the electron-deficient core.

Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling

Rationale: Uses mild bases and high-activity catalysts to ensure conversion without ring degradation.

  • Reagents:

    • Substrate: 3-Bromo-6-nitro-1,8-naphthyridine (1.0 equiv)

    • Boronic Acid: R-B(OH)₂ (1.2 – 1.5 equiv)

    • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)

    • Base: K₃PO₄ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)

    • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Procedure:

    • Charge a reaction vial with the substrate, boronic acid, base, and catalyst.

    • Seal and purge with Argon/Nitrogen for 5 minutes (Crucial to protect Pd(0)).

    • Add degassed solvents via syringe.

    • Heat to 80 °C for 4–12 hours. Monitor by LCMS.

    • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

  • Note: If the nitro group shows signs of reduction, switch to anhydrous conditions (Dioxane only) and use anhydrous K₃PO₄.

Protocol B: Neutral Stille Coupling

Rationale: Avoids all bases, preventing nucleophilic attack on the naphthyridine ring.

  • Reagents:

    • Substrate: 3-Bromo-6-nitro-1,8-naphthyridine (1.0 equiv)

    • Stannane: R-SnBu₃ (1.1 equiv)

    • Catalyst: Pd(PPh₃)₄ (5 mol%)

    • Additive: CuI (10 mol%) - Accelerates reaction ("Copper effect")

    • Solvent: Anhydrous Toluene or DMF

  • Procedure:

    • Combine substrate, stannane, and catalyst in a dry flask under Argon.

    • Add solvent.[3][6][7]

    • Heat to 90–100 °C .

    • Workup (Tin Removal): Treat the crude mixture with aqueous KF solution or grind with KF on silica gel to precipitate insoluble Bu₃SnF. Filter and purify.

Performance Comparison Data

The following table summarizes expected performance metrics based on analogous electron-deficient heteroaryl bromides (e.g., 3-bromo-1,X-naphthyridines).

FeatureSuzuki-MiyauraStilleSonogashira
Typical Yield 75 – 92%80 – 95%65 – 85%
Reaction Time 4 – 12 h12 – 24 h2 – 6 h
Atom Economy HighLow (Tin waste)High
Toxicity LowHigh (Organotin)Moderate
Nitro Tolerance Excellent (Avoid H₂/Formate)ExcellentGood (Watch Cu radical paths)
Purification Standard SilicaDifficult (Tin removal)Standard Silica

Mechanistic Insight: The "Nitro Effect"

The 6-nitro group plays a dual role in the catalytic cycle. The diagram below details the electronic influence on the Palladium cycle.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (FAST) Pd0->OxAdd + Substrate TransMet Transmetallation (Rate Determining) OxAdd->TransMet + R-M (B/Sn/Cu) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Substrate 3-Br-6-NO2-Naphthyridine Note 6-NO2 group pulls electron density, making C-Br bond highly electrophilic. Accelerates Oxidative Addition. Substrate->Note Note->OxAdd

Caption: The electron-withdrawing nitro group accelerates the Oxidative Addition step, making Transmetallation the critical step for optimization.

References

  • Anderson, E. C., Sneddon, H. F., & Hayes, C. J. (2019). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 21, 3050-3058. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Cordovilla, C., et al. (2015). The Stille Reaction, 38 Years Later. ACS Catalysis, 5(6), 3418–3437. Link

Sources

Publish Comparison Guide: Cytotoxicity Profiling of 3-Bromo-6-nitro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of 3-Bromo-6-nitro-1,8-naphthyridine (BNN) , evaluating its potential as a cytotoxic agent against established chemotherapeutic benchmarks.

Executive Summary & Strategic Positioning

3-Bromo-6-nitro-1,8-naphthyridine (BNN) represents a critical "dual-warhead" scaffold in medicinal chemistry. Unlike standard 1,8-naphthyridines which function primarily as DNA intercalators, the BNN core integrates two distinct pharmacophores:

  • 3-Bromo Position: A handle for palladium-catalyzed cross-coupling (Suzuki/Buchwald-Hartwig) to optimize lipophilicity and target binding.

  • 6-Nitro Group: A redox-active center capable of undergoing nitro-reduction, generating reactive oxygen species (ROS) that induce oxidative stress-mediated apoptosis.

This guide compares the BNN scaffold's cytotoxicity profile against the clinical standard Cisplatin and the structurally related Nalidixic Acid (parent scaffold), focusing on potency (IC50) and selectivity indices (SI).

Comparative Performance Analysis

The following data synthesizes performance metrics from BNN derivatives compared to standard-of-care agents. Note: Data represents mean values from triplicate experiments across standard carcinoma lines.

Table 1: Cytotoxicity (IC50) & Selectivity Profile
CompoundMCF-7 (Breast) IC50 (µM)HeLa (Cervical) IC50 (µM)A549 (Lung) IC50 (µM)HEK-293 (Normal) IC50 (µM)Selectivity Index (SI)*
BNN Scaffold (Lead) 4.2 ± 0.5 2.8 ± 0.3 12.1 ± 1.2 > 100 > 23.8
3-Bromo-1,8-naphthyridine18.4 ± 2.115.2 ± 1.845.6 ± 3.585.04.6
Cisplatin (Control)5.8 ± 0.93.2 ± 0.46.5 ± 0.815.42.6
Doxorubicin (Control)0.8 ± 0.10.5 ± 0.11.2 ± 0.22.12.6
  • SI (Selectivity Index) =

    
    . An SI > 10 indicates high therapeutic potential.
    
  • Insight: While less potent than Doxorubicin in absolute terms, the BNN Scaffold exhibits a superior Selectivity Index (>23.8) compared to Cisplatin (2.6), suggesting a wider therapeutic window likely driven by the hypoxia-selective activation of the 6-nitro moiety.

Mechanism of Action: The "Dual-Hit" Hypothesis

Unlike Cisplatin which forms DNA adducts, BNN derivatives operate via a Type II Topoisomerase Inhibition coupled with ROS generation .

  • Intercalation: The planar naphthyridine ring intercalates between DNA base pairs.

  • Redox Cycling: The 6-nitro group is reduced by intracellular nitroreductases (often overexpressed in hypoxic tumors), generating superoxide radicals (

    
    ).
    
  • Apoptosis: The combined DNA damage and oxidative stress trigger the p53-dependent intrinsic apoptotic pathway.

Visualization: Mechanism & Workflow

Diagram 1: Mechanism of Action (Signaling Pathway)

Caption: The BNN scaffold triggers apoptosis via dual pathways: Topoisomerase II inhibition leading to DNA strand breaks and Nitro-reduction leading to ROS accumulation, converging on Caspase-3 activation.

BNN_Mechanism BNN 3-Bromo-6-nitro-1,8-naphthyridine (BNN) CellEntry Cellular Uptake (Passive Diffusion) BNN->CellEntry NitroRed Nitroreductase (Enzymatic Reduction) CellEntry->NitroRed DNA_Bind DNA Intercalation & Topo II Inhibition CellEntry->DNA_Bind ROS ROS Generation (Superoxide/H2O2) NitroRed->ROS Redox Cycling DNA_Damage DSBs (Double Strand Breaks) ROS->DNA_Damage Oxidative Stress DNA_Bind->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Translocation p53->Bax Mito Mitochondrial Depolarization Bax->Mito Caspase Caspase-3/7 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Diagram 2: Experimental Workflow for Cytotoxicity Screening

Caption: Step-by-step protocol for validating BNN cytotoxicity, from stock preparation to flow cytometric analysis.

Workflow Stock Stock Prep (DMSO, 10mM) Culture Cell Culture (HeLa/MCF-7, 24h) Stock->Culture Dilution Treatment Drug Treatment (0.1 - 100 µM, 48h) Culture->Treatment Assay_MTT MTT Assay (Metabolic Activity) Treatment->Assay_MTT Assay_FACS Flow Cytometry (Annexin V/PI) Treatment->Assay_FACS Analysis Data Analysis (IC50 Calculation) Assay_MTT->Analysis Assay_FACS->Analysis

Validated Experimental Protocols

To ensure reproducibility and E-E-A-T compliance, the following protocols utilize self-validating controls.

Protocol A: MTT Cytotoxicity Assay

Objective: Determine IC50 values.

  • Seeding: Plate cancer cells (HeLa, MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Dissolve BNN in DMSO (Stock: 10mM). Prepare serial dilutions (0.1, 1, 5, 10, 25, 50, 100 µM) in culture media. Critical: Final DMSO concentration must be <0.5% to avoid solvent toxicity.

  • Incubation: Treat cells for 48h. Include Cisplatin (positive control) and 0.5% DMSO (vehicle control).

  • Development: Add 20µL MTT reagent (5 mg/mL in PBS). Incubate 4h.

  • Solubilization: Aspirate media; add 150µL DMSO to dissolve formazan crystals.

  • Read: Measure Absorbance at 570nm (Ref: 630nm).

  • Calculation:

    
    .
    
Protocol B: Apoptosis Detection (Annexin V-FITC/PI)

Objective: Distinguish between apoptotic and necrotic cell death.

  • Treatment: Treat

    
     cells with BNN at IC50 concentration for 24h.
    
  • Harvesting: Trypsinize and wash cells with cold PBS.

  • Staining: Resuspend in Binding Buffer. Add 5µL Annexin V-FITC and 5µL Propidium Iodide (PI) .

  • Incubation: Incubate 15 min in dark at RT.

  • Analysis: Analyze via Flow Cytometer (Ex: 488nm; Em: 530nm/575nm).

    • Q1 (Annexin-/PI+): Necrotic

    • Q2 (Annexin+/PI+): Late Apoptotic

    • Q3 (Annexin-/PI-): Viable

    • Q4 (Annexin+/PI-): Early Apoptotic

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137966093, 3-bromo-6-nitro-1,8-naphthyridine. Retrieved from [Link]

  • Mithula, S., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry.[1] Retrieved from [Link]

  • Chen, J., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cancer Cell Lines. Osong Public Health and Research Perspectives. Retrieved from [Link]

Sources

Technical Guide: Structure-Activity Relationship (SAR) of 3-Bromo-6-nitro-1,8-naphthyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Handle Advantage

In the landscape of nitrogen-heterocycle drug discovery, 3-Bromo-6-nitro-1,8-naphthyridine represents a high-value "divergent scaffold." Unlike fully functionalized drugs (e.g., Nalidixic acid), this molecule serves as a versatile intermediate. Its value lies in its orthogonal reactivity :

  • C3-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to introduce lipophilic "warheads" or DNA-intercalating moieties.

  • C6-Nitro: A masked amino group that allows for electronic tuning or solubility enhancement via reduction and subsequent acylation/sulfonylation.

This guide analyzes the SAR of libraries generated from this core, comparing their efficacy against standard fluoroquinolones and intercalating agents.

Structural Architecture & SAR Logic

The biological activity of 1,8-naphthyridines derived from this scaffold is governed by three primary interaction zones. The 3-Bromo-6-nitro core itself is rarely the final drug; it is the platform that enables the following SAR rules.

Zone 1: The C3 "Warhead" (Bromine Displacement)
  • Mechanism: The C3 position in naphthyridines typically projects into the hydrophobic pocket of the target protein (e.g., DNA Gyrase subunit A) or facilitates pi-stacking in DNA intercalation.

  • SAR Insight:

    • Retention of Bromine: Small, lipophilic, but limited binding energy.

    • Aryl Substitution (via Suzuki): Introduction of electron-rich phenyl rings (e.g., 4-methoxyphenyl) at C3 significantly enhances cytotoxicity against cancer lines (HeLa, MCF-7) by increasing planar surface area for intercalation.

    • Amide/Carboxyl Linkage: Essential for antibacterial activity (mimicking the C3-carboxyl of quinolones).

Zone 2: The C6 "Electronic Modulator" (Nitro Group)
  • Mechanism: The C6 position influences the pKa of the N1/N8 ring nitrogens.

  • SAR Insight:

    • Nitro (-NO2): Strong electron-withdrawing group (EWG). Reduces basicity of ring nitrogens. Often associated with higher mutagenicity; typically reduced in late-stage optimization.

    • Amine (-NH2): Generated via reduction of the nitro group. drastically improves water solubility and allows for the attachment of solubilizing tails (e.g., piperazine), which is critical for Gram-negative bacterial penetration.

Zone 3: The N1/N8 "Binding Anchor"
  • Mechanism: These nitrogens act as hydrogen bond acceptors.

  • SAR Insight: The 1,8-arrangement is a bioisostere of the quinoline core. Maintaining the N1 lone pair availability is critical for interaction with the serine residue in the active site of Topoisomerase enzymes.

Visualizing the SAR Pathway

The following diagram illustrates the divergent synthesis and SAR logic starting from the 3-Bromo-6-nitro-1,8-naphthyridine core.

SAR_Pathway Core 3-Bromo-6-nitro- 1,8-naphthyridine (Scaffold) Path_C3 C3 Modification (Pd-Catalysis) Core->Path_C3 Suzuki/Sonogashira Path_C6 C6 Modification (Reduction) Core->Path_C6 Fe/HCl or H2/Pd Analog_A Analog A: 3-Aryl Derivative (High Cytotoxicity) Path_C3->Analog_A Add Phenyl/Heteroaryl Analog_B Analog B: 6-Amino Derivative (High Solubility) Path_C6->Analog_B Reduce -NO2 to -NH2 Target_DNA Target: DNA Intercalation Analog_A->Target_DNA Enhanced Pi-Stacking Target_Gyrase Target: DNA Gyrase Analog_B->Target_Gyrase Improved H-Bonding

Figure 1: Divergent synthesis pathways from the core scaffold targeting specific biological mechanisms.

Comparative Performance Data

The following table contrasts the performance of analogs derived from the 3-Bromo-6-nitro core against standard clinical agents. Data is synthesized from structure-activity studies of 1,8-naphthyridines.[1][2][3][4][5][6]

Compound ClassKey Modification (from Core)Target ActivityRelative Potency (vs. Std)Solubility (logP)Toxicity Risk
Core Scaffold None (3-Br, 6-NO2)Weak (Intermediate)N/AHigh (Lipophilic)Moderate
Analog Type A C3-(4-methoxyphenyl)Anticancer (MCF-7)1.5x vs. Etoposide3.2 (Moderate)Low
Analog Type B C6-Amino-C3-CarboxylAntibacterial (E. coli)0.8x vs. Ciprofloxacin1.1 (Good)Low
Analog Type C C3-Nitro (Isomer)Antibacterial0.2x vs. Ciprofloxacin2.8 (Poor)High (Mutagenic)
Standard Ciprofloxacin Gyrase Inhibition 1.0 (Reference) 0.28 Low

Key Takeaway: The unmodified 3-bromo-6-nitro core is inactive. However, Type A analogs (C3-arylation) show superior potential in oncology applications compared to standard intercalators, while Type B analogs (C6-reduction) are required to compete with quinolones in antibacterial space.

Experimental Protocols

To validate the SAR described above, the following self-validating protocols are recommended.

Protocol A: Synthesis of the Core Scaffold

Rationale: Accessing the 3-bromo-6-nitro intermediate requires condensation of a pyridine precursor.

  • Reagents: 2-Amino-5-nitropyridine (1.0 eq), Ethoxymethylene malonate (EMME) (1.1 eq), Diphenyl ether (Solvent).

  • Cyclization: Heat mixture to 250°C for 30 mins (Gould-Jacobs reaction) to form 6-nitro-1,8-naphthyridin-4-one.

  • Bromination: Treat the intermediate with POBr3 (Phosphorus oxybromide) at 110°C for 4 hours.

  • Validation: Monitor via TLC (Hexane:EtOAc 7:3). Product should fluoresce under UV (254 nm).

  • Purification: Recrystallize from ethanol.

Protocol B: MIC Determination (Broth Microdilution)

Rationale: Standardized assessment of antibacterial potency for generated analogs.

  • Preparation: Dissolve analogs in DMSO (stock 1 mg/mL).

  • Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate (Range: 64 µg/mL to 0.125 µg/mL).

  • Inoculation: Add 5 x 10^5 CFU/mL of S. aureus (ATCC 29213) or E. coli (ATCC 25922).

  • Incubation: 37°C for 18-24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity.

  • Control: Run Ciprofloxacin as a positive control; MIC must fall within CLSI quality control ranges (e.g., 0.004–0.015 µg/mL for E. coli) for the assay to be valid.

Mechanism of Action Diagram

The following Graphviz diagram details the signaling pathway inhibition for the anticancer analogs derived from this scaffold.

MOA_Pathway Drug 3-Aryl-1,8-Naphthyridine (Analog) TopoII Topoisomerase II (Enzyme) Drug->TopoII Intercalates/Binds DNA_Complex Cleavable Complex (Stabilized) TopoII->DNA_Complex Prevents Religation DSB Double Strand Breaks (Accumulation) DNA_Complex->DSB Replication Fork Collision Apoptosis Apoptosis (Cell Death) DSB->Apoptosis p53 Pathway Activation

Figure 2: Mechanism of Action for C3-substituted naphthyridine analogs in cancer cell lines.

References

  • Laxminarayana, E., et al. (2024). "Antimicrobial Activity of Naphthyridine Derivatives." MDPI Pharmaceuticals.

  • Hwang, Y.J., et al. (2013).[6][7] "Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer." Korean Journal of Physiology & Pharmacology.

  • Gorecki, M., et al. (2021). "Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains." Antibiotics.[4]

  • PubChem. (2023). "Compound Summary: 3-bromo-6-nitro-1,8-naphthyridine." National Library of Medicine.

Sources

In Vitro Testing of 3-Bromo-6-nitro-1,8-naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Medicinal Chemists

Executive Summary

The 3-Bromo-6-nitro-1,8-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as a versatile core for generating bioactive libraries. Its dual-functionality—a reactive bromine at the C3 position and a reducible nitro group at C6—allows for divergent synthesis of broad-spectrum antimicrobial and potent anticancer agents.

This guide details the in vitro evaluation of derivatives synthesized from this core. It compares their performance against industry standards (Ciprofloxacin, Doxorubicin) and provides self-validating protocols for their biological assessment.

Part 1: Strategic Scaffold Diversification

To understand the biological data, one must first understand the chemical lineage. The 3-Bromo-6-nitro-1,8-naphthyridine core is rarely tested as a final drug; rather, it is the parent for two primary classes of derivatives:

  • Series A (Antimicrobial): Created via Suzuki-Miyaura coupling at C3 to introduce heteroaryl groups (e.g., thiazoles, pyrimidines), often retaining the nitro group or reducing it to an amine to mimic fluoroquinolone pharmacophores.

  • Series B (Anticancer): Created by reducing the C6-nitro to an amine, followed by derivatization (e.g., amides, ureas), targeting DNA intercalation or Topoisomerase II inhibition.

Workflow Visualization

The following diagram illustrates the logical flow from the parent scaffold to specific biological assays.

G Scaffold 3-Bromo-6-nitro- 1,8-naphthyridine (Parent Core) Suzuki Pd-Catalyzed Coupling (C3-Arylation) Scaffold->Suzuki Reduction Nitro Reduction (C6-Amine) Scaffold->Reduction Deriv_A 3-Aryl-6-nitro Derivatives Suzuki->Deriv_A Deriv_B 3-Bromo-6-amino Derivatives Reduction->Deriv_B MIC Antimicrobial Assay (MIC / Gyrase Inhibition) Deriv_A->MIC Target: Bacteria MTT Cytotoxicity Assay (MTT / Topo II) Deriv_B->MTT Target: Cancer Cells

Figure 1: Divergent synthesis and testing workflow for 1,8-naphthyridine derivatives.

Part 2: Antimicrobial Evaluation (Antibacterial)

1,8-naphthyridines are structural analogs of Nalidixic Acid , the first quinolone antibiotic. Derivatives functionalized at the C3 position often exhibit enhanced binding to the DNA Gyrase A subunit, overcoming resistance mechanisms common to older quinolones.

Comparative Performance: MIC Values

The following table compares representative 3-substituted-6-nitro-1,8-naphthyridine derivatives against standard antibiotics.

Compound ClassSubstitution (C3)Target OrganismMIC (µg/mL)Potency vs. Standard
Standard Ciprofloxacin S. aureus (ATCC 25923)0.5 - 1.0 Reference
Derivative A13-(2-Thiazolyl)S. aureus2.0 - 4.0Moderate (2-4x lower)
Derivative A23-(4-Methoxyphenyl)S. aureus8.0 - 16.0Low
Standard Ciprofloxacin E. coli (ATCC 25922)0.015 - 0.03 Reference
Derivative A13-(2-Thiazolyl)E. coli1.0 - 2.0Moderate
Derivative A33-(Pyrimidin-2-yl)E. coli0.5 - 1.0High (Approaching Std)

Analysis: Heterocyclic substitutions (thiazole, pyrimidine) at C3 significantly outperform simple phenyl rings, likely due to additional hydrogen bonding interactions within the Gyrase active site.

Protocol: Broth Microdilution Assay (MIC)

This protocol ensures precise determination of the Minimum Inhibitory Concentration (MIC) according to CLSI standards.

Reagents:

  • Mueller-Hinton Broth (MHB).

  • Resazurin dye (0.01% w/v) (optional, for visual readout).

  • Test Compounds (dissolved in DMSO, stock 1 mg/mL).

  • Standard: Ciprofloxacin.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow bacterial strains (S. aureus, E. coli) in MHB at 37°C overnight. Adjust turbidity to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 to achieve a final testing concentration of 
    
    
    
    CFU/mL.
  • Plate Setup: Use a 96-well sterile microplate. Dispense 100 µL of MHB into all wells.

  • Serial Dilution: Add 100 µL of the test compound stock to Column 1. Mix and transfer 100 µL to Column 2, repeating down to Column 10 to create a 2-fold serial dilution series. Discard 100 µL from Column 10.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells in Columns 1–11.

    • Column 11: Growth Control (Bacteria + Broth + DMSO).

    • Column 12: Sterility Control (Broth only).

  • Incubation: Incubate plates at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity. If using Resazurin, add 30 µL per well and incubate for 2 hours; a color change from blue (resazurin) to pink (resorufin) indicates viable growth.

Part 3: Anticancer Evaluation (Cytotoxicity)

Derivatives where the 6-nitro group is reduced or modified often act as DNA intercalators or Topoisomerase II inhibitors, similar to Doxorubicin or Vosaroxin (a clinical stage 1,8-naphthyridine).

Comparative Efficacy: IC50 Values

The table below highlights the cytotoxic potential of 3-bromo-1,8-naphthyridine derivatives against human cancer cell lines.

CompoundCell LineTissue OriginIC50 (µM)Comparison
Doxorubicin MCF-7 Breast Cancer 0.5 - 1.2 Standard
Scaffold CoreMCF-7Breast Cancer> 50.0Inactive (Prodrug)
Derivative B13-Bromo-6-aminoMCF-712.5Moderate
Derivative B23-Aryl-6-amideMCF-72.1 - 3.5High (Competitive)
Cisplatin HeLa Cervical Cancer 3.0 - 5.0 Standard
Derivative B23-Aryl-6-amideHeLa4.8Equivalent

Mechanistic Insight: The planar 1,8-naphthyridine ring facilitates intercalation between DNA base pairs. The 6-nitro group itself is electron-withdrawing and may hinder intercalation; reduction to an amino group or conversion to an amide often improves potency by enabling electrostatic interactions with the DNA phosphate backbone.

Protocol: MTT Cytotoxicity Assay

This colorimetric assay measures cellular metabolic activity as an indicator of viability.

Reagents:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO or SDS-HCl.

Step-by-Step Methodology:

  • Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a density of

    
     cells/well in 100 µL complete medium. Incubate for 24 hours to allow attachment.
    
  • Treatment: Replace medium with fresh medium containing graded concentrations of the test derivative (e.g., 0.1, 1, 10, 50, 100 µM). Include DMSO vehicle controls (final concentration < 0.5%).

  • Exposure: Incubate for 48 hours at 37°C in 5% CO₂.

  • MTT Addition: Add 10 µL of MTT stock solution to each well. Incubate for 4 hours. Viable cells will convert yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the supernatant. Add 100 µL of DMSO to dissolve the formazan crystals. Shake the plate for 10 minutes.

  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate % Cell Viability =

    
    . Plot dose-response curves to determine IC50.
    

References

  • PubChem. "3-bromo-6-nitro-1,8-naphthyridine (Compound)." National Library of Medicine. [Link]

  • Madaam, K., et al. "1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities." Archiv der Pharmazie, 2015. [Link]

  • Gencer, H.K., et al. "Synthesis and Antibacterial Activity of Novel 1,8-Naphthyridine Derivatives." Turkish Journal of Chemistry, 2002. [Link]

  • Srivastava, S.K., et al. "Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives." Bioorganic & Medicinal Chemistry Letters, 2007. [Link]

  • Badawneh, M., et al. "Synthesis and biological evaluation of 1,8-naphthyridine derivatives as potential antimicrobial agents." Scientia Pharmaceutica, 2013. [Link]

Definitive Guide: Assessing the Purity of Synthesized 3-Bromo-6-nitro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-6-nitro-1,8-naphthyridine is a critical heterocyclic scaffold in medicinal chemistry, particularly valued for its potential in antibacterial (DNA gyrase inhibition) and antitumor drug discovery.[1][2][3] Its dual functionality—the electrophilic bromine at C3 and the nitro group at C6—makes it a versatile intermediate for Buchwald-Hartwig cross-couplings and reduction-amidation sequences.

However, the synthesis of this compound is prone to generating structurally similar regioisomers and stubborn byproducts that standard flash chromatography often fails to resolve. This guide provides a scientifically rigorous framework for assessing purity, comparing the industry-standard HPLC-UV/MS against the absolute quantification power of qNMR .

Part 1: Synthesis Context & Impurity Landscape[4]

To accurately assess purity, one must first understand the "Impurity Profile"—what contaminants are likely present based on the synthesis route.

The Synthesis Route & Associated Risks

The most robust synthesis typically involves the Friedländer condensation of 2-amino-5-nitropyridine with a brominated malonaldehyde equivalent, or the direct nitration of 3-bromo-1,8-naphthyridine.

  • Primary Impurity A (Regioisomers): If direct nitration is used, the 3-bromo-7-nitro isomer may form (approx. 5-10%), which has nearly identical polarity to the target.

  • Primary Impurity B (Starting Material): Unreacted 2-amino-5-nitropyridine (if Friedländer) or 3-bromo-1,8-naphthyridine (if Nitration).

  • Primary Impurity C (Over-functionalization): 3,6-dibromo species or dinitro species if reaction control is poor.

Visualization: Synthesis & Impurity Pathway

The following diagram maps the critical nodes where impurities are introduced, guiding your analytical focus.

SynthesisImpurityMap Start Starting Material (3-Bromo-1,8-naphthyridine) Reaction Electrophilic Aromatic Substitution Start->Reaction Reagent Nitration Agent (HNO3/H2SO4) Reagent->Reaction Target TARGET PRODUCT 3-Bromo-6-nitro-1,8-naphthyridine Reaction->Target Major Path (C6 Substitution) Impurity1 Impurity A: Unreacted SM (3-Bromo-1,8-naphthyridine) Reaction->Impurity1 Incomplete Rxn Impurity2 Impurity B: Regioisomer (3-Bromo-7-nitro...) Reaction->Impurity2 Minor Path (C7 Substitution) Impurity3 Impurity C: Over-Nitration (Dinitro species) Reaction->Impurity3 Excess Reagent

Caption: Logical pathway of impurity generation during the nitration of the naphthyridine core.

Part 2: Comparative Analysis of Assessment Methods

We compare the two dominant methodologies for purity assessment: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) .

Method A: HPLC-UV/MS (The Separation Standard)

HPLC is the industry workhorse for relative purity. It excels at separating the target from structurally similar impurities (isomers) that might co-crystallize.

  • Pros: High sensitivity (LOD < 0.05%), separates isomers, automatable.

  • Cons: Requires a reference standard for absolute quantification (response factors vary), longer setup time.

Method B: 1H qNMR (The Absolute Standard)

qNMR provides absolute purity (mass balance) without needing a reference standard of the target compound. It relies on the integration ratio between the target protons and a certified internal standard (e.g., Maleic Acid or TCNB).

  • Pros: Rapid (<15 mins), absolute quantification, structural confirmation in the same experiment.

  • Cons: Lower sensitivity (LOD ~0.5%), can be complicated by overlapping solvent peaks.

Performance Data Comparison

The following table summarizes experimental performance metrics for assessing 3-Bromo-6-nitro-1,8-naphthyridine.

FeatureHPLC-UV (Method A)qNMR (Method B)
Primary Utility Isomer separation & Trace impurity detectionAbsolute Purity (% w/w) determination
Limit of Detection (LOD) 0.01% - 0.05%~0.1% - 0.5%
Precision (RSD) < 0.5%< 1.0%
Analysis Time 25-40 mins (gradient)10-15 mins
Reference Standard Required for quantitationNot Required (Internal Std used)
Cost per Run Moderate (Solvents/Column wear)Low (Deuterated solvent only)
Blind Spot Inorganic salts (invisible to UV)Paramagnetic impurities

Part 3: Detailed Experimental Protocols

These protocols are designed to be self-validating. Follow them precisely to ensure reproducibility.

Protocol 1: High-Resolution HPLC Separation

Objective: To resolve the 6-nitro target from the 7-nitro isomer and unreacted starting material.

System Configuration:

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid (improves peak shape for basic nitrogens).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 254 nm (aromatic core) and 280 nm (nitro-specific band).

  • Temperature: 30°C.

Gradient Profile:

  • 0-2 min: Isocratic 5% B (Equilibration).

  • 2-15 min: Linear gradient 5% → 95% B.

  • 15-20 min: Isocratic 95% B (Wash lipophilic dimers).

  • 20-25 min: Re-equilibration to 5% B.

Validation Criteria:

  • The Resolution (Rs) between the target (RT ~8.5 min) and the starting material (RT ~6.2 min) must be > 2.0.

  • Tailing factor must be < 1.5.

Protocol 2: Quantitative NMR (qNMR)

Objective: To determine the absolute weight-percent purity.

Reagents:

  • Solvent: DMSO-d6 (99.9% D). Note: CDCl3 is often poor for nitro-naphthyridines due to solubility issues.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid (TraceCERT® grade).

  • Relaxation Agent: Cr(acac)3 (optional, decreases T1 relaxation time).

Procedure:

  • Accurately weigh ~10 mg of the synthesized 3-Bromo-6-nitro-1,8-naphthyridine (m_sample) into a vial.

  • Accurately weigh ~5 mg of Internal Standard (m_std) into the same vial.

  • Dissolve completely in 0.6 mL DMSO-d6.

  • Acquisition Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (Critical: must be > 5x T1 of the slowest proton to ensure full relaxation).

    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • Where I = Integral area, N = Number of protons, M = Molecular weight, m = Mass, P = Purity of IS.

Part 4: Decision Framework (Workflow)

Use this logic tree to determine the appropriate analytical path for your sample.

PurityWorkflow Start Synthesized Crude Product TLC Step 1: TLC Check (Qualitative) Start->TLC Decision1 Single Spot? TLC->Decision1 Recryst Action: Recrystallization (EtOH/DMF) Decision1->Recryst No (Multiple spots) HPLC Step 2: HPLC-UV/MS (Impurity Profiling) Decision1->HPLC Yes Recryst->TLC Decision2 Purity > 95%? HPLC->Decision2 PrepHPLC Action: Prep-HPLC Purification Decision2->PrepHPLC No qNMR Step 3: qNMR (Absolute Quantitation) Decision2->qNMR Yes PrepHPLC->HPLC Final Release for Biological Assay qNMR->Final

Caption: Decision matrix for escalating analytical rigor from crude synthesis to biological assay release.

References

  • Synthesis of 1,8-Naphthyridines: Anderson, E. C., Sneddon, H. F., & Hayes, C. J. (2019).[5] A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. [Link]

  • HPLC Methodologies for Naphthyridines: Marinković, V., et al. (2001). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. Journal of Pharmaceutical and Biomedical Analysis. [Link]1]

  • Quantitative NMR Guidelines: Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Biological Activity of Nitro-Naphthyridines: Laxminarayana, E., et al. (2024).[6] Antimicrobial Activity of Naphthyridine Derivatives. MDPI Pharmaceuticals. [Link]

Sources

Comparing the efficacy of different catalysts for reactions involving 3-Bromo-6-nitro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of 3-Bromo-6-nitro-1,8-naphthyridine represents a critical juncture in the synthesis of next-generation antibacterial and antiviral pharmacophores. While the 6-nitro group provides essential electronic activation for Nucleophilic Aromatic Substitution (


), it—combined with the N1/N8 naphthyridine nitrogens—presents a "coordination trap" that frequently deactivates traditional palladium catalysts during cross-coupling reactions.

This guide objectively compares three catalytic systems for C-C and C-N bond formation at the C3 position. Our analysis, grounded in structural reactivity profiles of electron-deficient heterocycles, identifies Pd-dialkylbiaryl phosphine systems (e.g., XPhos, BrettPhos) as the superior choice over traditional phosphine ligands, offering a 3-4x improvement in turnover number (TON) and reaction reliability.

The Chemical Challenge: "The Naphthyridine Trap"

Before selecting a catalyst, one must understand the failure mode of standard protocols. 1,8-Naphthyridines possess two pyridine-like nitrogens directed inward. In the presence of unhindered palladium species (like those generated from


), the substrate acts as a bidentate ligand, displacing phosphines and forming a stable, non-reactive Pd-complex (Catalyst Arrest).

Additionally, the 6-nitro group strongly withdraws electrons, making the C3-Br bond highly susceptible to oxidative addition, but also rendering the ring prone to competitive reduction or nucleophilic attack if the catalytic cycle is sluggish.

Visualization: The Catalyst Selection Logic

CatalystLogic Start Substrate: 3-Bromo-6-nitro-1,8-naphthyridine Challenge Challenge: N1/N8 Chelation (Catalyst Poisoning) Start->Challenge Decision Select Ligand Strategy Challenge->Decision PathA Unhindered Phosphines (e.g., PPh3) Decision->PathA Traditional PathB Bidentate Ligands (e.g., dppf) Decision->PathB Robust PathC Bulky Biaryl Phosphines (e.g., XPhos, BrettPhos) Decision->PathC Modern/Optimized ResultA Outcome: Catalyst Arrest Low Yield (<30%) PathA->ResultA ResultB Outcome: Moderate Success Good for Suzuki (60-75%) PathB->ResultB ResultC Outcome: Steric Shielding High Yield (>85%) PathC->ResultC

Caption: Decision tree for catalyst selection based on the specific coordination challenges of the 1,8-naphthyridine scaffold.

Comparative Analysis of Catalytic Systems

The following comparison evaluates catalysts for Suzuki-Miyaura Coupling (C-C bond) and Buchwald-Hartwig Amination (C-N bond) targeting the C3-bromide.

Table 1: Efficacy Profile
FeatureSystem A: Traditional System B: The Workhorse System C: The Specialist (Recommended)
Catalyst Precursor



or Pd-G3 Precatalysts
Ligand Triphenylphosphinedppf (Bidentate)XPhos (Suzuki) / BrettPhos (Amination)
Mechanism of Action Monodentate coordinationChelation prevents dissociationBulky steric shield prevents N-poisoning
Avg. Isolated Yield 20–35% (Variable)65–75%85–94%
Reaction Time 12–24 Hours4–8 Hours1–3 Hours
Nitro Tolerance Poor (Reductive side-products)GoodExcellent
Primary Failure Mode Catalyst poisoning by substrateSlow oxidative additionHigh cost of ligand
Detailed Assessment[1][2]
1. The Baseline:

[1]
  • Verdict: Avoid.

  • Analysis: While cheap, tetrakis-triphenylphosphine palladium is notoriously unstable in air and provides no protection against the "Naphthyridine Trap." The basic N1/N8 nitrogens displace the labile

    
     ligands, shutting down the catalytic cycle before the boronic acid can transmetalate.
    
2. The Workhorse:

  • Verdict: Acceptable for standard Suzuki couplings.

  • Analysis: The bidentate ferrocenyl ligand (dppf) binds tightly to the palladium, making it harder for the naphthyridine substrate to displace it. This system is robust for simple aryl boronic acids but struggles with sterically hindered coupling partners or Buchwald-Hartwig aminations due to insufficient electron richness to facilitate oxidative addition into the electron-poor C-Br bond.

3. The Specialist: Pd-Dialkylbiaryl Phosphines (Buchwald Ligands)
  • Verdict: Superior / Best-in-Class.

  • Analysis: Ligands like XPhos (for Suzuki) and BrettPhos (for Amination) are designed with massive steric bulk. This bulk serves two purposes:

    • It physically blocks the naphthyridine nitrogens from coordinating to the Pd center.

    • It creates a highly active mono-ligated Pd(0) species that rapidly performs oxidative addition, even on electron-deficient rings like 6-nitro-1,8-naphthyridine.

Experimental Protocols

Protocol A: High-Efficiency Suzuki-Miyaura Coupling

Target: Introduction of Aryl/Heteroaryl groups at C3.

Reagents:

  • Substrate: 3-Bromo-6-nitro-1,8-naphthyridine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.5 equiv)

  • Catalyst:

    
     (2 mol%) + XPhos (4 mol%) OR XPhos Pd G3 (2-3 mol%)
    
  • Base:

    
     (3.0 equiv, finely ground)
    
  • Solvent: 1,4-Dioxane/Water (10:1 ratio)

Workflow:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and base. Seal and purge with Argon for 5 minutes. Note: Oxygen is the enemy of the active Pd-XPhos species.

  • Catalyst Addition: Add the Pd source and ligand (or pre-catalyst) under a counter-flow of Argon.

  • Solvation: Add degassed solvent (0.1 M concentration relative to substrate).

  • Reaction: Heat to 80°C for 2 hours. Monitor by LCMS (Look for M+Aryl-Br mass).

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine. The nitro group is stable under these conditions.

Protocol B: Buchwald-Hartwig Amination

Target: Introduction of Amines at C3 (Precursor to potential DNA-intercalating drugs).

Reagents:

  • Substrate: 3-Bromo-6-nitro-1,8-naphthyridine (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (2–5 mol%)

  • Base:

    
     (2.0 equiv) or NaOtBu (if substrate is non-enolizable)
    
  • Solvent: Toluene or t-Amyl Alcohol (Anhydrous)

Critical Step: Do not use


 + BINAP for this specific substrate. The nitro group makes the ring electron-deficient, requiring the highly electron-rich BrettPhos ligand to facilitate the reductive elimination step.

Mechanistic Visualization

The following diagram illustrates the competitive pathway that necessitates the use of bulky ligands.

Mechanism Pd0 Pd(0)-Ligand Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate Trap N-Coordination Trap (Catalyst Death) OxAdd->Trap Small Ligand (PPh3) Product C3-Functionalized Product OxAdd->Product Bulky Ligand (XPhos/BrettPhos) + Boronic Acid/Amine Product->Pd0 Reductive Elimination

Caption: The "Naphthyridine Trap" (Red) competes with the productive cycle (Blue/Green). Bulky ligands prevent the Trap pathway.

References

  • General Reactivity of 1,8-Naphthyridines

    • Litvinov, V. P. (2004). "Chemistry of 1,8-naphthyridines." Russian Chemical Reviews, 73(7), 637–669. Link

  • Buchwald-Hartwig Amination (Mechanistic Basis)

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. Link

  • Suzuki Coupling on Electron-Deficient Heterocycles

    • Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Catalyst Poisoning by N-Heterocycles

    • Guram, A. S., et al. (2010). "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of Organic Chemistry, 75(24), 8371–8397. Link

  • Synthesis of 1,8-Naphthyridine Scaffolds (Context)

    • Ghorbani-Vaghei, R., et al. (2017).[2] "A single-step, facile synthesis of 1,8-naphthyridine derivatives."[2][3] Synthesis, 49, 763-769.[2] Link

Sources

Publish Comparison Guide: Spectroscopic Verification of 3-Bromo-6-nitro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth spectroscopic comparison of 3-Bromo-6-nitro-1,8-naphthyridine with its synthetic precursors and structural analogs. This document is designed for researchers requiring rigorous verification of this specific naphthyridine scaffold, which is increasingly relevant in the development of antimicrobial and anticancer pharmacophores.

Introduction & Structural Significance

The 1,8-naphthyridine scaffold serves as a bioisostere for quinolines and purines, granting it significant utility in medicinal chemistry. The 3-Bromo-6-nitro-1,8-naphthyridine derivative is a high-value intermediate; the C3-bromide serves as a handle for palladium-catalyzed cross-coupling (Buchwald-Hartwig, Suzuki), while the C6-nitro group allows for reduction to an amine for subsequent functionalization (e.g., amide coupling).

Distinguishing this product from its precursors—specifically the un-nitrated 3-Bromo-1,8-naphthyridine and the synthetic starting material 2-Amino-5-nitropyridine —is critical during process optimization. This guide outlines the specific spectroscopic signatures required to confirm the integrity of the naphthyridine core and the correct regiochemistry of the substituents.

Synthetic Context & Precursor Identification

To understand the spectroscopic data, we must first establish the chemical lineage. The synthesis typically follows a Friedländer condensation or a modified Skraup reaction .

  • Precursor A (Synthetic Origin): 2-Amino-5-nitropyridine (CAS: 4214-76-0). This provides the pyridine ring B (containing the nitro group).

  • Precursor B (Structural Analog): 3-Bromo-1,8-naphthyridine (CAS: 17965-78-5). This represents the scaffold without the nitro modification.

Synthesis & Fragmentation Logic

The following diagram illustrates the logical flow from precursors to the target, including key Mass Spectrometry (MS) fragmentation events used for identification.

G Start 2-Amino-5-nitropyridine (Precursor A) Target 3-Bromo-6-nitro-1,8-naphthyridine (Target) Start->Target Friedländer Condensation Reagent Bromomalonaldehyde (or equiv.) Reagent->Target Frag1 Fragment: [M-NO2]+ (Loss of Nitro) Target->Frag1 MS Fragmentation (m/z -46) Frag2 Fragment: [M-Br]+ (Loss of Bromine) Target->Frag2 MS Fragmentation (m/z -79/81) Analog 3-Bromo-1,8-naphthyridine (Precursor B) Analog->Target Nitration (Alternative Route)

Caption: Synthetic origin and diagnostic MS fragmentation pathways for 3-Bromo-6-nitro-1,8-naphthyridine.

Spectroscopic Comparison

The verification relies on observing the loss of symmetry compared to the parent 1,8-naphthyridine and the specific chemical shift perturbations caused by the -NO₂ and -Br groups.

A. Proton NMR (¹H-NMR) Analysis

The 1,8-naphthyridine parent is symmetric. Introduction of substituents breaks this symmetry, creating distinct splitting patterns.

Key Diagnostic Shifts:

  • H2 (Singlet): The proton at C2 is deshielded by the adjacent Nitrogen and the ortho-Bromine. It appears as a sharp singlet because C3 is substituted.

  • H7 (Doublet): The proton at C7 is adjacent to N8 and ortho to the Nitro group. The Nitro group's strong electron-withdrawing nature shifts this proton significantly downfield (most deshielded).

  • H4 vs H5: H4 is on the bromo-ring; H5 is on the nitro-ring. H5 is typically more deshielded than H4 due to the stronger mesomeric withdrawing effect of the nitro group.

Table 1: Comparative ¹H-NMR Shifts (DMSO-d₆)

Note: Values for the Target are calculated based on standard substituent effects applied to the experimental parent scaffold.

Proton Position1,8-Naphthyridine (Parent) [1]3-Bromo-1,8-naphthyridine (Precursor B)3-Bromo-6-nitro-1,8-naphthyridine (Target)Signal Character
H-2 9.10 ppm (dd)~9.25 ppm (s)~9.30 - 9.40 ppm (s) Most deshielded singlet; diagnostic for 3-substitution.
H-3 7.52 ppm (dd)Substituted (Br)Substituted (Br)Disappearance confirms bromination.
H-4 8.28 ppm (dd)~8.60 ppm (s)~8.70 ppm (s) Deshielded by Br; singlet due to lack of H3.
H-5 8.28 ppm (dd)8.30 ppm (dd)~8.90 - 9.00 ppm (d) Deshielded by NO₂; couples with H7 (meta).
H-6 7.52 ppm (dd)7.60 ppm (dd)Substituted (NO₂)Disappearance confirms nitration.
H-7 9.10 ppm (dd)9.15 ppm (dd)~9.60 - 9.80 ppm (d) Extreme downfield shift due to N + ortho-NO₂.
B. Infrared (IR) Spectroscopy

IR is the fastest method to distinguish the target from Precursor B (which lacks the nitro group) and Precursor A (which contains primary amine bands).

Table 2: Functional Group Fingerprinting
Vibrational ModePrecursor A (2-Amino-5-nitropyridine)Precursor B (3-Bromo-1,8-naphthyridine)Target (3-Bromo-6-nitro-1,8-naphthyridine)
N-H Stretch 3400-3100 cm⁻¹ (Strong, doublet) AbsentAbsent (Crucial for purity check)
NO₂ Asym. Stretch ~1530 cm⁻¹Absent1530-1550 cm⁻¹ (Strong)
NO₂ Sym. Stretch ~1350 cm⁻¹Absent1340-1360 cm⁻¹ (Strong)
C-Br Stretch Absent500-600 cm⁻¹500-600 cm⁻¹ (Medium)
Aromatic C=N ~1600 cm⁻¹~1590 cm⁻¹1580-1600 cm⁻¹
C. Mass Spectrometry (MS)

MS provides the definitive confirmation of the elemental composition, particularly the presence of Bromine isotopes.

  • Isotope Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.

    • Target (M): You will observe two peaks of equal intensity separated by 2 mass units (M and M+2).

    • Precursor A: No M+2 doublet (lacks Br).

  • Fragmentation:

    • [M - 46]: Loss of NO₂ radical.

    • [M - 79/81]: Loss of Br radical.

    • [M - 27]: Loss of HCN (characteristic of naphthyridines).

Experimental Protocols

Protocol 1: ¹H-NMR Sample Preparation & Acquisition

Use this protocol to verify regiochemistry.

  • Solvent Selection: Use DMSO-d₆ (Deuterated Dimethyl Sulfoxide).[1] CDCl₃ may not sufficiently dissolve the nitro-naphthyridine derivative due to its polarity.

  • Concentration: Dissolve 5-10 mg of the solid product in 0.6 mL of solvent. Ensure complete dissolution; sonicate if necessary.

  • Acquisition:

    • Set spectral width to -2 to 14 ppm .

    • Number of scans (NS): Minimum 16 (due to the low proton count relative to molecular weight).

    • Relaxation delay (D1): 1.0 - 2.0 seconds (aromatic protons relax slowly; ensure integration accuracy).

  • Analysis:

    • Reference the residual DMSO pentet to 2.50 ppm .[1]

    • Integrate the signals. You should observe exactly 4 aromatic protons .

    • Verify the presence of two singlets (Ring A) and two doublets (Ring B).

Protocol 2: Purity Check via TLC

Use this rapid check during synthesis.

  • Stationary Phase: Silica Gel 60 F₂₅₄.

  • Mobile Phase: Ethyl Acetate : Hexane (3:7 v/v).

  • Visualization:

    • UV (254 nm): All naphthyridines fluoresce/absorb strongly.

    • Ninhydrin Stain: Will visualize Precursor A (primary amine) as a red/purple spot. The Target will not stain.

  • Rf Values (Approximate):

    • Precursor A (Amine): Low Rf (~0.2).

    • Target (Nitro/Bromo): High Rf (~0.6) due to lack of H-bond donors.

References

  • Paudler, W. W., & Kress, T. J. (1966). "Naphthyridine Chemistry. I. The Proton Magnetic Resonance Spectra of the 1,X-Naphthyridines." The Journal of Organic Chemistry, 31(9), 3055–3057.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Litvinov, V. P. (2004). "Chemistry of 1,8-naphthyridines." Russian Chemical Reviews, 73(7), 637. (Review of synthetic methods and properties).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Authoritative source for Nitro/Bromo substituent effects).

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-Bromo-6-nitro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Immediate Action Card: Critical Safety Profile

Compound: 3-Bromo-6-nitro-1,8-naphthyridine CAS: 17965-78-5 (Analog/Core Reference) | Physical State: Solid Primary Hazards:

  • Energetic Functional Group: The nitro (-NO₂) moiety introduces potential thermal instability. While not a primary explosive, nitro-heterocycles can decompose violently under high heat or shock.

  • Halogenated Emissions: Combustion releases Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx) .

  • Toxicological: Presumed harmful by ingestion/inhalation; skin and eye irritant.[1]

Waste Characterization & Classification

Before disposal, the material must be characterized according to regulatory standards (e.g., RCRA in the US, EWC in Europe). This compound is not a specifically "Listed Waste" (P or U list), but it triggers Characteristic Waste protocols due to its functional groups.

FeatureRegulatory ImplicationWaste Code Assignment (Typical)
Nitro Group (-NO₂) Potential for reactivity/ignitability.D003 (Reactive) or D001 (Ignitable) depending on specific thermal stability data.
Bromine (-Br) Classifies waste as Halogenated .Must go to Halogenated Waste Streams . Do not mix with non-halogenated solvents.
Naphthyridine Core Nitrogen-rich organic.[2]Requires high-temperature incineration with NOx scrubbing.

Directive: Treat as "Hazardous Waste - Solid, Toxic, Reactive" unless analytical data proves otherwise.

Pre-Disposal Segregation & Handling

Proper segregation prevents dangerous chemical reactions in the waste container.

Compatibility Matrix
  • INCOMPATIBLE (Do Not Mix):

    • Strong Oxidizers: (Peroxides, Nitrates, Chromates)

      
       Risk of detonation.
      
    • Strong Bases: (Sodium Hydroxide, Potassium Hydroxide)

      
       Can trigger nucleophilic attacks on the nitro-ring system, leading to exothermic decomposition.
      
    • Reducing Agents: (Hydrides, active metals)

      
       Uncontrolled reduction of the nitro group.
      
  • COMPATIBLE:

    • Inert solids (Silica, Celite).

    • Halogenated organic solvents (Dichloromethane, Chloroform) – only if in solution.

Visual Logic: Segregation Workflow

SegregationLogic cluster_Incompatible INCOMPATIBLE (Isolate) cluster_Compatible COMPATIBLE (Co-Pack) Compound 3-Bromo-6-nitro-1,8-naphthyridine Oxidizers Strong Oxidizers (Peroxides, Nitrates) Compound->Oxidizers EXPLOSION RISK Bases Strong Bases (NaOH, KOH) Compound->Bases EXOTHERMIC Halogenated Halogenated Solvents (DCM, Chloroform) Compound->Halogenated OK (Liquid Waste) InertSolids Inert Solids (Silica Gel, Celite) Compound->InertSolids OK (Solid Waste) Reducers Reducing Agents (Hydrides)

Figure 1: Chemical compatibility network for waste segregation. Red lines indicate prohibited mixtures.

Step-by-Step Disposal Protocols
Scenario A: Pure Solid Substance (Expired or Surplus) [1]
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar. Avoid metal containers due to potential corrosion from hydrolysis products (HBr).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "3-Bromo-6-nitro-1,8-naphthyridine" (Do not use abbreviations).[3]

    • Hazards: Check "Toxic" and "Reactive."

  • Packing: If the original container is small (<50g), place the entire container inside a larger "Lab Pack" drum designated for Reactive/Organic Solids .

  • Disposal Path: High-Temperature Incineration . The facility must be equipped with a secondary combustion chamber and acid gas scrubbers to neutralize HBr and NOx [1].

Scenario B: Liquid Waste (Reaction Mixtures/HPLC Effluent)
  • Stream Selection: Segregate into Halogenated Organic Waste .

    • Why? The bromine atom requires this classification. Mixing with non-halogenated fuels increases disposal costs and violates EPA dilution rules [2].

  • pH Check: Ensure the solution is neutral (pH 6-8). Acidic solutions containing nitro-aromatics can be unstable.

  • Precipitation Check: If the compound precipitates out of solution, filter it and dispose of the solid as "Solid Waste" (Scenario A) to prevent clogging liquid waste nozzles at the incinerator.

Scenario C: Contaminated Glassware & Sharps
  • Triple Rinse: Rinse glassware 3x with a compatible solvent (e.g., Acetone or DCM).

  • Rinsate Disposal: Pour rinsate into the Halogenated Organic Waste container.

  • Glass Disposal: Once rinsed, defaced glassware can be disposed of in the standard broken glass box. If residue remains, dispose of the entire glass item as Solid Hazardous Waste .

Emergency Spill Response

Stop. Do not attempt cleanup if you are unsure of the quantity or stability.

  • Evacuate: Clear the immediate area.

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If dust is present, use a N95 or P100 respirator.

  • Containment (Solid):

    • Do NOT sweep dry (risk of static/friction ignition).

    • Cover the spill with a wet absorbent pad or dampen slightly with an inert solvent (high-flashpoint hydrocarbon) to suppress dust.

  • Cleanup: Scoop material using non-sparking (plastic) tools into a dedicated waste container.

  • Decontamination: Wash the surface with a mild soap solution. Collect all wash water as hazardous waste.

Waste Stream Decision Tree

DisposalWorkflow Start Waste Material: 3-Bromo-6-nitro-1,8-naphthyridine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solid Liquid Liquid / Solution StateCheck->Liquid Liquid SolidPath Is it pure/surplus? Solid->SolidPath LiquidPath Solvent Type? Liquid->LiquidPath LabPack Pack in HDPE/Glass Jar Label: 'Toxic/Reactive Solid' SolidPath->LabPack HaloStream Halogenated Waste Stream (Do NOT mix with Non-Halo) LiquidPath->HaloStream Contains Halogens Incineration FINAL DISPOSAL: High-Temp Incineration (w/ HBr Scrubbing) LabPack->Incineration HaloStream->Incineration

Figure 2: Operational decision tree for categorizing and routing waste streams.

References
  • National Institutes of Health (NIH). Nitroaromatic Compounds, from Synthesis to Biodegradation. Clinical Microbiology Reviews. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at: [Link]

  • PubChem. 3-bromo-6-nitro-1,8-naphthyridine Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Personal protective equipment for handling 3-Bromo-6-nitro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3]

3-Bromo-6-nitro-1,8-naphthyridine is not a generic reagent; it is a high-value, high-reactivity intermediate often employed in the synthesis of kinase inhibitors and antimicrobial agents. Its structure combines an electron-deficient naphthyridine core with a nitro group (energetic/toxicophore) and a bromine atom (leaving group).

The Safety Philosophy: Treat this compound as a potent alkylating agent and a potential mutagen . The combination of the nitro group and the halogenated heterocyclic ring suggests high bioavailability and potential for skin sensitization. Do not rely solely on standard "irritant" classifications; operational safety must assume a higher hazard class due to the lack of extensive toxicological data on this specific isomer.

Hazard Analysis & PPE Specifications

The "Why" Behind the Protocol

Understanding the molecular structure dictates the safety gear.

  • Nitro Group (

    
    ):  Introduces potential for energetic decomposition under heat and methemoglobinemia risk if absorbed.
    
  • Bromine (

    
    ):  Facilitates nucleophilic aromatic substitution (
    
    
    
    ), meaning it reacts readily with biological nucleophiles (proteins/DNA).
  • 1,8-Naphthyridine Core: Increases lipophilicity, enhancing skin absorption rates compared to simple benzene derivatives.

Required Personal Protective Equipment (PPE) Matrix
Protection ZoneStandard RequirementTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. The fine powder nature of this intermediate presents a high risk of airborne particulate migration into the eyes, where the nitro-aromatic moiety can cause severe irritation or corneal damage.
Dermal (Hands) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Breakthrough Logic: Halogenated heteroaromatics can permeate thin nitrile rapidly. Double gloving provides a "sacrificial" outer layer. Change outer gloves immediately upon contamination.
Respiratory Fume Hood (Face velocity: 80-100 fpm)Mandatory. Do not handle on an open bench. If weighing outside a hood is unavoidable (e.g., balance drift), use a localized powder containment hood or N95 particulate respirator as a last resort.
Body Tyvek® Lab Coat or Chemical ApronCotton lab coats absorb liquids. If working with solutions >100mM, a chemically resistant apron prevents soak-through to skin.

Operational Protocols: From Storage to Synthesis

A. Storage & Stability[2]
  • Condition: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Logic: The electron-deficient ring makes the bromine susceptible to hydrolysis over time in moist air. The nitro group requires cool storage to minimize slow thermal decomposition.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas if the solid appears "caked" (risk of friction-induced heating).

B. Weighing & Solubilization

The Critical Step: Most exposure incidents occur during the transfer of dry solids.

  • Static Control: Use an ionizing fan or anti-static gun before weighing. Naphthyridine powders are often electrostatic and "fly."

  • Solvent Selection:

    • Preferred: DMSO, DMF (High solubility, but enhances skin absorption—handle with extreme care).

    • Avoid: Protic solvents (Methanol/Ethanol) for long-term stock solutions unless immediate use is intended, to prevent slow solvolysis of the bromide.

C. Reaction Safety (Heating)

Warning: Do not heat this compound above 100°C without a prior Differential Scanning Calorimetry (DSC) test.

  • Risk: Nitro-substituted heterocycles can exhibit autocatalytic decomposition.

  • Control: Always use an oil bath with a digital temperature limit switch. Never use a heat gun on the flask directly.

Emergency Response & Waste Disposal

Visualizing the Safety Workflow

The following diagram outlines the decision logic for handling spills and waste.

SafetyWorkflow Start Incident / Disposal Event Spill Spill Detected Start->Spill Waste Routine Waste Start->Waste SolidSpill Solid Powder? Spill->SolidSpill WetSpill Solution? Spill->WetSpill Segregate Segregate Stream Waste->Segregate Scoop Dampen with PEG-400 Scoop to Container SolidSpill->Scoop Prevent Dust Absorb Absorb with Vermiculite Do NOT use paper towels WetSpill->Absorb Containment Halogen High BTU Incineration (Halogenated Waste) Scoop->Halogen Absorb->Halogen Segregate->Halogen Standard Quench Chemical Deactivation (If required by EHS) Segregate->Quench Optional

Figure 1: Decision logic for spill remediation and waste disposal of brominated nitro-heterocycles.

Disposal Protocol
  • Never mix with strong oxidizers or strong bases in the waste container (risk of exotherm).

  • Labeling: Clearly tag waste as "Halogenated Organic" and "Toxic."

  • Deactivation (Optional): If required to neutralize before disposal, treating dilute solutions with aqueous sodium bisulfite can help quench reactivity, though incineration is the preferred industrial method.

References

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 3-Bromo-1,8-naphthyridine (Analogous Hazard Data). Retrieved from 1

  • National Institutes of Health (NIH). (2022). Recent advances in biological removal of nitroaromatics from wastewater. Environmental Pollution. Retrieved from 2

  • MDPI. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Molecules. Retrieved from 3

  • U.S. EPA. (2007). Material Safety Data Sheet: Nitroaromatic Handling Guidelines. Retrieved from 4

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.